molecular formula C15H22N2O3 B1336546 H-Phe-Ile-OH CAS No. 22951-94-6

H-Phe-Ile-OH

Katalognummer: B1336546
CAS-Nummer: 22951-94-6
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: JWBLQDDHSDGEGR-DRZSPHRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phe-Ile is a dipeptide formed from L-phenylalanine and L-isoleucine residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBLQDDHSDGEGR-DRZSPHRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22951-94-6
Record name Phenylalanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Phenylalanyl-Isoleucine: A Technical Whitepaper on Potential Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-Isoleucine (Phe-Ile) is a dipeptide composed of the essential amino acids L-phenylalanine and L-isoleucine. While it is a fundamental component of protein structures and a product of protein catabolism, research into its specific biological functions as an independent signaling molecule is an emerging field. This technical guide synthesizes the current understanding of the potential biological activities of Phenylalanyl-Isoleucine, drawing inferences from the known functions of its constituent amino acids and related dipeptides. This document focuses on its potential roles in angiotensin-converting enzyme (ACE) inhibition and antioxidant activity, providing detailed experimental protocols and exploring the signaling pathways of its amino acid components.

Introduction

Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized for their diverse biological activities.[1] These small molecules can exert physiological effects, including acting as signaling molecules. Phenylalanyl-Isoleucine (Phe-Ile), as a dipeptide, is an incomplete breakdown product of protein digestion or catabolism.[1] Its structure combines an aromatic amino acid, phenylalanine, and a branched-chain amino acid (BCAA), isoleucine, suggesting the potential for unique bioactive properties. This guide provides an in-depth exploration of the theoretical and experimentally suggested functions of Phe-Ile, with a focus on its potential therapeutic applications.

Potential Biological Function: Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibition of Angiotensin-Converting Enzyme (ACE) is a critical mechanism for the regulation of blood pressure. Several peptides derived from food proteins have demonstrated ACE-inhibitory activity, and peptides containing hydrophobic amino acid residues, such as phenylalanine and isoleucine, are often effective inhibitors. While a specific IC50 value for Phenylalanyl-Isoleucine has not been prominently reported in the reviewed literature, the characteristics of its constituent amino acids suggest it may possess ACE-inhibitory properties.

Quantitative Data on ACE Inhibition by Related Peptides

To provide a context for the potential potency of Phenylalanyl-Isoleucine, the following table summarizes the ACE inhibitory activity (IC50 values) of various dipeptides and tripeptides containing phenylalanine or isoleucine.

PeptideIC50 Value (μM)Source Organism/Method
Valyl-TyrosineNot specified in μM, referenced as an ACE inhibitorSynthetic
Alanyl-TyrosineNot specified in μM, referenced as an ACE inhibitorSynthetic
Ile-Trp0.50Chlorella sorokiniana
Leu-Trp1.11Chlorella sorokiniana
Val-Trp0.58Chlorella sorokiniana
Trp-Val307.61Chlorella sorokiniana
GEF13Synthetic
VEF23Synthetic
VRF5Synthetic
VKF11Synthetic

Note: The IC50 value for Phenylalanyl-Isoleucine is not currently available in the cited literature.

Experimental Protocol: In Vitro ACE Inhibition Assay

The following protocol is a standard method for determining the ACE inhibitory activity of a peptide.

Principle: This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) into hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified by spectrophotometry after extraction. The inhibitory activity of the peptide is determined by measuring the decrease in HA formation.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate (B1201080) buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Test peptide (Phenylalanyl-Isoleucine)

  • Captopril (positive control)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a solution of HHL in borate buffer.

    • Prepare different concentrations of the test peptide and Captopril in deionized water.

  • Enzyme Reaction:

    • To a microcentrifuge tube, add 50 µL of the HHL solution.

    • Add 20 µL of the test peptide solution (or Captopril or deionized water for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 30 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to the reaction mixture.

    • Vortex for 15 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate at 95°C for 10 minutes.

    • Dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for ACE Inhibition Assay

ACE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification cluster_analysis Data Analysis Reagents Prepare Reagents (ACE, HHL, Peptide) Mix Mix HHL and Peptide Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Add_ACE Add ACE to start reaction Preincubation->Add_ACE Incubation Incubate at 37°C for 60 min Add_ACE->Incubation Terminate Terminate with HCl Incubation->Terminate Extract Extract Hippuric Acid with Ethyl Acetate Terminate->Extract Evaporate Evaporate Ethyl Acetate Extract->Evaporate Dissolve Dissolve in Water Evaporate->Dissolve Measure Measure Absorbance at 228 nm Dissolve->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow of the in vitro ACE inhibition assay.

Potential Biological Function: Antioxidant Activity

Peptides containing aromatic amino acids like phenylalanine can act as antioxidants by donating electrons to neutralize free radicals. The presence of both phenylalanine and the hydrophobic isoleucine in Phe-Ile suggests it may possess radical scavenging capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test peptide (Phenylalanyl-Isoleucine)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test peptide and the positive control in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of the test peptide solution or positive control to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Workflow for DPPH Antioxidant Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (DPPH, Peptide) Mix Mix Peptide and DPPH in 96-well plate Reagents->Mix Incubation Incubate in dark at room temperature Mix->Incubation Measure Measure Absorbance at 517 nm Incubation->Measure Calculate Calculate % Scavenging Activity Measure->Calculate EC50 Determine EC50 Calculate->EC50 mTOR_Signaling cluster_input Inputs cluster_pathway mTORC1 Pathway cluster_output Cellular Response Phe Phenylalanine mTORC1 mTORC1 Phe->mTORC1 Ile Isoleucine Ile->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

References

The Natural Occurrence and Biological Significance of H-Phe-Ile-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biological significance, and analytical methodologies related to the dipeptide H-Phe-Ile-OH (Phenylalanyl-isoleucine). As a product of protein metabolism, this dipeptide is present in various biological systems and dietary sources, where it may exert distinct physiological effects. This document details its known natural distribution, explores its potential bioactivities with a focus on taste modulation, and provides in-depth experimental protocols for its quantification. Furthermore, it elucidates the known signaling pathways associated with its constituent amino acids, offering a framework for future research into the specific molecular mechanisms of this compound.

Natural Occurrence of this compound

The dipeptide this compound is a naturally occurring molecule formed from the proteinogenic amino acids L-phenylalanine and L-isoleucine. Its presence is primarily a result of the incomplete enzymatic or chemical breakdown of proteins during physiological processes or food processing.

Occurrence in Biological Systems

While extensive quantitative data for this compound across a wide range of biological fluids and tissues is not yet available, recent advances in peptidomics have begun to shed light on the presence of various dipeptides in human plasma and cerebrospinal fluid (CSF). A 2024 study systematically investigated the dipeptide profiles in these matrices, providing valuable quantitative data for related dipeptides. Although this compound was not specifically quantified in this study, the presence and concentrations of other phenylalanine-containing dipeptides were reported, suggesting that this compound is likely present at detectable levels in human plasma as a product of protein turnover.

Table 1: Concentration of Phenylalanine-Containing Dipeptides in Human Plasma

DipeptideMean Concentration (fmol/µl)
Gly-Phe15.3
Ala-PheDetected, but not quantified

Data extracted from a 2024 study on dipeptide profiles in human plasma and CSF.

Occurrence in Food Sources

This compound is expected to be present in protein-rich foods, particularly those that have undergone processing such as aging, curing, or fermentation, which facilitates proteolysis.

Meat Products:

Dry-cured meats are a significant source of a variety of dipeptides due to the extensive enzymatic breakdown of muscle proteins during the long curing process. A comprehensive analysis of Italian dry-cured ham identified a vast peptidome, with dipeptides being the most abundant class of short peptides.[1] While this particular study did not report the quantification of this compound, it did identify numerous dipeptides containing hydrophobic and aromatic amino acids, including phenylalanine and isoleucine (referred to as Xle, as leucine (B10760876) and isoleucine are isobaric).[1] The high abundance of these constituent amino acids in meat proteins strongly suggests the presence of this compound.

Another study on low-salt dry-cured ham quantified several dipeptides, providing a reference for the expected concentration range of these molecules in processed meat.

Table 2: Concentration of Various Dipeptides in Low-Salt Dry-Cured Ham

DipeptideConcentration (µg/g of dry-cured ham)
Gly-Ala (GA)44.88
Val-Gly (VG)2 - 8
Glu-Glu (EE)2 - 8
Glu-Ser (ES)2 - 8
Asp-Ala (DA)2 - 8
Asp-Gly (DG)2 - 8
Pro-Ala (PA)0.18

Data from a study on dipeptide quantification in low-salt Spanish dry-cured ham.[2]

Plant-Based Sources:

Bioactive peptides, including dipeptides, are also prevalent in various plant sources such as legumes, cereals, and seeds.[2][3][4][5] Enzymatic hydrolysis of plant proteins is a common method to release these peptides.[3] While specific quantitative data for this compound in plants is scarce, the abundance of phenylalanine and isoleucine in plant proteins suggests that this dipeptide is likely formed during germination, fermentation, or processing of plant-based foods.

Biological Activity and Signaling Pathways

The biological activity of this compound is an emerging area of research, with current evidence primarily pointing towards its role in taste perception. The signaling pathways of its constituent amino acids, however, are well-characterized and provide a foundation for hypothesizing the potential molecular mechanisms of the dipeptide.

Taste Perception: A Role in Bitterness

Hydrophobic and aromatic amino acids are known contributors to the bitter taste of peptides.[1] Studies have shown that dipeptides containing phenylalanine can interact with and activate members of the human bitter taste receptor family (TAS2Rs). Specifically, the bitter taste of phenylalanine-containing dipeptides is thought to be mediated by TAS2R1. The intensity of the bitter taste can be influenced by the position of the phenylalanine residue within the dipeptide. For many dipeptides, a C-terminal phenylalanine results in a more intense bitter taste.[6]

The interaction of bitter peptides with their receptors initiates a downstream signaling cascade within the taste receptor cells.

G_protein_coupled_taste_transduction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TAS2R1 TAS2R1 (Bitter Taste Receptor) This compound->TAS2R1 Binds G_protein Gustducin (G-protein) TAS2R1->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens depolarization Depolarization TRPM5->depolarization neurotransmitter Neurotransmitter Release depolarization->neurotransmitter signal_to_brain Signal to Brain neurotransmitter->signal_to_brain

Bitter Taste Transduction Pathway for this compound.
Potential for Umami Taste Modulation

While primarily associated with bitterness, some dipeptides also contribute to the umami taste, often described as savory or brothy. The umami taste is primarily mediated by the T1R1/T1R3 receptor. Although direct evidence for this compound as an umami peptide is lacking, its presence in savory foods like cured meats suggests it may contribute to the overall flavor profile, potentially by modulating the perception of other taste molecules.

Inferred Signaling from Constituent Amino Acids: The mTOR Pathway

The branched-chain amino acid isoleucine and the aromatic amino acid phenylalanine are known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. Leucine, a structural isomer of isoleucine, is a potent activator of mTORC1. It is plausible that this compound, upon cellular uptake and potential hydrolysis back to its constituent amino acids, could contribute to the activation of this pathway.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Effects Amino_Acids Isoleucine & Phenylalanine mTORC1 mTORC1 Amino_Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourE_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Inferred mTOR Signaling Pathway Activation.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex biological and food matrices requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation and Extraction

The following protocol provides a general framework for the extraction of dipeptides from a meat matrix, which can be adapted for other sample types.

Workflow for Dipeptide Extraction from Meat:

Extraction_Workflow start 1. Sample Homogenization (e.g., 1g meat in 10mL water) homogenization 2. Homogenize (e.g., Ultra-Turrax) start->homogenization centrifugation1 3. Centrifugation (e.g., 10,000 x g, 15 min, 4°C) homogenization->centrifugation1 supernatant1 4. Collect Supernatant centrifugation1->supernatant1 precipitation 5. Protein Precipitation (e.g., add acetonitrile (B52724) to 80% v/v) supernatant1->precipitation incubation 6. Incubate (e.g., -20°C for 30 min) precipitation->incubation centrifugation2 7. Centrifugation (e.g., 12,000 x g, 10 min, 4°C) incubation->centrifugation2 supernatant2 8. Collect Supernatant centrifugation2->supernatant2 evaporation 9. Evaporate Solvent (e.g., under nitrogen stream) supernatant2->evaporation reconstitution 10. Reconstitute in Mobile Phase A evaporation->reconstitution filtration 11. Filter (0.22 µm) reconstitution->filtration analysis 12. LC-MS/MS Analysis filtration->analysis

Sample Preparation Workflow for Dipeptide Analysis.
LC-MS/MS Quantification Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like dipeptides.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and decreasing to a lower percentage to elute the polar dipeptides.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of the dipeptide) should be determined by direct infusion of a standard solution.

    • Precursor Ion (Q1): [M+H]⁺ of this compound.

    • Product Ions (Q3): Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize sensitivity.

Table 3: Example of LC-MS/MS Parameters for Dipeptide Quantification

ParameterSetting
LC System
ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient95% B to 40% B over 5 min
Flow Rate0.4 mL/min
Column Temp.40 °C
MS System
IonizationESI Positive
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C
MRM TransitionsAnalyte and Internal Standard Specific

Conclusion and Future Directions

The dipeptide this compound is a naturally occurring molecule with a likely widespread distribution in biological systems and protein-rich foods. Current research points to its role in taste perception, particularly as a contributor to bitterness. While its specific signaling pathways remain to be fully elucidated, the well-established roles of its constituent amino acids in pathways such as mTOR signaling provide a fertile ground for future investigation.

The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, which is essential for further exploring its natural occurrence, bioavailability, and physiological effects. Future research should focus on:

  • Comprehensive Quantification: Establishing a detailed profile of this compound concentrations in a wider variety of foods and biological tissues.

  • Bioavailability Studies: Determining the extent to which dietary this compound is absorbed intact and reaches target tissues.

  • Receptor Deorphanization: Investigating the full spectrum of receptors that this compound interacts with, beyond the known bitter taste receptors.

  • Elucidation of Signaling Pathways: Directly investigating the intracellular signaling cascades activated by this compound to understand its molecular mechanisms of action.

A deeper understanding of the natural occurrence and biological functions of this compound holds promise for applications in food science, nutrition, and potentially, the development of novel therapeutic agents.

References

An In-Depth Review of H-Phe-Ile-OH: From Fundamental Properties to a Broader Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Dipeptide H-Phe-Ile-OH

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented in the table below. This information is compiled from various chemical databases and provides a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₃PubChem
Molecular Weight 278.35 g/mol PubChem
CAS Number 22951-94-6PubChem
Appearance Solid (predicted)PubChem
Water Solubility Predicted to be solublePubChem
IUPAC Name (2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acidPubChem

Synthesis of this compound

While specific protocols for the synthesis of this compound are not extensively documented, its production can be achieved through established methods of peptide synthesis. These methods are broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis

The primary method for chemical peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized peptide science.[1]

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: An insoluble polymer resin, typically functionalized with an appropriate linker, serves as the solid support.

  • First Amino Acid Attachment: The C-terminal amino acid (in this case, Isoleucine with its amino group protected) is covalently attached to the resin.

  • Deprotection: The protecting group on the amino terminus of the attached isoleucine is removed.

  • Peptide Bond Formation (Coupling): The next amino acid (Phenylalanine, with its amino group protected) is activated and added to the reaction vessel, where it couples to the free amino group of the resin-bound isoleucine.

  • Wash: The resin is washed to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the peptide chain is complete, it is cleaved from the resin support, and all side-chain protecting groups are removed.

  • Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

A generalized workflow for solid-phase peptide synthesis is depicted below.

SPPS_Workflow Resin Insoluble Resin Support Attach Attach Protected C-terminal Amino Acid (Isoleucine) Resin->Attach Deprotect1 Remove N-terminal Protecting Group Attach->Deprotect1 Couple Couple Protected N-terminal Amino Acid (Phenylalanine) Deprotect1->Couple Wash Wash to Remove Excess Reagents Couple->Wash Cleave Cleave from Resin and Remove Protecting Groups Wash->Cleave Purify Purify Peptide (e.g., HPLC) Cleave->Purify Final_Peptide This compound Purify->Final_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Enzymatic Synthesis

Enzymatic peptide synthesis offers a more environmentally friendly alternative to chemical methods. This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. The reaction can be controlled by altering conditions like pH and the presence of organic cosolvents to favor synthesis over hydrolysis.[2]

Experimental Protocol: General Enzymatic Dipeptide Synthesis

  • Substrate Preparation: The carboxyl group of one amino acid (e.g., Phenylalanine) is typically esterified or amidated, while the amino group of the second amino acid (e.g., Isoleucine) remains free.

  • Enzyme Selection: A suitable protease (e.g., papain, thermolysin) is chosen based on its specificity for the amino acid substrates.

  • Reaction Setup: The amino acid derivatives are dissolved in an appropriate buffer system, often with an organic cosolvent to shift the equilibrium towards synthesis.

  • Enzymatic Reaction: The enzyme is added to the substrate solution, and the reaction is incubated under controlled temperature and pH.

  • Reaction Termination: The reaction is stopped, often by heat inactivation of the enzyme or by changing the pH.

  • Product Isolation and Purification: The dipeptide product is isolated from the reaction mixture and purified, for example, by chromatography.

This compound in a Biological Context

A Product of Protein Degradation

In biological systems, this compound is recognized as a metabolite.[3] Dipeptides and tripeptides are the final products of protein digestion by proteases and peptidases in the gastrointestinal tract. These small peptides are then absorbed by intestinal cells, where they are either further broken down into individual amino acids or transported into the bloodstream.[4] The general process of protein degradation is illustrated in the diagram below.

Protein_Degradation Protein Dietary or Cellular Proteins Polypeptides Polypeptides Protein->Polypeptides Proteases (e.g., Pepsin, Trypsin) Oligopeptides Oligopeptides Polypeptides->Oligopeptides Peptidases Dipeptides Dipeptides (e.g., this compound) Oligopeptides->Dipeptides Aminopeptidases, Carboxypeptidases Amino_Acids Free Amino Acids (Phenylalanine, Isoleucine) Oligopeptides->Amino_Acids Peptidases Dipeptides->Amino_Acids Dipeptidases Cellular_Pool Cellular Amino Acid Pool Dipeptides->Cellular_Pool Direct Transport Amino_Acids->Cellular_Pool

Simplified pathway of protein degradation leading to dipeptides and amino acids.

Potential Biological Activities

While direct evidence for the specific biological activity of this compound is scarce, the broader class of dipeptides is known to possess various physiological functions.[5] Bioactive peptides derived from food proteins can exhibit a range of effects, including antihypertensive, antioxidant, and immunomodulatory activities.[6][7] The specific activity of a dipeptide is determined by its amino acid composition and sequence.

The constituent amino acids of this compound, phenylalanine and isoleucine, are both essential amino acids with crucial roles in the body.

  • Phenylalanine is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).

  • Isoleucine is a branched-chain amino acid (BCAA) involved in muscle metabolism, energy regulation, and hemoglobin synthesis.[8]

It is plausible that this compound could have biological effects related to the functions of its constituent amino acids or that it may interact with specific cellular targets. However, without dedicated research, any proposed functions remain speculative. One vendor of this compound suggests it may be a potential biomarker for endometriosis, though the primary research supporting this claim is not provided.[9]

Conclusion and Future Directions

This compound is a well-defined dipeptide from a chemical standpoint, and its presence as a metabolite in biological systems is acknowledged. However, a significant knowledge gap exists regarding its specific biological functions. The discovery and research history of this particular dipeptide are not well-documented in publicly accessible scientific literature.

Future research could focus on several key areas to elucidate the role of this compound:

  • Screening for Biological Activity: this compound could be included in screens for various biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

  • Metabolomics Studies: Advanced metabolomics techniques could be employed to quantify the levels of this compound in different tissues and biological fluids under various physiological and pathological conditions to identify potential roles as a biomarker.

  • Mechanism of Action Studies: If a biological activity is identified, further research would be needed to determine the underlying molecular mechanisms, including the identification of cellular targets and signaling pathways.

References

The Intracellular Journey of Phenylalanyl-Isoleucine: A Technical Guide to its Cellular Processing and Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-Isoleucine (Phe-Ile) is a dipeptide composed of the essential amino acids Phenylalanine and Isoleucine. While not a primary signaling molecule in its own right, its significance in cellular processes lies in its role as a key transportable unit of these crucial amino acids. This technical guide delves into the cellular uptake, metabolic fate, and the subsequent physiological roles of its constituent amino-axids, providing a comprehensive overview for researchers and drug development professionals. We will explore the transport mechanisms, enzymatic breakdown, and the downstream signaling pathways influenced by the release of Phenylalanine and Isoleucine, supported by experimental methodologies and quantitative data.

Introduction

Dipeptides are the primary products of protein digestion that are absorbed from the small intestine. Phenylalanyl-Isoleucine (Phe-Ile) is a hydrophobic dipeptide that serves as an efficient vehicle for the delivery of Phenylalanine and Isoleucine to cells.[1] Understanding the cellular processes involving Phe-Ile is critical for research in nutrition, metabolism, and drug delivery, as the bioavailability of these amino acids is fundamental to numerous physiological functions. This guide will provide a detailed examination of the lifecycle of Phe-Ile within the cell, from its transport across the cell membrane to the functional roles of its constituent amino acids.

Cellular Uptake of Phenylalanyl-Isoleucine

The primary mechanism for the cellular uptake of Phe-Ile is through the action of peptide transporters, most notably the Peptide Transporter 1 (PEPT1).[2] PEPT1 is a high-capacity, low-affinity, proton-coupled transporter predominantly expressed in the apical membrane of intestinal enterocytes and in the proximal tubules of the kidneys.[2]

The PEPT1 Transport System

PEPT1 facilitates the transport of a vast array of di- and tripeptides against a concentration gradient by utilizing the electrochemical proton gradient across the cell membrane.[3] This process is independent of sodium ions.[4] The transporter exhibits broad substrate specificity, accommodating dipeptides with varying side chains, including the hydrophobic residues of Phenylalanine and Isoleucine.

A diagram illustrating the PEPT1-mediated transport of Phenylalanyl-Isoleucine is provided below:

PEPT1_Transport cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular PEPT1 PEPT1 Transporter Phe-Ile + H⁺ Binding Site PheIle_in Phenylalanyl-Isoleucine (Phe-Ile) PEPT1->PheIle_in Translocation H_in H⁺ PEPT1->H_in PheIle_out Phenylalanyl-Isoleucine (Phe-Ile) PheIle_out->PEPT1:f1 Binding H_out H⁺ H_out->PEPT1:f1

Figure 1: PEPT1-mediated uptake of Phe-Ile.

Intracellular Metabolism of Phenylalanyl-Isoleucine

Upon entering the cell, Phe-Ile is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, Phenylalanine and Isoleucine.[5] This enzymatic cleavage is the primary fate of the dipeptide, ensuring a supply of these essential amino acids for various cellular processes.

Enzymatic Hydrolysis

Cytosolic peptidases, such as dipeptidyl peptidase III (DPP III), are responsible for the cleavage of the peptide bond in dipeptides.[6] The hydrolysis of Phe-Ile releases free L-Phenylalanine and L-Isoleucine into the cytoplasm.

The metabolic pathway of Phenylalanyl-Isoleucine is depicted in the following diagram:

PheIle_Metabolism PheIle Phenylalanyl-Isoleucine (Phe-Ile) Peptidases Intracellular Peptidases (e.g., DPP III) PheIle->Peptidases Hydrolysis Phe L-Phenylalanine Peptidases->Phe Ile L-Isoleucine Peptidases->Ile Protein_Synthesis Protein Synthesis Phe->Protein_Synthesis Metabolic_Pathways Metabolic Pathways Phe->Metabolic_Pathways Ile->Protein_Synthesis Ile->Metabolic_Pathways

Figure 2: Intracellular fate of Phe-Ile.

Functional Roles of Phenylalanine and Isoleucine

The biological significance of Phe-Ile is realized through the functions of its constituent amino acids.

Phenylalanine

Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of tyrosine, which in turn is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[7] Phenylalanine also plays a role in signaling pathways, notably the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8] Recent studies have also implicated L-Phenylalanine in the activation of certain orphan G protein-coupled receptors (GPCRs).[9][10]

A simplified representation of Phenylalanine's role in signaling is shown below:

Phenylalanine_Signaling Phe L-Phenylalanine LAT1 LAT1 Transporter Phe->LAT1 GPCR Orphan GPCRs Phe->GPCR Activation Neurotransmitter Neurotransmitter Synthesis Phe->Neurotransmitter mTOR mTOR Signaling Pathway LAT1->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Figure 3: Phenylalanine signaling roles.
Isoleucine

Isoleucine is a branched-chain amino acid (BCAA) that is critical for muscle metabolism, immune function, and the regulation of energy homeostasis.[7] Like other BCAAs, Isoleucine can activate the mTOR signaling pathway, thereby promoting protein synthesis.[11] It also serves as a substrate for the synthesis of succinyl-CoA, an intermediate in the citric acid cycle, linking it directly to cellular energy production.[12]

Quantitative Data

While direct quantitative data for Phenylalanyl-Isoleucine's signaling effects are scarce due to its rapid intracellular hydrolysis, data for related processes are available.

ParameterValueOrganism/SystemReference
PEPT1 Substrate Affinity (Km)
Glycylsarcosine0.5 - 1.5 mMHuman Intestinal Caco-2 cells[2]
Cephalexin1.3 mMHuman Intestinal Caco-2 cells[13]
Amino Acid Concentrations
Phenylalanine (Plasma)50 - 70 µMHuman[14]
Isoleucine (Plasma)50 - 90 µMHuman[14]

Experimental Protocols

Protocol for Measuring Dipeptide Uptake in Cell Culture

This protocol provides a general framework for quantifying the uptake of dipeptides like Phe-Ile into cultured cells.

Objective: To measure the rate of Phenylalanyl-Isoleucine uptake by a specific cell line (e.g., Caco-2).

Materials:

  • Cultured cells grown on permeable supports (e.g., Transwell inserts)

  • Phenylalanyl-Isoleucine

  • Radiolabeled Phenylalanyl-[3H]-Isoleucine or a suitable fluorescently tagged analog

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0)

  • Wash buffer (ice-cold PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter or fluorescence plate reader

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Grow cells to confluency on permeable supports to form a polarized monolayer.

  • Preparation: Wash the cell monolayers twice with pre-warmed uptake buffer.

  • Uptake Assay:

    • Prepare uptake solutions containing a known concentration of Phe-Ile and a tracer amount of radiolabeled or fluorescently tagged Phe-Ile in uptake buffer.

    • Add the uptake solution to the apical side of the cell monolayer.

    • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake:

    • At each time point, rapidly aspirate the uptake solution.

    • Immediately wash the monolayers three times with ice-cold wash buffer to remove extracellular dipeptide.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate to lyse the cells.

  • Quantification:

    • For radiolabeled dipeptides, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For fluorescently tagged dipeptides, measure the fluorescence of the cell lysate using a fluorescence plate reader.

  • Protein Normalization:

    • Use a portion of the cell lysate to determine the total protein concentration using a protein assay.

  • Data Analysis:

    • Calculate the uptake rate as nmol of dipeptide per mg of protein per minute.

    • Plot uptake versus time to determine the initial rate of transport.

A workflow for this experimental protocol is visualized below:

Dipeptide_Uptake_Workflow start Start step1 Culture cells on permeable supports start->step1 step2 Prepare uptake solution with labeled Phe-Ile step1->step2 step3 Incubate cells with uptake solution step2->step3 step4 Terminate uptake and wash cells step3->step4 step5 Lyse cells step4->step5 step6 Quantify labeled Phe-Ile (Scintillation/Fluorescence) step5->step6 step7 Measure total protein step5->step7 step8 Calculate uptake rate (nmol/mg protein/min) step6->step8 step7->step8 end_node End step8->end_node

Figure 4: Dipeptide uptake assay workflow.

Conclusion

Phenylalanyl-Isoleucine is a pivotal dipeptide in cellular nutrition, acting as an efficient carrier for the essential amino acids Phenylalanine and Isoleucine. Its primary role in cellular processes is mediated through its rapid uptake by peptide transporters like PEPT1 and subsequent hydrolysis to release its constituent amino acids. While Phe-Ile itself does not appear to function as a direct signaling molecule, the liberated Phenylalanine and Isoleucine are integral to a multitude of cellular functions, including protein synthesis, neurotransmitter production, and the regulation of key metabolic signaling pathways such as mTOR. A thorough understanding of the cellular transport and metabolism of dipeptides like Phe-Ile is crucial for advancing research in cellular physiology, nutrition, and for the rational design of peptide-based drugs and delivery systems. Future research should aim to further elucidate the regulation of dipeptide transporters and the intricate interplay between dipeptide metabolism and cellular signaling networks.

References

An In-depth Technical Guide to H-Phe-Ile-OH (Phenylalanyl-Isoleucine) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the dipeptide H-Phe-Ile-OH, also known as Phenylalanyl-Isoleucine. Despite its simple structure, a thorough review of publicly available scientific literature reveals a significant scarcity of in-depth studies on its specific biological activities. This compound is recognized as a metabolite formed during protein digestion and is commercially available as a research chemical.[1][2] This guide summarizes the known physicochemical properties of this compound and, in the absence of direct experimental data, proposes a potential biological role as a bitter taste receptor agonist based on studies of similar dipeptides. Detailed hypothetical experimental protocols for investigating this activity are provided, alongside visualizations of the relevant signaling pathway, to facilitate future research into this understudied molecule.

Introduction

This compound is a dipeptide composed of the amino acids L-phenylalanine and L-isoleucine.[1][2] Dipeptides are known to possess various biological activities, including roles as signaling molecules and modulators of taste.[3][4] While individual amino acids like L-phenylalanine and L-isoleucine have been studied for their roles in metabolic regulation and taste perception, the specific functions of the dipeptide this compound remain largely unexplored.[5] This guide aims to consolidate the existing information on this compound and to provide a framework for future investigation into its potential biological effects, with a particular focus on its hypothetical role as a bitter taste receptor agonist.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₃PubChem[2]
Molecular Weight 278.35 g/mol PubChem[2]
IUPAC Name (2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acidPubChem[2]
Synonyms Phenylalanyl-Isoleucine, Phe-Ile, FI dipeptidePubChem[2]
CAS Number 22951-94-6PubChem[2]
Predicted XLogP3 -1.3PubChem[2]

Table 1: Physicochemical Properties of this compound

Potential Biological Activity: Bitter Taste Receptor Agonism

While no studies have directly reported the biological activity of this compound, research on other di- and tripeptides suggests a potential role as an agonist for bitter taste receptors (T2Rs), a class of G-protein coupled receptors (GPCRs).[3] Specifically, the human bitter taste receptor T2R1 has been shown to be activated by various dipeptides and tripeptides.[3] Given that both phenylalanine and isoleucine are known to contribute to bitter taste, it is plausible that the dipeptide this compound could also activate T2R1 or other T2Rs.[5]

The activation of T2R1 by a ligand initiates a canonical GPCR signaling cascade, leading to the perception of bitterness. A diagram of this proposed signaling pathway is presented below.

T2R1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space H_Phe_Ile_OH This compound T2R1 T2R1 H_Phe_Ile_OH->T2R1 Binds to G_Protein G-protein (Gustducin) T2R1->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2 Ca²⁺ ER->Ca2 Releases TRPM5 TRPM5 Channel Ca2->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Causes

Caption: Proposed T2R1 signaling pathway upon activation by this compound.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound. Table 2 is provided as a template for future studies to populate. The EC₅₀ value, which represents the concentration of a ligand that induces a response halfway between the baseline and maximum, is a key metric for quantifying agonist potency.

ReceptorAgonistAssay TypeCell LineEC₅₀ (µM)Reference
T2R1This compoundCalcium ImagingHEK293TNot Available-

Table 2: Quantitative Data on this compound Activity (Hypothetical)

For context, a study on di- and tripeptide activation of T2R1 reported EC₅₀ values for other peptides. For example, the tripeptide Phe-Phe-Phe (FFF) was found to be a potent activator of T2R1 with an EC₅₀ value in the micromolar range.[3]

Experimental Protocols

The following sections detail a hypothetical experimental workflow for investigating the potential agonist activity of this compound on the T2R1 receptor. This protocol is based on established methods for studying T2R activation.[3][6]

A detailed protocol for the chemical synthesis of this compound would follow standard solid-phase peptide synthesis (SPPS) methodologies.[7] A general workflow is outlined below.

SPPS_Workflow Start Start Resin_Prep Resin Preparation (e.g., Wang resin) Start->Resin_Prep Ile_Coupling Coupling of Fmoc-Ile-OH Resin_Prep->Ile_Coupling Fmoc_Deprotection_1 Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Ile_Coupling->Fmoc_Deprotection_1 Phe_Coupling Coupling of Fmoc-Phe-OH Fmoc_Deprotection_1->Phe_Coupling Fmoc_Deprotection_2 Fmoc Deprotection Phe_Coupling->Fmoc_Deprotection_2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Fmoc_Deprotection_2->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: General workflow for the solid-phase synthesis of this compound.

This protocol describes how to measure the activation of the T2R1 receptor by this compound in a heterologous expression system.

Materials:

  • HEK293T cells

  • T2R1 expression vector

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fluo-4 AM calcium indicator dye

  • This compound (synthesized and purified)

  • Dextromethorphan (positive control for T2R1 activation)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in supplemented DMEM at 37°C and 5% CO₂.

    • Seed cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay.

    • Transfect cells with the T2R1 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a mock transfection control.

    • Incubate for 24-48 hours post-transfection.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM.

    • Remove the culture medium from the cells and wash with a physiological salt solution.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Calcium Imaging:

    • Place the 96-well plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

    • Record a baseline fluorescence reading for a set period.

    • Automatically inject a solution of this compound at various concentrations into the wells.

    • Continue to record fluorescence to measure the change in intracellular calcium concentration.

    • Include wells with a known T2R1 agonist (dextromethorphan) as a positive control and buffer alone as a negative control.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

    • Normalize the response to the maximum response observed with the positive control.

    • Plot the normalized response against the log of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value.

Calcium_Imaging_Workflow Start Start Cell_Culture Culture HEK293T Cells Start->Cell_Culture Transfection Transfect with T2R1 Vector Cell_Culture->Transfection Dye_Loading Load Cells with Fluo-4 AM Transfection->Dye_Loading Baseline_Reading Record Baseline Fluorescence Dye_Loading->Baseline_Reading Ligand_Injection Inject this compound Baseline_Reading->Ligand_Injection Response_Reading Record Fluorescence Change Ligand_Injection->Response_Reading Data_Analysis Analyze Data and Determine EC50 Response_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the T2R1 activation assay using calcium imaging.

Conclusion and Future Directions

The dipeptide this compound represents a molecule with currently uncharacterized biological activity. Based on the known properties of its constituent amino acids and related dipeptides, a plausible hypothesis is its function as a bitter taste receptor agonist. This technical guide provides a foundation for researchers to begin exploring this possibility by outlining the necessary background information and detailed, albeit hypothetical, experimental protocols. Future studies should focus on the synthesis and purification of this compound, followed by its screening against a panel of T2R receptors to identify specific interactions. Should this compound be found to be a potent T2R agonist, further research into its physiological roles, particularly in the context of food science and metabolic signaling, would be warranted. The lack of current data presents a clear opportunity for novel research in the field of peptide biology.

References

Predicted Protein Interactions of H-Phe-Ile-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

H-Phe-Ile-OH (Phenylalanyl-Isoleucine) is a dipeptide composed of the essential amino acids Phenylalanine and Isoleucine. As a product of protein digestion and catabolism, its primary interactions within a biological system are predicted to involve membrane transporters for cellular uptake and cytosolic peptidases for hydrolysis.[1] Furthermore, the dipeptide or its constituent amino acids may engage with signaling pathways that regulate metabolic processes. This technical guide synthesizes the predicted protein interactions of this compound, providing detailed experimental protocols for their validation and summarizing expected quantitative data based on the known behavior of similar hydrophobic dipeptides.

Introduction

This compound, or Phenylalanyl-Isoleucine, is a dipeptide formed from the covalent linkage of L-Phenylalanine and L-Isoleucine via a peptide bond.[1] It is naturally generated during the breakdown of dietary and endogenous proteins.[1] The biological fate and activity of such dipeptides are largely determined by their interactions with specific proteins. The principal interactions involve transport across cellular membranes, enzymatic cleavage, and potential modulation of signaling cascades. Due to the hydrophobic nature of both the Phenylalanine and Isoleucine side chains, this compound is expected to interact with proteins that have an affinity for bulky, nonpolar substrates.

Predicted Protein Interactions

The primary interactions of this compound can be categorized into transport, enzymatic hydrolysis, and signal transduction.

Membrane Transport: Peptide Transporter 1 (PEPT1)

The predominant mechanism for the absorption of di- and tripeptides from the intestinal lumen is via the Peptide Transporter 1 (PEPT1), a member of the Solute Carrier (SLC) family 15 (SLC15A1).[2][3] PEPT1 is a low-affinity, high-capacity transporter that co-transports peptides with protons (H+) down an electrochemical gradient.[4]

  • Mechanism: The transport is driven by a proton gradient maintained by the Na+/H+ exchanger on the apical membrane of intestinal epithelial cells.[4]

  • Substrate Specificity: PEPT1 has a broad substrate specificity but shows a preference for dipeptides with hydrophobic side chains.[5] Given that both Phenylalanine and Isoleucine are hydrophobic amino acids, this compound is a prime candidate for high-affinity binding and efficient transport by PEPT1.[5]

Enzymatic Hydrolysis: Cytosolic Peptidases

Once transported into the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases.[6] This prevents the accumulation of the dipeptide and releases the amino acids for cellular processes like protein synthesis or energy metabolism. While specific peptidases for the Phe-Ile bond are not detailed in broad literature, various cytosolic aminopeptidases exhibit broad specificity and are responsible for the final steps of protein degradation.[6][7] These enzymes cleave the N-terminal amino acid from a peptide.

Signal Transduction

Dipeptides and their constituent amino acids can act as signaling molecules.

  • Cholecystokinin (B1591339) (CCK) Secretion: L-Phenylalanine is a known secretagogue for the gut hormone cholecystokinin (CCK) from enteroendocrine cells.[8][9] This action is mediated by the Calcium-Sensing Receptor (CaR), a G-protein coupled receptor that can be activated by amino acids.[9] It is highly probable that this compound, or its cleaved Phenylalanine component, stimulates CCK secretion through this pathway. CCK plays crucial roles in digestion, satiety, and gallbladder contraction.[10]

  • mTOR Signaling: Amino acids are critical regulators of the mTOR (mammalian Target of Rapamycin) signaling pathway, a central controller of cell growth, proliferation, and metabolism.[11][12] Following hydrolysis of this compound, the released Phenylalanine and Isoleucine would contribute to the intracellular amino acid pool that activates mTORC1, leading to downstream effects like the promotion of protein synthesis.[12]

Quantitative Data Summary

Direct quantitative data for this compound is sparse in the literature. The following tables present expected values based on data for structurally similar hydrophobic dipeptides and general peptidase activity. These values serve as a benchmark for experimental validation.

Table 1: Predicted Binding Affinity of this compound for Peptide Transporter 1 (PEPT1)

ParameterPredicted ValueMethodReference Compound(s)
Ki (Inhibition Constant) 0.1 - 0.5 mMCompetitive Inhibition AssayH-Tyr-Ser-OH (Ki = 0.14 mM)[13]

Ki values in this range are considered high affinity for PEPT1.[3]

Table 2: Predicted Kinetic Parameters for Cytosolic Peptidase Hydrolysis of this compound

ParameterPredicted ValueMethodComments
Km (Michaelis Constant) 0.2 - 2.0 mMEnzyme Kinetic AssayRepresents typical affinity for dipeptide substrates.
kcat (Turnover Number) 5 - 50 s-1Enzyme Kinetic AssayRepresents typical catalytic efficiency.

Signaling Pathways

Proposed CCK Secretion Pathway

This compound or free Phenylalanine in the gut lumen is predicted to bind to the Calcium-Sensing Receptor (CaR) on the surface of enteroendocrine I-cells. This initiates a G-protein coupled signaling cascade, leading to an increase in intracellular calcium, which triggers the secretion of CCK into the bloodstream.

CCK_Secretion_Pathway cluster_cell Phe_Ile This compound CaR Calcium-Sensing Receptor (CaR) Phe_Ile->CaR Binds Lumen Intestinal Lumen Cell Enteroendocrine I-Cell Gq Gq Protein CaR->Gq Activates Ca_influx Ca²⁺ Influx CaR->Ca_influx Activates Channels PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_increase [Ca²⁺]i ↑ Ca_release->Ca_increase Ca_influx->Ca_increase CCK_vesicle CCK Vesicle Ca_increase->CCK_vesicle Triggers Exocytosis CCK_secretion CCK Secretion CCK_vesicle->CCK_secretion

Caption: Predicted CCK secretion pathway initiated by this compound.
Predicted mTOR Signaling Activation

Following transport and hydrolysis, the resulting intracellular amino acids, particularly Isoleucine (a branched-chain amino acid), signal to the mTORC1 complex. This activation relieves the inhibition on protein synthesis by phosphorylating targets like 4E-BP1, promoting cell growth and proliferation.

mTOR_Pathway Phe_Ile This compound PEPT1 PEPT1 Phe_Ile->PEPT1 Transport Peptidase Cytosolic Peptidase PEPT1->Peptidase Hydrolysis Amino_Acids Intracellular Phe + Ile Peptidase->Amino_Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates EIF4E eIF4E EIF4EBP1->EIF4E Inhibits Translation mRNA Translation (Protein Synthesis) EIF4E->Translation Initiates

Caption: Predicted activation of mTORC1 signaling by this compound.

Experimental Protocols

The following protocols describe methods to validate the predicted interactions of this compound.

Protocol 1: Caco-2 Cell Transwell Permeability Assay

This assay uses a Caco-2 cell monolayer, which differentiates into a polarized epithelial barrier mimicking the human intestine, to measure the transport rate of the dipeptide.[14]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.0

  • This compound standard

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of 2 x 105 cells/cm2.[14] Culture for 21 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.[15]

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence and integrity. A TEER value >250 Ω·cm2 is typically acceptable.

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayer twice with pre-warmed HBSS (pH 7.4). b. Add HBSS (pH 7.4) to the basolateral (BL) compartment and HBSS (pH 6.0, to simulate the gut lumen and provide a proton gradient) to the apical (AP) compartment. Incubate for 30 minutes at 37°C.[14] c. Remove the apical solution and replace it with a solution of this compound (e.g., 1 mM) in HBSS (pH 6.0). d. At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the BL compartment and replace the volume with fresh HBSS (pH 7.4).

  • Sample Analysis: Quantify the concentration of this compound in the BL samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the AP compartment.

Caco2_Workflow start Start seed Seed Caco-2 cells on Transwell inserts start->seed culture Culture for 21 days (Allow differentiation) seed->culture teer Measure TEER to confirm monolayer integrity culture->teer prepare Prepare monolayer: Wash and add buffers (AP: pH 6.0, BL: pH 7.4) teer->prepare add_peptide Add this compound to Apical (AP) side prepare->add_peptide incubate Incubate at 37°C add_peptide->incubate sample Sample Basolateral (BL) side at time intervals incubate->sample analyze Quantify peptide concentration via LC-MS/MS sample->analyze calculate Calculate Papp value analyze->calculate end End calculate->end

Caption: Experimental workflow for the Caco-2 Transwell Assay.
Protocol 2: Competitive Inhibition Assay for PEPT1 Binding Affinity (Ki)

This assay determines the binding affinity of this compound by measuring its ability to compete with a known, radiolabeled PEPT1 substrate.[13]

Objective: To determine the inhibition constant (Ki) of this compound for the PEPT1 transporter.

Materials:

  • Cells stably expressing human PEPT1 (e.g., MDCK/hPEPT1 or Caco-2 cells).

  • [14C]Gly-Sar (radiolabeled PEPT1 substrate).

  • This compound (the competitor).

  • Uptake buffer (e.g., HBSS, pH 6.0).

  • Scintillation counter and fluid.

Methodology:

  • Cell Seeding: Plate PEPT1-expressing cells in 24-well plates and grow to confluence.

  • Assay Preparation: Wash cells twice with uptake buffer.

  • Competition Reaction: a. Prepare solutions containing a fixed concentration of [14C]Gly-Sar (e.g., 20 µM, below its Km). b. To these solutions, add varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 mM). c. Add the reaction mixtures to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial uptake rates.

  • Termination and Lysis: a. Stop the uptake by rapidly washing the cells with ice-cold buffer. b. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of [14C]Gly-Sar uptake against the log concentration of this compound. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of [14C]Gly-Sar uptake). c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the concentration of [14C]Gly-Sar and Km is its Michaelis-Menten constant for PEPT1.

Conclusion

The dipeptide this compound is predicted to be a high-affinity substrate for the intestinal transporter PEPT1, subsequently undergoing rapid hydrolysis by cytosolic peptidases. The liberated Phenylalanine is a likely modulator of CCK secretion via the Calcium-Sensing Receptor, and both amino acids are expected to contribute to the activation of the mTOR metabolic pathway. The experimental protocols outlined in this guide provide a clear framework for researchers and drug development professionals to quantitatively assess these predicted interactions and elucidate the precise biological role of this dipeptide.

References

H-Phe-Ile-OH (Phenylalanyl-Isoleucine): A Technical Guide on its Putative Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phe-Ile-OH, the dipeptide of L-Phenylalanine and L-Isoleucine, is cataloged as a metabolite resulting from the incomplete breakdown of dietary or endogenous proteins.[1] Despite the well-documented metabolic significance of its constituent amino acids, Phenylalanine and Isoleucine, the specific biological role and relevance of the this compound dipeptide in metabolic or signaling pathways remain largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, limited understanding of this compound, and, in the absence of direct experimental evidence, proposes a hypothetical framework for its investigation. This includes detailed, model-based experimental protocols for studying its transport and metabolism, recommendations for quantitative data acquisition, and visualizations of these hypothetical processes to guide future research in this nascent area.

Introduction

Dipeptides, the smallest peptides, are intermediates in protein digestion and catabolism. While many are rapidly hydrolyzed to their constituent amino acids, some have been shown to possess distinct physiological or cell-signaling properties.[1] this compound is a simple dipeptide whose constituent amino acids are essential and play crucial roles in protein synthesis, neurotransmitter production (Phenylalanine), and muscle metabolism (Isoleucine). However, the dipeptide itself has not been a subject of extensive research, and thus its specific functions, if any, are not well-elucidated. This document aims to provide a foundational guide for researchers interested in exploring the potential metabolic significance of this compound.

Current State of Knowledge

Based on available data, this compound is recognized as a product of protein catabolism.[1] Its metabolic fate is presumed to be rapid hydrolysis into Phenylalanine and Isoleucine by peptidases in the intestinal brush border or within enterocytes following transport. There is currently no direct evidence to suggest that this compound has a specific receptor or acts as a signaling molecule in any known metabolic pathway.

Hypothetical Metabolic Pathway and Experimental Workflow

Given the lack of specific data for this compound, we can hypothesize its metabolic journey based on studies of other dipeptides. A likely scenario is its transport into intestinal epithelial cells via peptide transporters, followed by intracellular hydrolysis. The following diagrams illustrate this hypothetical workflow and metabolic fate.

experimental_workflow Hypothetical Experimental Workflow for this compound Analysis cluster_synthesis Peptide Synthesis & Characterization cluster_caco2 Caco-2 Cell Culture & Transport Assay cluster_analysis Sample Analysis synthesis Solid-Phase Synthesis of this compound purification HPLC Purification synthesis->purification characterization Mass Spectrometry (Confirmation of Identity) purification->characterization transport_assay Application of this compound to Apical side characterization->transport_assay Introduce purified this compound caco2_culture Culture of Caco-2 cells on Transwell inserts caco2_culture->transport_assay sampling Sampling from Apical and Basolateral chambers over time transport_assay->sampling extraction Metabolite Extraction from media and cell lysates sampling->extraction lcms LC-MS/MS Analysis for This compound, Phe, and Ile extraction->lcms data_analysis Quantification and Kinetic Modeling lcms->data_analysis conclusion conclusion data_analysis->conclusion Conclusion on Transport and Hydrolysis Rates

Hypothetical experimental workflow for studying this compound.

metabolic_fate Presumed Metabolic Fate of this compound in an Enterocyte cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream phe_ile_lumen This compound pept1 Peptide Transporter (e.g., PEPT1) phe_ile_lumen->pept1 Uptake phe_ile_cell This compound pept1->phe_ile_cell peptidase Cytosolic Peptidase phe_ile_cell->peptidase Hydrolysis phe Phenylalanine peptidase->phe ile Isoleucine peptidase->ile aa_transporter Amino Acid Transporters phe->aa_transporter ile->aa_transporter phe_blood Phenylalanine ile_blood Isoleucine aa_transporter->phe_blood aa_transporter->ile_blood

Presumed metabolic fate of this compound in an enterocyte.

Proposed Experimental Protocols

The following protocols are hypothetical and based on established methods for studying dipeptide transport and metabolism.

Synthesis and Purification of this compound

Standard solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids would be the method of choice. Post-synthesis, the dipeptide should be cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized this compound should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Caco-2 Cell Culture

Caco-2 cells, a human colon adenocarcinoma cell line, are a well-established in vitro model for the intestinal barrier.

  • Cell Seeding: Seed Caco-2 cells onto Transwell permeable supports (e.g., 0.4 µm pore size) at a density of approximately 2 x 105 cells/cm2.

  • Cell Culture: Culture the cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 atmosphere for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm2) are suitable for transport studies.

Transepithelial Transport and Metabolism Assay
  • Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Initiation of Transport: Add the transport buffer containing a known concentration of purified this compound (e.g., 1 mM) to the apical (AP) chamber. Add fresh transport buffer to the basolateral (BL) chamber.

  • Sampling: At various time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from both the AP and BL chambers.

  • Cell Lysis: At the final time point, wash the cell monolayer with ice-cold PBS and lyse the cells to analyze intracellular concentrations.

  • Sample Analysis: Analyze the concentrations of this compound, Phenylalanine, and Isoleucine in all samples using a validated LC-MS/MS method.

LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the simultaneous quantification of this compound, Phenylalanine, and Isoleucine in the experimental matrices. This would involve optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

Quantitative Data Presentation

While no specific quantitative data for this compound is available in the literature, the following table outlines the key parameters that should be determined from the proposed experiments.

ParameterDescriptionHypothetical Value (for illustration)Importance
Apparent Permeability Coefficient (Papp) A measure of the rate of transport of this compound across the Caco-2 monolayer.1.0 x 10-6 cm/sIndicates the efficiency of intestinal absorption of the intact dipeptide.
Hydrolysis Rate Constant (khyd) The rate at which this compound is broken down into its constituent amino acids in the cell lysate.0.5 min-1Determines the intracellular stability of the dipeptide.
Michaelis-Menten Constant (Km) The substrate concentration at which the transport or hydrolysis rate is half of Vmax.5 mMCharacterizes the affinity of the transporter or enzyme for this compound.
Maximum Velocity (Vmax) The maximum rate of transport or hydrolysis at saturating substrate concentrations.100 nmol/min/mg proteinDefines the capacity of the transport or enzymatic system.

Conclusion and Future Directions

The dipeptide this compound is currently understood as a transient intermediate of protein metabolism with no specifically defined role in metabolic pathways. The lack of dedicated research on this molecule presents an opportunity for novel investigations. The experimental framework proposed in this guide, utilizing Caco-2 cell models and modern analytical techniques like LC-MS/MS, provides a clear path for elucidating the transport kinetics and metabolic stability of this compound. Future studies could also explore its potential as a biomarker in metabolic disorders or investigate its effects on cellular metabolism in various cell types. Such research is essential to move beyond its current classification and determine if this compound has any unappreciated biological significance.

References

Methodological & Application

H-Phe-Ile-OH solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Solid-Phase Synthesis of H-Phe-Ile-OH

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the routine construction of peptide chains in a controlled, stepwise manner. The most prevalent strategy, Fmoc/tBu chemistry, involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. This method offers the advantage of milder reaction conditions compared to older Boc-based strategies.[1] The peptide is assembled on a solid polymeric support, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[2][3]

This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide this compound (Phenylalanine-Isoleucine) using Fmoc chemistry. The synthesis will be conducted on a 2-chlorotrityl chloride (2-CTC) resin, which is particularly suitable for producing peptides with a C-terminal carboxylic acid, as the peptide can be cleaved under very mild acidic conditions.[4][5]

Materials and Reagents

Material/ReagentGradeSupplier Example
2-Chlorotrityl chloride resin (100-200 mesh)Synthesis GradeSigma-Aldrich, Bachem
Fmoc-Ile-OHSynthesis GradeSigma-Aldrich, Bachem
Fmoc-Phe-OHSynthesis GradeSigma-Aldrich, Bachem
N,N'-Diisopropylethylamine (DIPEA)Peptide SynthesisSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide SynthesisSigma-Aldrich
Piperidine (B6355638)ACS ReagentSigma-Aldrich
Methanol (B129727) (MeOH)AnhydrousSigma-Aldrich
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide SynthesisSigma-Aldrich, Bachem
HOBt (Hydroxybenzotriazole)Peptide SynthesisSigma-Aldrich, Bachem
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIPS)98%Sigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich

Experimental Protocols

This protocol outlines the synthesis of this compound on a 0.1 mmol scale.

Resin Preparation and Loading of First Amino Acid (Fmoc-Ile-OH)

The first amino acid is anchored to the 2-chlorotrityl chloride resin. This resin type is sensitive to moisture, so anhydrous conditions are recommended.[6]

  • Resin Swelling : Place 2-chlorotrityl chloride resin (approx. 150 mg, assuming a substitution of ~0.67 mmol/g) into a peptide synthesis vessel. Swell the resin in anhydrous DCM (5 mL) for at least 30 minutes with gentle agitation.[4][7]

  • Amino Acid Preparation : In a separate vial, dissolve Fmoc-Ile-OH (2 equivalents based on resin substitution) and DIPEA (4 equivalents) in anhydrous DCM (3 mL).[8]

  • Loading : Drain the DCM from the swelled resin. Add the Fmoc-Ile-OH/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[8][9]

  • Capping : To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 5 mL) to the resin and agitate for 30-45 minutes.[4][7]

  • Washing : Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for peptide chain elongation.

Peptide Chain Elongation: Synthesis Cycle for Fmoc-Phe-OH

The synthesis cycle consists of two main steps: Nα-Fmoc deprotection and coupling of the next amino acid. This cycle is repeated for each amino acid in the sequence.

  • Wash the resin with DMF (3x).

  • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.[1][4]

  • Agitate for 5-7 minutes.[4] Drain the solution.

  • Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[4]

  • Amino Acid Activation : In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF (3 mL). HBTU and HOBt are used to create a highly reactive ester, which facilitates efficient peptide bond formation while minimizing racemization.[10][11]

  • Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring (Optional) : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (colorless or yellow beads) indicates a complete reaction.[3]

  • Washing : Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Final Fmoc Deprotection

After the final amino acid (Fmoc-Phe-OH) has been coupled, the terminal Fmoc group must be removed.

  • Perform the Fmoc deprotection step as described in Section 2a .

  • After deprotection, wash the resin thoroughly with DMF (5x), followed by DCM (5x), and finally methanol (3x) to shrink the resin.[5]

  • Dry the peptidyl-resin under high vacuum for at least 4 hours.[5]

Cleavage and Final Deprotection

This final step cleaves the completed peptide from the resin support.

  • Cleavage Cocktail Preparation : Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v). TIPS is included as a scavenger to prevent side reactions.

  • Cleavage Reaction : Add the cleavage cocktail (5 mL) to the dried peptidyl-resin in a sealed vessel. Agitate gently for 2-3 hours at room temperature.[4]

  • Peptide Precipitation : Filter the resin and collect the filtrate into a cold centrifuge tube. Add 8-10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.[6]

  • Isolation : Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing : Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers and cleavage by-products.

  • Drying : Dry the crude peptide pellet under vacuum. The resulting white solid can then be purified by reverse-phase HPLC.

Quantitative Data Summary

StepReagent/SolventEquivalents (relative to resin loading)Volume/Amount (0.1 mmol scale)Reaction Time
Resin Loading Fmoc-Ile-OH2 eq.0.2 mmol1-2 hours
DIPEA4 eq.0.4 mmol1-2 hours
Capping DCM/MeOH/DIPEA (17:2:1)-5 mL30-45 min
Fmoc Deprotection 20% Piperidine in DMF-5 mL2 x 5-7 min
Coupling Fmoc-Phe-OH3 eq.0.3 mmol1-2 hours
HBTU2.9 eq.0.29 mmol1-2 hours
HOBt3 eq.0.3 mmol1-2 hours
DIPEA6 eq.0.6 mmol1-2 hours
Cleavage TFA/TIPS/H₂O (95:2.5:2.5)-5 mL2-3 hours

Workflow Visualization

SPPS_Workflow cluster_prep 1. Resin Preparation & Loading cluster_elongation 2. Peptide Chain Elongation cluster_deprotect1 Fmoc Deprotection cluster_couple Coupling cluster_final 3. Final Steps cluster_deprotect2 Final Fmoc Deprotection cluster_cleavage Cleavage & Precipitation Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-Ile-OH with DIPEA Swell->Load Cap Cap with MeOH/DIPEA Load->Cap Wash_Load Wash (DCM, DMF) Cap->Wash_Load Deprotect1 Treat with 20% Piperidine/DMF Wash_Load->Deprotect1 Wash_Deprotect1 Wash (DMF) Deprotect1->Wash_Deprotect1 Couple_Phe Couple Fmoc-Phe-OH (HBTU/HOBt/DIPEA) Wash_Deprotect1->Couple_Phe Wash_Couple Wash (DMF, DCM) Couple_Phe->Wash_Couple Deprotect2 Treat with 20% Piperidine/DMF Wash_Couple->Deprotect2 Wash_Deprotect2 Wash (DMF, DCM, MeOH) Deprotect2->Wash_Deprotect2 Cleave Cleave with TFA/TIPS/H₂O Wash_Deprotect2->Cleave Precipitate Precipitate with Cold Ether Cleave->Precipitate Isolate Isolate & Dry Peptide Precipitate->Isolate Final_Product Final_Product Isolate->Final_Product This compound

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Note: Quantitative Analysis of H-Phe-Ile-OH Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Phe-Ile-OH, composed of Phenylalanine and Isoleucine, is a molecule of interest in various fields of biomedical and pharmaceutical research. Accurate and precise quantification of this dipeptide is crucial for pharmacokinetic studies, metabolism research, and in vitro characterization of its biological activity. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard technique for this type of analysis.[1][2] The methodology described is designed to offer high throughput and reliable results, essential for drug development and research applications.

Principle of the Method

This method utilizes the principles of reversed-phase high-performance liquid chromatography (HPLC) for the separation of this compound from other matrix components, followed by detection and quantification using a tandem mass spectrometer. The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the accurate measurement of the analyte even at low concentrations, minimizing interferences from the sample matrix.[2] An isotopically labeled internal standard (IS) can be used to ensure the accuracy and precision of the quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): this compound-(¹³C₉, ¹⁵N₁) or a structurally similar peptide

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, rat plasma)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes

Preparation of Stock and Working Solutions
  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of 50% ACN/water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in 50% ACN/water.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% ACN/water to create working solutions for calibration standards and quality controls.

Sample Preparation: Protein Precipitation
  • Thaw biological samples (e.g., plasma) on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

  • Add 200 µL of ice-cold ACN containing the internal standard at an appropriate concentration.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 279.17 (for [M+H]⁺)[3]
Product Ion (Q3) To be determined by infusion of the standard (e.g., m/z 120.1 for the phenylalanine immonium ion)
Internal Standard Transition To be determined based on the specific IS used
Collision Energy To be optimized for the specific instrument and transition
Dwell Time 100 ms

Data Presentation

The following table summarizes the expected quantitative performance of the described LC-MS/MS method.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Recovery > 85%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL) precipitation Protein Precipitation (200 µL ACN + IS) sample->precipitation vortex Vortex (30s) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms quantification Quantification (Calibration Curve) ms->quantification results Results (Concentration) quantification->results

Caption: Experimental workflow for this compound quantification.

logical_relationship analyte This compound in Matrix separation Chromatographic Separation (HPLC) analyte->separation ionization Ionization (ESI+) separation->ionization precursor_selection Precursor Ion Selection (Q1) [M+H]⁺ = m/z 279.17 ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation product_selection Product Ion Selection (Q3) fragmentation->product_selection detection Detection product_selection->detection quantification Quantification detection->quantification

Caption: Logical flow of the LC-MS/MS analysis process.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrument parameters serves as a strong foundation for researchers to implement this analytical technique in their laboratories. The high selectivity and sensitivity of this method make it well-suited for demanding applications in drug development and biomedical research, ensuring reliable and accurate data for critical decision-making.

References

Application Note: Quantitative Analysis of Phenylalanyl-Isoleucine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptides such as Phenylalanyl-Isoleucine (Phe-Ile) are significant in various biological processes and serve as building blocks for larger proteins and peptide-based therapeutics. Accurate and sensitive quantification of these molecules is crucial for pharmacokinetic and pharmacodynamic studies, as well as for biomarker discovery. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a robust and highly specific platform for the analysis of peptides in complex biological matrices, overcoming the specificity challenges often associated with traditional ligand-binding assays.[1][2] This application note provides a detailed protocol for the quantitative analysis of Phenylalanyl-Isoleucine using LC-MS/MS (B15284909) with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Principle of Analysis

The analysis of Phenylalanyl-Isoleucine is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The general workflow involves three main stages: sample preparation, LC separation, and MS/MS detection.[3][4] Initially, the dipeptide is extracted from the sample matrix. Subsequently, it is injected into a high-performance liquid chromatography (HPLC) system, where it is separated from other components based on its physicochemical properties, typically using a reversed-phase C18 column.[5]

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, where it undergoes electrospray ionization (ESI) to form protonated molecular ions, [M+H]⁺. These precursor ions are then selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2, collision cell), and the resulting product ions are detected in the third quadrupole (Q3).[2][6] This process of selecting a precursor ion and monitoring its specific fragment ions is known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification.[2][7]

Experimental Protocols

1. Materials and Reagents

  • Phenylalanyl-Isoleucine (Phe-Ile) standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆-Phenylalanyl-Isoleucine

  • LC-MS grade acetonitrile (B52724) (ACN)[8]

  • LC-MS grade water[8]

  • Formic acid (FA)

  • Methanol (for stock solutions)[8]

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Phenylalanyl-Isoleucine and the internal standard in methanol.

  • Working Standards: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/ACN with 0.1% FA).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

3. LC-MS/MS System and Conditions

Liquid chromatography is performed to separate the analyte from matrix components.[2] Mass spectrometry detection is then conducted in the positive electrospray MRM mode to monitor specific ion transitions.[5]

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +4500 V[9]
Source Temperature 500°C[9]
Collision Gas Nitrogen

| Dwell Time | 100 ms |

Data Presentation and Results

Fragmentation of Phenylalanyl-Isoleucine

The protonated precursor ion of Phenylalanyl-Isoleucine ([M+H]⁺) has a theoretical m/z of 279.17. During tandem mass spectrometry (MS/MS), this precursor ion is fragmented. The primary fragmentation occurs at the peptide bond, generating b and y ions.[10][11] Additionally, characteristic immonium ions for each amino acid residue are often observed and are highly specific. For Phe-Ile, the most anticipated and specific product ions are the immonium ions of Phenylalanine (m/z 120.1) and Isoleucine (m/z 86.1).[12][13] These transitions provide excellent specificity for MRM-based quantification.

Quantitative Data

The following table summarizes the proposed MRM transitions for the quantitative analysis of Phenylalanyl-Isoleucine and its corresponding stable isotope-labeled internal standard. These values serve as a starting point for method development and should be optimized for the specific instrument used.

Table 3: Proposed MRM Transitions for Phenylalanyl-Isoleucine Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Proposed Use
Phenylalanyl-Isoleucine 279.2 120.1 Quantifier (Phe Immonium)
Phenylalanyl-Isoleucine 279.2 86.1 Qualifier (Ile Immonium)
¹³C₆-Phe-Ile (IS) 285.2 126.1 Internal Standard (Quantifier)

| ¹³C₆-Phe-Ile (IS) | 285.2 | 86.1 | Internal Standard (Qualifier) |

Experimental Workflow Visualization

The overall analytical process follows a standardized workflow from sample receipt to final data analysis. This ensures reproducibility and high-quality data. The major steps are outlined in the diagram below.

This application note details a sensitive and specific LC-MS/MS method for the quantification of Phenylalanyl-Isoleucine. The use of Multiple Reaction Monitoring (MRM) provides a high degree of selectivity and accuracy, making this protocol suitable for demanding applications in pharmaceutical research and clinical diagnostics. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection offer a solid foundation for researchers to develop and validate their own assays for this and similar dipeptides.

References

Application Notes: In-Vitro Inhibition of Chymotrypsin by H-Phe-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin (B1334515) is a serine protease that plays a crucial role in the digestion of proteins in the small intestine.[1][2][3] It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1][2][4] Given its substrate specificity, chymotrypsin is an attractive target for peptide-based inhibitors. The dipeptide H-Phe-Ile-OH, composed of Phenylalanine and Isoleucine, represents a potential candidate for chymotrypsin inhibition due to the presence of the preferred phenylalanine residue. These application notes provide a detailed protocol for assessing the in-vitro inhibitory activity of this compound against chymotrypsin using a fluorogenic substrate-based assay.

Principle of the Assay

The inhibitory potential of this compound is quantified by measuring its ability to reduce the rate of chymotrypsin-catalyzed hydrolysis of a fluorogenic substrate, Suc-Ala-Ala-Pro-Phe-AMC. In the presence of chymotrypsin, this substrate is cleaved, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[5] The rate of AMC release, monitored by measuring the increase in fluorescence intensity over time, is proportional to the enzyme's activity. A decrease in this rate in the presence of this compound indicates inhibition. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the enzyme activity at various concentrations of the inhibitor.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the inhibition of chymotrypsin by this compound. This data is provided as an example for data presentation and analysis.

ParameterThis compound
IC50 (µM) 85
Ki (µM) 45
Inhibition Type Competitive

Experimental Protocols

Materials and Reagents
  • Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich)

  • Inhibitor: this compound (custom synthesis or commercial source)

  • Substrate: Suc-Ala-Ala-Pro-Phe-AMC (e.g., Echelon Biosciences, Cayman Chemical)[6][5]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 8.0

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor and substrate

  • Equipment:

    • Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm[6]

    • 96-well black, flat-bottom microplates

    • Precision pipettes and tips

    • Incubator set to 37°C

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl and 10 mM CaCl2. Adjust the pH to 8.0 with HCl at room temperature.

  • Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before the assay, dilute the stock solution to a working concentration of 1 µg/mL in Assay Buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-Ala-Ala-Pro-Phe-AMC in DMSO. Store protected from light at -20°C.

Inhibition Assay Protocol
  • Serial Dilution of Inhibitor: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from 0.1 µM to 1000 µM in the assay wells.

  • Assay Plate Setup:

    • Add 20 µL of the diluted this compound solutions to the respective wells of a 96-well plate.

    • For the positive control (100% enzyme activity), add 20 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • For the negative control (blank), add 40 µL of Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the diluted chymotrypsin solution to all wells except the negative control.

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

    • Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 50 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

Data Analysis
  • Calculate Reaction Rates: Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Normalize Data: Express the reaction rates as a percentage of the positive control (uninhibited enzyme).

  • Determine IC50: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of chymotrypsin activity.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Chymotrypsin Inhibition Assay reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffer) serial_dilution Serial Dilution of this compound reagent_prep->serial_dilution plate_setup Plate Setup (Inhibitor/Control + Enzyme) serial_dilution->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation fluorescence_measurement Kinetic Fluorescence Measurement (Ex: 380 nm, Em: 460 nm) reaction_initiation->fluorescence_measurement data_analysis Data Analysis (Calculate Rates, Plot Dose-Response, Determine IC50) fluorescence_measurement->data_analysis

Caption: Workflow for the in-vitro chymotrypsin inhibition assay.

Signaling Pathway

Chymotrypsin can signal to intestinal epithelial cells through the activation of Protease-Activated Receptor 2 (PAR2).[7] This can lead to the activation of downstream signaling cascades, such as the ERK1/2 pathway, which in turn can modulate the expression of various genes, including the anti-inflammatory cytokine IL-10.[7]

Signaling_Pathway Chymotrypsin Signaling via PAR2 in Intestinal Epithelial Cells Chymotrypsin Chymotrypsin PAR2 PAR2 Chymotrypsin->PAR2 activates H_Phe_Ile_OH This compound H_Phe_Ile_OH->Chymotrypsin inhibits G_protein G-protein Signaling PAR2->G_protein ERK1_2 ERK1/2 Activation G_protein->ERK1_2 Gene_Expression Gene Expression (e.g., IL-10 upregulation) ERK1_2->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Chymotrypsin-mediated PAR2 signaling pathway.

References

H-Phe-Ile-OH: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential uses and experimental protocols for the dipeptide H-Phe-Ile-OH (Phenylalanyl-isoleucine) in mammalian cell culture. While direct experimental data for this specific dipeptide is limited, this document extrapolates from the well-established benefits of dipeptide supplementation and the known biological roles of its constituent amino acids, L-phenylalanine and L-isoleucine, to provide a strong framework for its application in research and biopharmaceutical production.

Introduction to this compound in Cell Culture

Dipeptides are increasingly utilized in cell culture media to overcome the limitations of free amino acids, such as instability and poor solubility.[1] this compound, a dipeptide composed of the essential amino acids L-phenylalanine and L-isoleucine, offers a promising alternative for delivering these crucial nutrients to cells in a more stable and soluble form.

L-phenylalanine is a precursor for the synthesis of tyrosine and several neurotransmitters, and it plays a role in protein synthesis and other metabolic pathways. L-isoleucine is a branched-chain amino acid (BCAA) that is critical for protein synthesis, and it is involved in the mTOR signaling pathway, which regulates cell growth, proliferation, and survival.[2][3] By providing these amino acids in a dipeptide form, this compound has the potential to enhance cell growth, viability, and productivity in various cell culture applications.

Potential Applications

Based on the functions of its constituent amino acids, this compound is proposed for the following applications:

  • Enhanced Cell Growth and Viability: By providing a stable source of essential amino acids, this compound can support robust cell proliferation and maintain high cell viability, particularly in high-density cultures.

  • Improved Recombinant Protein Production: Phenylalanine and isoleucine are fundamental building blocks for proteins. Supplementation with this compound may lead to increased yields of monoclonal antibodies and other recombinant proteins in CHO, HEK293, and other production cell lines.[4][5]

  • Metabolic Pathway Modulation: As a source of phenylalanine and isoleucine, this compound can influence key cellular signaling pathways, such as the mTOR pathway, potentially allowing for the fine-tuning of cellular metabolism for specific outcomes.[2][6]

  • Development of Chemically Defined Media: The high solubility and stability of this compound make it an excellent candidate for the formulation of concentrated, chemically defined media and feeds, reducing variability and improving process consistency.[7][8]

Physicochemical Properties

PropertyValueReference
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Appearance White to off-white solid
Solubility Soluble in water and cell culture media.
Stability Expected to be more stable in aqueous solution than free phenylalanine and isoleucine.[1]

Experimental Protocols

The following protocols are generalized methodologies for evaluating the effects of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Evaluation of this compound on Cell Growth and Viability

Objective: To determine the effect of this compound supplementation on the growth and viability of a suspension cell line (e.g., CHO-S).

Materials:

  • Suspension cell line (e.g., CHO-S)

  • Appropriate basal cell culture medium (e.g., CD CHO Medium)

  • This compound (sterile, cell culture grade)

  • Shake flasks or bioreactor

  • Cell counter (e.g., Vi-CELL)

  • Incubator (37°C, 5% CO2, humidified)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in the basal medium to create a sterile 100 mM stock solution.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Cell Seeding:

    • Seed shake flasks with the suspension cells at a density of 0.3 x 10^6 viable cells/mL in the desired volume of basal medium.

  • Supplementation:

    • Add the this compound stock solution to the flasks to achieve final concentrations of 1 mM, 2 mM, 5 mM, and 10 mM.

    • Include a control flask with no this compound supplementation.

    • For comparison, include flasks supplemented with equimolar concentrations of free L-phenylalanine and L-isoleucine.

  • Incubation:

    • Incubate the flasks at 37°C with appropriate agitation (e.g., 125 rpm) in a humidified incubator with 5% CO2.

  • Monitoring:

    • Take daily samples to measure viable cell density (VCD) and viability using a cell counter.

    • Continue the culture for 7-14 days or until viability drops below 50%.

Data Analysis:

  • Plot VCD and viability over time for each condition.

  • Calculate the specific growth rate (µ) and the integral of viable cell density (IVCD).

  • Summarize the data in a table for comparison.

Expected Results (Hypothetical Data):

ConditionMax VCD (x 10^6 cells/mL)Viability on Day 7 (%)IVCD (x 10^6 cell-days/mL)
Control 8.58545.2
1 mM this compound 9.28849.8
2 mM this compound 10.59258.3
5 mM this compound 11.89565.1
10 mM this compound 11.59363.7
5 mM Free AA 9.88954.6
Protocol 2: Assessment of this compound on Recombinant Protein Production

Objective: To evaluate the impact of this compound on the production of a recombinant protein (e.g., a monoclonal antibody) from a producer cell line.

Materials:

  • Recombinant protein-producing cell line (e.g., CHO-GS)

  • Appropriate basal and feed media

  • This compound (sterile, cell culture grade)

  • Shake flasks or fed-batch bioreactor

  • Method for quantifying protein titer (e.g., ELISA, HPLC)

  • Metabolite analyzer (for glucose, lactate, etc.)

Procedure:

  • Prepare this compound Supplemented Feed:

    • Prepare a concentrated feed solution and supplement it with this compound to achieve the desired final concentrations in the culture (e.g., 2 mM, 5 mM, 10 mM) upon feeding.

  • Fed-Batch Culture:

    • Initiate a fed-batch culture according to your standard protocol.

    • On the appropriate days, add the this compound supplemented feed or the control feed.

  • Sampling and Analysis:

    • Collect samples daily or every other day.

    • Measure VCD and viability.

    • Quantify the recombinant protein titer.

    • Analyze key metabolites such as glucose, lactate, glutamine, and ammonia.

Data Analysis:

  • Plot VCD, viability, and protein titer over the course of the culture.

  • Calculate the specific productivity (qP).

  • Compare the final titer and qP between the control and this compound supplemented cultures.

  • Summarize the key performance indicators in a table.

Expected Results (Hypothetical Data):

ConditionFinal Titer (g/L)Specific Productivity (pg/cell/day)Peak VCD (x 10^6 cells/mL)
Control Feed 3.23512.5
Feed + 2 mM this compound 3.83813.1
Feed + 5 mM this compound 4.54214.2
Feed + 10 mM this compound 4.34013.8

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the hypothesized signaling pathway influenced by this compound and a typical experimental workflow for its evaluation.

G Hypothesized Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide_Transporter Peptide Transporter (e.g., PEPT1/2) This compound->Peptide_Transporter Uptake Intracellular_this compound Intracellular This compound Peptide_Transporter->Intracellular_this compound Peptidases Peptidases Intracellular_this compound->Peptidases Hydrolysis Phenylalanine Phenylalanine Peptidases->Phenylalanine Isoleucine Isoleucine Peptidases->Isoleucine Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation, Protein Production) Phenylalanine->Protein_Synthesis Substrate mTORC1 mTORC1 Isoleucine->mTORC1 Activation Isoleucine->Protein_Synthesis Substrate mTORC1->Protein_Synthesis Stimulation

Caption: Hypothesized uptake and metabolic fate of this compound.

G Experimental Workflow for this compound Evaluation Start Start Cell_Line_Selection Select Cell Line (e.g., CHO, HEK293) Start->Cell_Line_Selection Basal_Media_Prep Prepare Basal and Feed Media Cell_Line_Selection->Basal_Media_Prep Stock_Solution Prepare Sterile this compound Stock Solution Basal_Media_Prep->Stock_Solution Culture_Setup Set up Cultures with Varying This compound Concentrations Stock_Solution->Culture_Setup Incubation Incubate under Controlled Conditions Culture_Setup->Incubation Monitoring Daily Monitoring: VCD, Viability, Metabolites Incubation->Monitoring Titer_Analysis Protein Titer Analysis (e.g., ELISA, HPLC) Monitoring->Titer_Analysis Data_Analysis Data Analysis and Comparison Titer_Analysis->Data_Analysis Conclusion End Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound presents a promising, chemically defined supplement for enhancing mammalian cell culture performance. Its potential to improve the stability and solubility of essential amino acids, coupled with the critical roles of phenylalanine and isoleucine in cellular metabolism, suggests significant benefits for cell growth, viability, and recombinant protein production. The provided protocols and conceptual frameworks offer a solid starting point for researchers to explore the application of this compound in their specific cell culture systems. Empirical validation is recommended to determine the optimal concentration and feeding strategy for each unique application.

References

Application Notes and Protocols: H-Phe-Ile-OH in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Ile-OH, also known as L-Phenylalanyl-L-isoleucine, is a dipeptide composed of the amino acids L-phenylalanine and L-isoleucine.[1] While peptides are fundamental building blocks of proteins, individual dipeptides can also exhibit distinct biological activities. This compound has been identified as a biologically active peptide with potential applications in drug discovery, primarily through its action as an agonist for the bitter taste receptor TAS2R1.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a research tool in drug discovery, with a focus on its role in modulating TAS2R1 signaling.

Biochemical and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
IUPAC Name (2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid[1]
Synonyms This compound, Phe-Ile, L-Phenylalanyl-L-isoleucine[1]
CAS Number 22951-94-6[1]
Molecular Formula C15H22N2O3[1]
Molecular Weight 278.35 g/mol [1]
Appearance Solid
Solubility Soluble in water. Insoluble in DMSO.[4]

This compound as a Tool for Studying TAS2R1

Background:

The human genome contains 25 genes encoding for bitter taste receptors (TAS2Rs), which belong to the G-protein coupled receptor (GPCR) superfamily.[2] Originally identified for their role in taste perception, it is now established that TAS2Rs are expressed in various extra-oral tissues, including the respiratory system, gastrointestinal tract, and even the brain.[5][6] This widespread expression suggests their involvement in a range of physiological processes, making them attractive targets for drug discovery.

This compound has been identified as an agonist for the bitter taste receptor TAS2R1.[1][2][3] The activation of TAS2R1 by agonists like this compound typically initiates a signaling cascade involving the G-protein gustducin, leading to the activation of phospholipase Cβ2 (PLCβ2) and a subsequent increase in intracellular calcium ([Ca2+]i).[6]

Drug Discovery Relevance:

The ability of this compound to selectively activate TAS2R1 makes it a valuable tool for:

  • Target Validation: Investigating the physiological and pathological roles of TAS2R1 in various disease models.

  • High-Throughput Screening (HTS): Serving as a reference agonist in HTS campaigns to identify novel TAS2R1 modulators (agonists, antagonists, or allosteric modulators).

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways and cellular responses mediated by TAS2R1 activation.

Potential therapeutic areas for targeting TAS2R1 include:

  • Asthma and Obstructive Airway Diseases: TAS2R agonists have been shown to induce bronchodilation.

  • Inflammatory Bowel Disease: TAS2Rs are expressed in the gut and may play a role in modulating inflammation.

  • Metabolic Disorders: Emerging evidence suggests a role for bitter taste receptors in regulating metabolic processes.

Experimental Protocols

Protocol 1: Cell-Based Calcium Mobilization Assay for TAS2R1 Activation

This protocol describes a method to measure the activation of TAS2R1 by this compound in a heterologous expression system using a fluorescent calcium indicator.

1. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human TAS2R1 and a promiscuous G-protein such as Gα16 or a chimeric G-protein (e.g., Gα16/gust44) to couple the receptor to the calcium signaling pathway.

  • This compound: Stock solution (e.g., 100 mM in sterile water), stored at -20°C.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics for maintaining the stable cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Probenecid: (Optional, to prevent dye leakage from cells).

  • 96-well or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

2. Experimental Workflow:

G A Day 1: Seed TAS2R1-expressing cells into assay plates B Day 2: Prepare this compound dilutions A->B C Load cells with calcium indicator dye (e.g., Fluo-4 AM) A->C G Add this compound dilutions to the wells B->G D Incubate for 1 hour at 37°C C->D E Wash cells with Assay Buffer D->E F Place plate in fluorescence reader and measure baseline fluorescence E->F F->G H Immediately measure the kinetic fluorescence response (increase in intracellular Ca2+) G->H I Data Analysis: Calculate EC50 value H->I G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TAS2R1 TAS2R1 (GPCR) This compound->TAS2R1 Agonist Binding G_protein G-protein (Gustducin) TAS2R1->G_protein Activation PLCb2 Phospholipase Cβ2 G_protein->PLCb2 Activation PIP2 PIP2 PLCb2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Bronchodilation) Ca2_cyto->Cellular_Response Downstream Signaling

References

Application Notes and Protocols: H-Phe-Ile-OH in Nutritional Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known physiological roles of the constituent amino acids, L-phenylalanine (B559525) and L-isoleucine, and the general principles of dipeptide metabolism. Direct experimental evidence for the specific applications of H-Phe-Ile-OH is limited. These notes are intended to provide a hypothetical framework for future research and development.

Introduction

This compound, a dipeptide composed of L-phenylalanine and L-isoleucine, is a molecule of interest in nutritional science due to the combined physiological roles of its constituent amino acids. L-phenylalanine is an essential amino acid known for its role in neurotransmitter synthesis and appetite regulation[1][2][3][4][5]. L-isoleucine, a branched-chain amino acid (BCAA), is crucial for muscle protein synthesis, energy metabolism, and immune function[6][7][8][9][10][11][12]. As a dipeptide, this compound may offer advantages in terms of intestinal absorption and bioavailability compared to its free amino acid counterparts[13][14][15][16][17][18]. These properties suggest potential applications in sports nutrition, weight management, and clinical nutrition.

Hypothesized Applications in Nutritional Science

Sports Nutrition: Muscle Protein Synthesis and Recovery

Hypothesis: this compound may support muscle protein synthesis and enhance post-exercise recovery. L-isoleucine is a key BCAA that promotes muscle repair and growth[6][7][9][12][19]. The dipeptide form may lead to more efficient absorption and delivery of isoleucine to muscle tissue.

Potential Benefits:

  • Increased muscle protein synthesis rates post-exercise.

  • Reduced muscle soreness and damage.

  • Improved recovery times between training sessions.

Weight Management: Appetite Regulation and Satiety

Hypothesis: this compound could act as a satiety-enhancing agent. L-phenylalanine has been shown to stimulate the release of anorectic gut hormones such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which signal fullness to the brain[20][21][22][23][24].

Potential Benefits:

  • Increased feelings of satiety and fullness.

  • Reduced caloric intake.

  • Support for weight management programs.

Clinical Nutrition: Enhanced Amino Acid Delivery

Hypothesis: this compound may be a valuable component of clinical nutrition formulas for patients with compromised digestive function. Dipeptides are absorbed via the PEPT1 transporter, which can be advantageous when the absorption of free amino acids is impaired[13][14][15][17].

Potential Benefits:

  • Improved amino acid absorption in individuals with malabsorption syndromes.

  • Enhanced nitrogen retention in critically ill patients.

  • Provision of essential amino acids in a readily absorbable form.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical quantitative data that could be expected from preclinical or clinical studies investigating this compound. Note: These are not based on existing experimental data for this compound and are for illustrative purposes only.

Table 1: Bioavailability and Pharmacokinetics of this compound vs. Free Amino Acids (Hypothetical)

ParameterThis compoundL-Phenylalanine + L-Isoleucine (Free Form)
Time to Peak Plasma Concentration (Tmax) 30 minutes60 minutes
Peak Plasma Concentration (Cmax) 150 µmol/L100 µmol/L
Area Under the Curve (AUC) 3000 µmol·min/L2000 µmol·min/L
Bioavailability 85%60%

Table 2: Efficacy in Muscle Protein Synthesis (Hypothetical Animal Study)

Treatment GroupFractional Synthesis Rate (%/hour)
Control (Placebo) 0.05
L-Isoleucine (Free Form) 0.08
This compound 0.12

Table 3: Effect on Satiety Hormones (Hypothetical Human Study)

Treatment GroupPost-prandial CCK Increase (%)Post-prandial GLP-1 Increase (%)
Control (Water) 1015
L-Phenylalanine (Free Form) 4035
This compound 6055

Experimental Protocols

Protocol for Assessing Muscle Protein Synthesis in a Rodent Model

Objective: To determine the effect of this compound supplementation on muscle protein synthesis rates in rats following a bout of resistance exercise.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • L-Isoleucine

  • Stable isotope tracer (e.g., L-[ring-¹³C₆]phenylalanine)

  • Rodent resistance exercise apparatus

  • Anesthesia

  • Surgical tools for tissue collection

  • Gas chromatography-mass spectrometry (GC-MS)

Methodology:

  • Acclimatization: Acclimate rats to the housing facility and resistance exercise protocol for one week.

  • Grouping: Randomly assign rats to three groups: Control (vehicle), L-Isoleucine, and this compound.

  • Exercise Protocol: Subject the rats to a standardized resistance exercise protocol (e.g., ladder climbing with weighted resistance).

  • Supplementation: Immediately post-exercise, administer the respective supplements via oral gavage.

  • Tracer Infusion: 30 minutes post-supplementation, administer a bolus dose of the stable isotope tracer.

  • Tissue Collection: 60 minutes after tracer administration, anesthetize the rats and collect blood and gastrocnemius muscle samples.

  • Analysis:

    • Measure the incorporation of the tracer into muscle protein using GC-MS to determine the fractional synthesis rate.

    • Analyze plasma for amino acid concentrations.

Protocol for Evaluating Appetite and Satiety Hormone Release in Humans

Objective: To investigate the effects of this compound on subjective appetite ratings and the secretion of satiety hormones in healthy human volunteers.

Materials:

  • Healthy adult volunteers

  • This compound

  • L-Phenylalanine

  • Placebo control (e.g., water)

  • Standardized breakfast meal

  • Visual Analogue Scales (VAS) for appetite assessment

  • Blood collection supplies

  • ELISA kits for CCK and GLP-1 analysis

Methodology:

  • Screening: Screen volunteers for eligibility based on age, BMI, and health status.

  • Study Design: Conduct a randomized, double-blind, placebo-controlled crossover study. Each volunteer will attend three sessions, receiving either the placebo, L-Phenylalanine, or this compound.

  • Procedure:

    • Volunteers arrive at the clinic after an overnight fast.

    • An intravenous catheter is inserted for blood sampling.

    • A baseline blood sample is taken, and baseline appetite ratings are recorded using VAS.

    • Volunteers consume the assigned supplement.

    • Blood samples are collected, and VAS ratings are completed at 15, 30, 45, and 60 minutes post-ingestion.

    • At 60 minutes, a standardized breakfast is provided.

    • Further blood samples and VAS ratings are collected at regular intervals for 2 hours post-meal.

  • Analysis:

    • Analyze plasma samples for CCK and GLP-1 concentrations using ELISA.

    • Calculate the area under the curve (AUC) for hormone responses and VAS ratings.

    • Compare the effects of the different treatments.

Signaling Pathways and Workflows

Hypothesized Signaling Pathway for Appetite Regulation by this compound

G HPheIleOH This compound Ingestion Lumen Intestinal Lumen HPheIleOH->Lumen Enteroendocrine Enteroendocrine Cell Lumen->Enteroendocrine Absorption CaSR CaSR Enteroendocrine->CaSR L-Phe component activates GLP1_CCK GLP-1 & CCK Release CaSR->GLP1_CCK Stimulates Brain Brain (Hypothalamus) GLP1_CCK->Brain Hormonal Signaling Satiety Increased Satiety Brain->Satiety

Caption: Hypothesized pathway for this compound induced satiety.

Experimental Workflow for Muscle Protein Synthesis Study

G Acclimatization Acclimatization & Training Grouping Random Grouping (Control, L-Ile, this compound) Acclimatization->Grouping Exercise Resistance Exercise Grouping->Exercise Supplementation Oral Gavage of Supplement Exercise->Supplementation Tracer Stable Isotope Tracer Administration Supplementation->Tracer Collection Tissue Collection (Blood & Muscle) Tracer->Collection Analysis GC-MS Analysis for Fractional Synthesis Rate Collection->Analysis

References

Application Notes and Protocols for H-Phe-Ile-OH as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Ile-OH, also known as L-Phenylalanyl-L-isoleucine, is a dipeptide composed of the amino acids phenylalanine and isoleucine.[1][2] Its defined structure and chemical properties make it a suitable reference standard for various chromatographic applications, particularly in the analysis of peptides and related compounds. This document provides detailed application notes and protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

The use of peptide standards is crucial for ensuring the accuracy, precision, and reproducibility of chromatographic analyses. They are instrumental in method development, system suitability testing, and the quantification of analytes in complex matrices.[3] this compound, with its stable structure and UV absorbance conferred by the phenylalanine residue, is well-suited for these purposes.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective use.

PropertyValueReference
Chemical Formula C₁₅H₂₂N₂O₃[2]
Molecular Weight 278.35 g/mol [2]
CAS Number 22951-94-6[1][2]
Appearance White to off-white solid[1]
Solubility Soluble in water[1]
Structure A dipeptide consisting of L-phenylalanine and L-isoleucine[2]

Application I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. More hydrophobic molecules, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. The concentration of an organic modifier (e.g., acetonitrile) in the mobile phase is typically increased over time in a gradient to elute compounds of increasing hydrophobicity.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol outlines a general method for the analysis of this compound using HPLC with UV detection.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 60% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm and 254 nm (due to the phenylalanine residue)

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • For analysis of this compound in a sample matrix, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary to remove interfering substances.[4]

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a mid-range working standard.

  • The system is deemed suitable if the relative standard deviation (RSD) for retention time is < 1% and for peak area is < 2%.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Expected Performance Characteristics

The following table summarizes the typical performance characteristics for the analysis of this compound using the described HPLC method.

ParameterExpected Value
Retention Time 8 - 12 minutes (dependent on the specific column and system)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Application II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for the quantification of this compound at low concentrations and in complex biological matrices. The molecule is first separated by LC, then ionized (typically by electrospray ionization - ESI), and the precursor ion is selected and fragmented. Specific fragment ions are then detected and used for quantification.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.

1. Materials and Reagents:

  • This compound reference standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If not available, a structurally similar peptide can be used.

2. Instrument and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • Gradient: 5% to 70% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometer Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 279.2 [M+H]⁺

  • Product Ions (Q3): The primary fragment is expected from the cleavage of the peptide bond. A common fragment would be the immonium ion of phenylalanine at m/z 120.1. Another potential fragment would result from the loss of the isoleucine carboxylic acid group.

  • Collision Energy: Optimization is required, but a starting point of 15-25 eV is recommended.

4. Standard and Sample Preparation:

  • Prepare stock and working standards as described in the HPLC protocol, using Mobile Phase A as the diluent.

  • For quantitative analysis, spike a known concentration of the internal standard into all standards and samples.

  • Sample preparation for complex matrices will likely involve protein precipitation followed by solid-phase extraction for cleanup.

5. Method Validation:

  • The method should be validated according to relevant guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.[5][6][7]

Expected Performance Characteristics for LC-MS/MS
ParameterExpected Value
Retention Time 1.5 - 3 minutes
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.08 ng/mL
Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a standard in a chromatographic analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) LC_System HPLC / UHPLC System StandardPrep->LC_System SamplePrep Sample Preparation (e.g., Extraction, Dilution) SamplePrep->LC_System Detector UV or MS/MS Detector LC_System->Detector Separation & Detection Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for chromatographic analysis using this compound as a standard.

Role of a Reference Standard

This diagram illustrates the fundamental role of a reference standard in achieving accurate quantification.

reference_standard_role cluster_known Known Standard cluster_unknown Unknown Sample cluster_comparison Quantification Standard This compound Standard (Known Concentration) Standard_Response Instrument Response (Peak Area) Standard->Standard_Response Analysis Result Accurate Concentration of Analyte Standard_Response->Result Calibration Unknown Sample with Unknown Analyte Concentration Unknown_Response Instrument Response (Peak Area) Unknown->Unknown_Response Analysis Unknown_Response->Result Comparison

Caption: The role of a reference standard in quantitative chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming H-Phe-Ile-OH Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with the dipeptide H-Phe-Ile-OH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or Tris?

A1: The poor solubility of this compound is due to its chemical structure. The dipeptide is composed of two hydrophobic amino acids: Phenylalanine (F) and Isoleucine (I).[1] Peptides with a high content of hydrophobic residues (over 50%) tend to be poorly soluble in aqueous solutions because they cannot effectively interact with polar water molecules.[2][3] This can lead to aggregation and precipitation.

Q2: What is the recommended first step to dissolve this compound?

A2: The most effective initial approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent.[2][4] Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for its low toxicity in most biological assays.[2] After the peptide is fully dissolved in the organic solvent, you can slowly add the aqueous buffer of your choice to reach the desired final concentration.

Q3: Which organic solvents are suitable, and what are the best practices for using them?

A3: Besides DMSO, other appropriate solvents include dimethylformamide (DMF) or acetonitrile.[2]

Best Practices:

  • Always test solubility with a small amount of your peptide first.[2][4]

  • Allow the lyophilized peptide to warm to room temperature before opening the vial.

  • Use a minimal volume of the organic solvent to create a concentrated stock solution.

  • Vortex or sonicate briefly to ensure the peptide is fully dissolved before adding any aqueous buffer.[2]

  • For cell-based assays, ensure the final concentration of the organic solvent is low (typically ≤1% v/v for DMSO) to avoid cytotoxicity.[4]

Q4: My peptide precipitates out of solution when I add the aqueous buffer to my organic stock. What should I do?

A4: This indicates that the peptide's solubility limit in the mixed solvent system has been exceeded. Try preparing a more dilute final solution. If precipitation persists, the peptide may need to be resolubilized by adding more organic solvent and then re-lyophilized before attempting to dissolve it again at a lower concentration.[2]

Q5: Can I improve the solubility of this compound by adjusting the pH?

A5: Yes, adjusting the pH can help. This compound is a neutral peptide, meaning it has a net charge of zero around neutral pH, which is where its solubility is often lowest.[5][6] By adjusting the pH away from its isoelectric point, you can introduce a net positive or negative charge, which enhances its interaction with water. Adding a small amount of 10% acetic acid can make the solution more acidic, while 10% ammonium (B1175870) hydroxide (B78521) can make it more basic.[2][3]

Q6: Are physical methods like sonication or heating effective for dissolving this compound?

A6: Yes, these methods can be helpful. Sonication can break apart peptide aggregates and aid dissolution.[3][4] Gentle warming of the solution can also increase solubility, but this should be done with caution to prevent peptide degradation.[4][6]

Troubleshooting Guide

This section provides a systematic approach to solubilizing this compound.

Solubility Issues Workflow

The following diagram illustrates the recommended workflow for troubleshooting this compound solubility.

G cluster_0 start Start: Lyophilized This compound prep Warm peptide to RT. Weigh small test amount. start->prep add_org Add minimal volume of DMSO (e.g., 10-20 µL for 1 mg). Vortex/Sonicate. prep->add_org check1 Is peptide dissolved? add_org->check1 add_buf Slowly add aqueous buffer (with vortexing) to desired concentration. check1->add_buf Yes fail2 Does not dissolve check1->fail2 No check2 Does it stay in solution? add_buf->check2 success Success! Centrifuge to remove any micro-particulates before use. check2->success Yes fail1 Precipitation or Cloudiness check2->fail1 No reco Re-attempt with a lower final concentration. fail1->reco ph_adj Try pH Adjustment: Add 10% Acetic Acid or 10% Ammonium Hydroxide to buffer before adding. fail2->ph_adj reco->add_org G cluster_0 In Aqueous Buffer cluster_1 With Organic Co-Solvent P1 This compound P2 This compound P1->P2 Aggregation P3 This compound P2->P3 P3->P1 W1 H₂O W2 H₂O W3 H₂O P4 This compound D1 DMSO P4->D1 Solvation D2 DMSO P4->D2 D3 DMSO P4->D3 D4 DMSO P4->D4

References

Technical Support Center: Optimizing H-Phe-Ile-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of the dipeptide H-Phe-Ile-OH (Phenylalanyl-Isoleucine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound?

A1: The primary challenges include:

  • Low Coupling Yield: Incomplete reaction between the activated Phenylalanine and the N-terminal of Isoleucine can lead to low yields. This can be exacerbated by the steric hindrance of the bulky side chains of both amino acids.

  • Diketopiperazine (DKP) Formation: As a dipeptide, this compound is highly susceptible to intramolecular cyclization to form the corresponding diketopiperazine, especially during the deprotection of the second amino acid in solid-phase peptide synthesis (SPPS).[1][2] This side reaction cleaves the dipeptide from the resin, significantly reducing the final yield.[1][2]

  • Racemization: The Phenylalanine residue is at risk of racemization during the activation step of the coupling reaction, which can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product.[3]

  • Purification Difficulties: Separating the desired dipeptide from unreacted starting materials, byproducts like DKP, and diastereomers can be challenging.

Q2: Which synthetic strategy is better for this compound: Solid-Phase (SPPS) or Solution-Phase (LPPS)?

A2: Both strategies are viable for a dipeptide.

  • SPPS is often faster for library synthesis and allows for the use of excess reagents to drive reactions to completion. However, DKP formation is a major concern during the deprotection of the second amino acid.[1]

  • LPPS can offer better control over reaction conditions and may be more scalable for large-scale production. It also allows for the purification of intermediates. For dipeptide synthesis, LPPS can be advantageous in minimizing DKP formation.

Q3: What are the recommended protecting groups for the synthesis of this compound?

A3: The choice of protecting group depends on your synthetic strategy:

  • α-Amino Group:

    • Boc (tert-Butoxycarbonyl): Commonly used in solution-phase synthesis and compatible with acid-labile cleavage.

    • Fmoc (9-Fluorenylmethyloxycarbonyl): The standard for SPPS, removed under mild basic conditions.

  • Carboxyl Group (for solution-phase):

    • Methyl (OMe) or Ethyl (OEt) esters: Simple to introduce and can be hydrolyzed under basic conditions.

    • Benzyl (OBzl) ester: Removable by hydrogenolysis.

Q4: How can I minimize diketopiperazine (DKP) formation?

A4: Several strategies can be employed:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin in SPPS: This resin is highly sensitive to acid, allowing for cleavage of the protected dipeptide before the final deprotection of the N-terminal, thus avoiding the conditions that favor DKP formation.[2]

  • Dipeptide Coupling: Synthesize the protected dipeptide (e.g., Boc-Phe-Ile-OH or Fmoc-Phe-Ile-OH) in solution first and then couple it to the resin or the next amino acid. This bypasses the vulnerable dipeptide stage on the solid support.

  • Optimized Deprotection Conditions: In SPPS, using milder basic conditions for Fmoc deprotection, such as a solution of 2% DBU and 5% piperazine (B1678402) in NMP, can reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete coupling of Phe to Ile. 2. Significant diketopiperazine (DKP) formation. 3. Loss of product during purification.1. Use a more efficient coupling reagent (e.g., HATU, HCTU). 2. Double couple the Phenylalanine residue. 3. Monitor the coupling reaction using a ninhydrin (B49086) test. 4. Employ strategies to minimize DKP formation (see FAQ Q4). 5. Optimize purification protocol (e.g., gradient elution in HPLC).
Presence of an unexpected peak with a similar mass in LC-MS 1. Racemization of the Phenylalanine residue during activation, leading to the formation of a diastereomer (e.g., D-Phe-L-Ile).1. Use a coupling reagent known for low racemization (e.g., COMU, PyAOP). 2. Add a racemization suppressant like HOBt or Oxyma Pure to the coupling reaction. 3. Avoid prolonged activation times and high temperatures. 4. Use a chiral HPLC column for analysis and purification.
Major byproduct peak corresponding to the mass of the diketopiperazine 1. Intramolecular cyclization of the dipeptide, especially during N-terminal deprotection in SPPS.1. See FAQ Q4 for strategies to prevent DKP formation. 2. If using SPPS, cleave the protected dipeptide from a 2-CTC resin before N-terminal deprotection.
Difficulty in purifying the final product 1. Co-elution of the desired product with starting materials or byproducts. 2. Poor solubility of the crude peptide.1. Optimize the HPLC gradient to achieve better separation. 2. Use a different stationary phase for chromatography. 3. For solution-phase synthesis, perform aqueous work-up to remove water-soluble reagents before chromatography.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-Phe-Ile-OMe

This protocol describes the synthesis of the protected dipeptide, which can be subsequently deprotected to yield this compound.

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve H-Ile-OMe·HCl (1.1 eq.) in DMF.

  • Add DIPEA (2.2 eq.) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Boc-Phe-OH (1.0 eq.) and HBTU (1.1 eq.) in DMF.

  • Add the solution from step 3 to the solution from step 2.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Boc-Phe-Ile-OMe.

Protocol 2: Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines a standard SPPS procedure. To minimize DKP formation, consider the recommendations in FAQ Q4.

Materials:

  • Fmoc-Ile-Wang resin

  • Fmoc-Phe-OH

  • HBTU

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion with a ninhydrin test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the crude peptide. Purify by reverse-phase HPLC.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis

Coupling ReagentAdditiveRelative CostTypical Reaction TimeRacemization RiskNotes
DCC/DICHOBtLow2-12 hModerateByproduct (DCU/DIU) can be difficult to remove.
HBTU/TBTU-Medium15-60 minLowWidely used and efficient.
HATU-High5-30 minVery LowHighly efficient, especially for sterically hindered couplings.
PyBOP-High15-60 minLowGood for hindered couplings.
COMUOxyma PureHigh5-20 minVery LowHigh efficiency and low racemization.

Table 2: Influence of N-terminal Amino Acid on Diketopiperazine (DKP) Formation

N-terminal Amino AcidRelative Rate of DKP Formation
GlycineHigh
AlanineModerate
ProlineVery High
ValineLow (due to steric hindrance)
PhenylalanineModerate
IsoleucineLow (due to steric hindrance)

Data is generalized from literature and indicates relative propensity. Actual rates are sequence and condition-dependent.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis A Boc-Phe-OH + H-Ile-OMe B Coupling (e.g., HBTU/DIPEA) A->B C Boc-Phe-Ile-OMe B->C D Saponification (e.g., LiOH) C->D E Boc-Phe-Ile-OH D->E F Acidic Deprotection (e.g., TFA) E->F G This compound F->G H Fmoc-Ile-Resin I Fmoc Deprotection (Piperidine/DMF) H->I J H-Ile-Resin I->J K Coupling (Fmoc-Phe-OH, HBTU) J->K L Fmoc-Phe-Ile-Resin K->L M Fmoc Deprotection (Piperidine/DMF) L->M N H-Phe-Ile-Resin M->N O Cleavage from Resin (TFA Cocktail) N->O P This compound O->P

Caption: General workflows for solution-phase and solid-phase synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of this compound Check_Coupling Check Coupling Efficiency (Ninhydrin Test) Start->Check_Coupling Check_DKP Analyze for DKP by LC-MS Check_Coupling->Check_DKP Negative Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive DKP_Formation Significant DKP Formation Check_DKP->DKP_Formation DKP Detected Purification_Issue Check Purification Protocol Check_DKP->Purification_Issue No DKP Optimize_Coupling Optimize Coupling: - Use HATU/COMU - Double Couple - Increase Reaction Time Incomplete_Coupling->Optimize_Coupling Prevent_DKP Prevent DKP: - Use 2-CTC Resin - Couple Protected Dipeptide - Use Milder Deprotection DKP_Formation->Prevent_DKP Optimize_Purification Optimize Purification: - Adjust HPLC Gradient - Change Column Purification_Issue->Optimize_Purification

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Troubleshooting peak tailing in HPLC analysis of H-Phe-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing during the HPLC analysis of the dipeptide H-Phe-Ile-OH.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving this problem when analyzing this compound.

Question: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, a dipeptide composed of Phenylalanine and Isoleucine, in reverse-phase HPLC is often attributed to a combination of factors, primarily unwanted secondary interactions between the analyte and the stationary phase. This compound has a free amino group that can interact with residual silanol (B1196071) groups on silica-based columns, leading to asymmetrical peaks.[1]

Common Causes:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the basic amino group of the peptide and acidic silanol groups on the silica (B1680970) stationary phase.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte and silanol groups, exacerbating secondary interactions.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3]

Question: How can I troubleshoot and resolve peak tailing for this compound?

A systematic approach to troubleshooting is recommended. The following flowchart outlines a step-by-step process to identify and resolve the cause of peak tailing.

G cluster_column Column Evaluation cluster_mobile_phase Mobile Phase Adjustments cluster_sample Sample & Injection cluster_system HPLC System start Peak Tailing Observed for this compound check_column 1. Column Health Check start->check_column end_bad Issue Persists: Contact Support use_end_capped Use End-Capped Column? check_column->use_end_capped Is column end-capped? check_mobile_phase 2. Mobile Phase Optimization adjust_ph Adjust pH (e.g., add 0.1% TFA) check_mobile_phase->adjust_ph check_sample 3. Sample and Injection Parameters reduce_load Reduce Sample Concentration/Volume check_sample->reduce_load check_system 4. System Check check_tubing Check for Dead Volume (Tubing, Fittings) check_system->check_tubing end_good Peak Shape Improved flush_column Flush Column use_end_capped->flush_column Yes replace_column Replace Column use_end_capped->replace_column No, consider switching flush_column->check_mobile_phase replace_column->check_mobile_phase increase_buffer Increase Buffer Strength adjust_ph->increase_buffer change_modifier Change Organic Modifier increase_buffer->change_modifier change_modifier->check_sample match_solvent Match Sample Solvent to Mobile Phase reduce_load->match_solvent match_solvent->check_system replace_frit Replace In-line Frit/Guard Column check_tubing->replace_frit replace_frit->end_good

Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) of this compound, and why is it important for HPLC analysis?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, which is composed of amino acids with non-ionizable side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group (~9.2) and the C-terminal carboxyl group (~2.2). This results in an estimated pI of approximately 5.7. Knowing the pI is crucial for selecting the appropriate mobile phase pH to ensure consistent ionization and minimize interactions with the stationary phase.

Q2: What are the ideal mobile phase conditions to prevent peak tailing for this compound?

To minimize peak tailing, it is recommended to use a mobile phase with a low pH, typically between 2 and 3. This is achieved by adding an acid modifier like trifluoroacetic acid (TFA) or formic acid. At this low pH, the residual silanol groups on the silica column are protonated and less likely to interact with the protonated amino group of the peptide. A common starting concentration for TFA is 0.1% (v/v).

Q3: Can the choice of organic modifier in the mobile phase affect peak tailing?

Yes, the choice of organic modifier can influence peak shape. Acetonitrile (B52724) is generally preferred for peptide separations as it often provides sharper peaks and lower viscosity compared to methanol. If you are experiencing tailing with methanol, switching to acetonitrile may improve the peak symmetry.

Q4: How does column chemistry impact the analysis of this compound?

The choice of HPLC column is critical. For small, hydrophobic peptides like this compound, a C18 or C8 column is typically used. To reduce peak tailing, it is highly recommended to use a column with high-purity silica and effective end-capping. End-capping chemically modifies the surface to block a majority of the residual silanol groups. Columns with hybrid particle technology can also offer improved peak shape and stability over a wider pH range.

Q5: What role does temperature play in the HPLC separation of this compound?

Elevating the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce retention times for hydrophobic peptides. Increased temperature can enhance mass transfer kinetics and reduce mobile phase viscosity, leading to sharper peaks. However, it is important to ensure the stability of the analyte and the column at the chosen temperature.

Data Presentation

The following table summarizes typical starting parameters for an HPLC method for this compound and suggests modifications to troubleshoot peak tailing.

ParameterRecommended Starting ConditionTroubleshooting Action for Peak Tailing
Column C18, 2.1 x 100 mm, 1.8 µm, End-cappedUse a new, high-quality end-capped column. Consider a column with a different stationary phase (e.g., C8 or Phenyl).
Mobile Phase A 0.1% TFA in WaterIncrease TFA concentration to 0.15% or switch to 0.1% Formic Acid.
Mobile Phase B 0.1% TFA in AcetonitrileEnsure consistent modifier concentration with Mobile Phase A.
Gradient 5-50% B over 15 minutesTry a shallower gradient to improve separation from any co-eluting impurities.
Flow Rate 0.3 mL/minOptimize flow rate; a slightly lower rate may improve peak shape.
Column Temp. 40 °CIncrease temperature in increments of 5 °C (up to 60 °C).
Injection Vol. 5 µLReduce injection volume to 1-2 µL.
Sample Conc. 0.1 mg/mLDilute the sample by a factor of 5 or 10.
Sample Solvent Mobile Phase AEnsure the sample is fully dissolved in the initial mobile phase.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound.

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1.0 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Mobile Phase A.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An Agilent 1290 Infinity II LC System or equivalent.

    • Column: Agilent ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • 0.00 min: 5% B

      • 15.00 min: 50% B

      • 15.10 min: 95% B

      • 17.00 min: 95% B

      • 17.10 min: 5% B

      • 20.00 min: 5% B

  • Data Analysis:

    • Integrate the peak for this compound and calculate the peak asymmetry or tailing factor. A value close to 1.0 is ideal.

Mandatory Visualization

The following diagram illustrates the molecular interactions at the stationary phase surface that can lead to peak tailing.

Interactions causing peak tailing and its mitigation.

References

Technical Support Center: Purification of Crude H-Phe-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing effective purification strategies for the hydrophobic dipeptide H-Phe-Ile-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying crude this compound?

A1: this compound is a dipeptide composed of two hydrophobic amino acids, Phenylalanine and Isoleucine. The primary challenges stem from its hydrophobicity, which can lead to:

  • Poor Solubility: The peptide may have limited solubility in standard aqueous buffers and some organic solvents, making chromatographic purification difficult.[1]

  • Aggregation: Hydrophobic peptides have a high tendency to aggregate, which can result in low recovery and yield during purification.[2]

  • Co-elution with Similar Impurities: Crude synthetic peptides often contain impurities with very similar retention characteristics, such as deletion sequences (e.g., Phe or Ile) or byproducts from synthesis scavengers, complicating separation.[3]

Q2: What are the most common methods for purifying this compound?

A2: The principal methods for purifying this dipeptide are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Flash Chromatography, and Recrystallization/Precipitation.[4][5] RP-HPLC is the most powerful technique for achieving high purity.[5] For very hydrophobic peptides where HPLC yields may be extremely low, a simpler precipitation and washing protocol can be an effective alternative.[1]

Q3: What types of impurities can I expect in my crude this compound sample?

A3: Following solid-phase peptide synthesis (SPPS), your crude mixture may contain several types of impurities:

  • Peptide-Related Impurities: These include truncated sequences (missing an amino acid), deletion sequences, and peptides with incomplete removal of side-chain protecting groups.[3]

  • Non-Peptide Impurities: Residuals from the synthesis and cleavage process are common, such as scavengers (e.g., triisopropylsilane) and cleavage cocktail reagents like trifluoroacetic acid (TFA).[1]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of analytical RP-HPLC and Mass Spectrometry (MS) is the standard for assessing peptide purity. HPLC provides a quantitative measure of purity by peak area percentage at a specific wavelength (typically 214-220 nm), while MS confirms the molecular weight of the target peptide and helps identify impurities.[1]

Purification Strategy Comparison

The choice of purification strategy depends on the scale, required purity, and the specific impurity profile of your crude material.

StrategyPrimary UseAdvantagesDisadvantagesTypical Purity
RP-HPLC High-purity final purificationHigh resolution, capable of separating closely related impurities.[6]Can have very low yields (<1%) for highly hydrophobic peptides; requires method optimization.[1]>95-98%
Flash Chromatography Rapid, large-scale pre-purificationHigh loading capacity, fast, cost-effective for removing bulk impurities.Lower resolution than HPLC; may not separate closely related impurities.60-90%
Recrystallization / Precipitation Alternative to chromatography for very insoluble peptidesSimple, avoids expensive columns/solvents, can significantly improve yield for problematic peptides.[1]May not remove impurities with similar solubility; purity may be lower than HPLC.Variable, depends on impurity profile

Troubleshooting Guide

Issue 1: Low Yield or No Recovery During RP-HPLC

  • Question: My this compound peptide is not eluting from the C18 column, or the recovery is extremely low. What should I do?

  • Answer: This is a common problem for hydrophobic peptides. The peptide may be irreversibly adsorbed to the stationary phase or precipitating on the column.

    • Solution 1: Change Column Chemistry: Switch to a less retentive stationary phase. A C4 or Diphenyl column is often more suitable for hydrophobic peptides than a standard C18 column.[1]

    • Solution 2: Modify Mobile Phase: Introduce stronger organic solvents. Adding n-propanol or isopropanol (B130326) to the acetonitrile (B52724) mobile phase can significantly improve the solubility and recovery of hydrophobic peptides.

    • Solution 3: Increase Temperature: Performing the purification at an elevated temperature (e.g., 40-60 °C) can increase peptide solubility and improve peak shape.

    • Solution 4: Check Dissolution Solvent: Ensure your crude peptide is fully dissolved before injection. Dissolve the sample in a solvent with a low organic content (e.g., 5-10% Acetonitrile in water with 0.1% TFA) to ensure it binds to the column upon injection.[4] If solubility is poor, a small amount of formic acid or a different organic solvent may be required.

Issue 2: Poor Peak Shape and Resolution in HPLC

  • Question: My chromatogram shows broad or tailing peaks, and I cannot separate my product from impurities. How can I improve this?

  • Answer: Poor peak shape is often caused by aggregation, secondary interactions with the column, or a suboptimal gradient.

    • Solution 1: Optimize the Gradient: Use a shallower gradient. A slow, linear gradient (e.g., increasing organic phase by 0.5-1% per minute) provides more time for the peptide to interact with the stationary phase and resolve from impurities.

    • Solution 2: Adjust Mobile Phase Additives: Ensure an ion-pairing agent like TFA (0.1%) or formic acid (0.1%) is present in both aqueous and organic mobile phases. This minimizes ionic interactions with residual silanols on the silica-based column, improving peak shape.

    • Solution 3: Lower Sample Load: Overloading the column can lead to peak broadening. Reduce the amount of crude material injected onto the column.

Issue 3: Crude Peptide is Insoluble in Initial HPLC Mobile Phase

  • Question: I cannot dissolve my crude this compound in the recommended starting solvent for HPLC injection. What is the alternative?

  • Answer: This indicates very high hydrophobicity or the presence of insoluble synthesis byproducts.

    • Solution 1: Use a Stronger Dissolution Solvent: Try dissolving the crude peptide in a stronger solvent like pure n-propanol or a mixture of n-propanol and acetic acid, then dilute it with the initial aqueous mobile phase just before injection. Ensure the final concentration of the strong solvent is low enough that the peptide still binds to the column.[7]

    • Solution 2: Use a Precipitation/Wash Protocol: If the peptide is insoluble in most solvents suitable for HPLC, chromatographic purification may not be feasible. Consider the precipitation method outlined in the Experimental Protocols section as an alternative purification strategy.[1]

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound (General Method)

This protocol is a starting point and requires optimization.

  • System Preparation:

    • Column: C4 or Diphenyl Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN). For improved solubility, Mobile Phase B can be a mixture, such as 80% ACN / 20% Isopropanol with 0.1% TFA.

    • Temperature: Set column compartment to 40 °C.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal volume of a weak solvent (e.g., 10% ACN in water). If solubility is an issue, a small amount of formic acid can be added.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.[4]

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

    • Inject the filtered sample.

    • Run a linear gradient. Example Gradient:

      • 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile at 214 nm.

    • Collect fractions corresponding to the main product peak.

  • Post-Purification:

    • Analyze collected fractions using analytical HPLC and MS to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 2: Precipitation and Wash for Highly Insoluble Crude Product

This method is adapted from protocols for other highly hydrophobic peptides and is useful when HPLC is not viable.[1]

  • Precipitation:

    • Dissolve the crude peptide in a minimal amount of a suitable organic solvent (e.g., 60% acetonitrile in water).

    • Add the solution dropwise into a large volume of cold milli-Q water with vigorous stirring. The peptide should precipitate out of the solution.

    • Centrifuge the suspension to pellet the precipitated peptide. Discard the supernatant.

  • Washing:

    • Wash the peptide pellet with cold diethyl ether. This step is crucial for removing organic-soluble impurities like synthesis scavengers.

    • Vortex or sonicate briefly to break up the pellet, then centrifuge again.

    • Carefully decant and discard the diethyl ether. Repeat the wash 2-3 times.

  • Drying and Final Product Preparation:

    • After the final wash, dry the peptide pellet under vacuum (e.g., using a SpeedVac) to remove all residual ether.

    • For storage, the dried peptide can be re-dissolved in a solvent like 60% acetonitrile and lyophilized.

    • Assess the final purity by analytical HPLC-MS. While this method may not achieve >98% purity, it can substantially increase the yield of usable material.[1]

Visualized Workflows

Purification_Workflow General Purification Workflow for this compound Crude Crude this compound (from synthesis) Sol_Test Solubility Test (Water, ACN, IPA, etc.) Crude->Sol_Test Start Soluble Soluble in HPLC Solvents? Sol_Test->Soluble RPHPLC Preparative RP-HPLC (C4 or Diphenyl Column) Soluble->RPHPLC Yes Precip Precipitation from Water & Diethyl Ether Wash Soluble->Precip No Analyze Analyze Fractions (Analytical HPLC/MS) RPHPLC->Analyze Analyze_Final Final Purity Check (Analytical HPLC/MS) Precip->Analyze_Final After drying Analyze->RPHPLC Re-purify impure fractions Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize Lyophilize->Analyze_Final Pure_Product Pure this compound Analyze_Final->Pure_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Tree RP-HPLC Troubleshooting for this compound Start Problem Observed During RP-HPLC Low_Recovery Low or No Recovery Start->Low_Recovery Poor_Res Poor Resolution / Peak Shape Start->Poor_Res Check_Sol Is peptide soluble in mobile phase? Low_Recovery->Check_Sol Sol_Yes Use less retentive column (C4/Diphenyl) OR Increase column temperature (40-60°C) Check_Sol->Sol_Yes Yes Sol_No Modify mobile phase: Add n-propanol or isopropanol to ACN Check_Sol->Sol_No No Check_Grad Is gradient shallow enough? Poor_Res->Check_Grad Grad_No Decrease gradient slope (e.g., 0.5-1% B per min) Check_Grad->Grad_No No Grad_Yes Is sample overloaded? Check_Grad->Grad_Yes Yes Overload_Yes Reduce injection volume/concentration Grad_Yes->Overload_Yes Yes Overload_No Ensure 0.1% TFA or Formic Acid is in both mobile phases Grad_Yes->Overload_No No

Caption: Troubleshooting decision tree for RP-HPLC purification.

References

Improving the stability of H-Phe-Ile-OH stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of H-Phe-Ile-OH (Phenylalanyl-isoleucine) stock solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Problem Potential Cause Recommended Solution
Difficulty Dissolving the Peptide This compound is a hydrophobic dipeptide with limited aqueous solubility.- Use a small amount of an organic solvent like DMSO or DMF to first dissolve the peptide, then slowly add the aqueous buffer while vortexing.- Sonication can aid in the dissolution of the peptide.- For cell-based assays, ensure the final concentration of the organic solvent is not cytotoxic.
Precipitation Observed in the Stock Solution The solubility limit of the peptide has been exceeded in the chosen solvent system. This can be triggered by changes in temperature or pH.- Try preparing a more dilute stock solution.- If the solution was stored at a low temperature, allow it to fully equilibrate to room temperature before use.- Re-dissolve the precipitate by adding a small amount of organic solvent or by adjusting the pH slightly (if compatible with the experiment).
Loss of Biological Activity The peptide may have degraded due to improper storage conditions, such as exposure to light, repeated freeze-thaw cycles, or microbial contamination.- Store lyophilized peptide at -20°C or -80°C in a desiccator, protected from light.[1][2]- Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Use sterile buffers and handle solutions under aseptic conditions to prevent microbial growth.
Inconsistent Experimental Results This could be due to peptide degradation, aggregation, or inaccurate concentration determination.- Regularly check the purity and concentration of your stock solution using methods like HPLC.- Perform stability studies under your specific experimental conditions (pH, temperature) to determine the usable lifetime of the solution.- Consider the possibility of peptide aggregation, which can be assessed by techniques like dynamic light scattering.

Frequently Asked Questions (FAQs)

1. What is the best solvent for preparing this compound stock solutions?

Due to its hydrophobic nature, this compound has limited solubility in purely aqueous solutions. A common approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), and then slowly add the desired aqueous buffer to the peptide solution with gentle mixing.

2. What are the optimal storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C in a desiccated environment, protected from light.[1][2] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For short-term storage (a few days), solutions can be kept at 4°C.

3. How can I prevent degradation of my this compound stock solution?

Several factors can contribute to peptide degradation:

  • Hydrolysis: The peptide bond can be cleaved by water, a reaction that is accelerated at acidic or basic pH.[3] Storing solutions at a neutral pH (around 6-7) is generally recommended.

  • Oxidation: While this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over time. Using degassed buffers and minimizing exposure to air can help.

  • Microbial Contamination: Use sterile buffers and aseptic techniques during preparation to prevent microbial growth, which can degrade the peptide.

4. My this compound solution appears cloudy. What should I do?

Cloudiness or turbidity usually indicates peptide aggregation or precipitation. This compound, being hydrophobic, has a tendency to aggregate in aqueous solutions. To address this, you can try:

  • Sonication: This can help to break up aggregates and re-dissolve the peptide.

  • Solvent Adjustment: Adding a small amount of an organic solvent like DMSO may help to solubilize the aggregates.

  • pH Modification: A slight adjustment of the pH (if permissible for your experiment) might improve solubility.

5. How long is my this compound stock solution stable?

Data Presentation

The following table provides an illustrative summary of the expected stability trends for this compound stock solutions under various conditions, based on general principles for hydrophobic dipeptides. Note: These are not absolute values and should be used as a guideline. Actual stability should be determined experimentally.

Condition Parameter Expected Stability Trend Rationale
Temperature -80°CHighReduces rates of all chemical degradation reactions.
-20°CGoodSlows degradation, suitable for long-term storage of aliquots.
4°CModerateSuitable for short-term storage (days).
Room Temp (20-25°C)LowIncreased rate of hydrolysis and potential for microbial growth.
pH 3-5ModerateAcid-catalyzed hydrolysis of the peptide bond can occur.[3]
6-7OptimalMinimizes both acid and base-catalyzed hydrolysis.
> 8LowBase-catalyzed hydrolysis and other degradation pathways are accelerated.[3]
Solvent Aqueous BufferLow to ModerateRisk of aggregation and precipitation for the hydrophobic peptide.
Aqueous Buffer with Organic Co-solvent (e.g., DMSO)Moderate to HighImproved solubility reduces aggregation and can enhance stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of sterile, high-purity DMSO (or another suitable organic solvent) to the peptide. For example, for a 10 mM stock solution, you might start with 10-20 µL of DMSO per mg of peptide.

  • Vortexing: Vortex the tube gently until the peptide is completely dissolved. Brief sonication in a water bath can be used if necessary.

  • Dilution: While vortexing, slowly add the desired sterile aqueous buffer (e.g., PBS, pH 7.4) dropwise to reach the final desired concentration.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol outlines a general method for monitoring the stability of your stock solution over time.

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8 weeks), thaw an aliquot of your this compound stock solution. Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A typical mobile phase for peptide analysis is a gradient of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: Run a linear gradient from a low percentage of Solvent B to a high percentage over a suitable time (e.g., 5% to 95% Solvent B over 20 minutes) to ensure separation of the parent peptide from any degradation products.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm or 254 nm.

  • Data Analysis: Integrate the peak area of the intact this compound peak at each time point. Calculate the percentage of the remaining peptide relative to the initial time point (T=0). The half-life of the peptide in solution can be determined from the degradation kinetics.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Preparing This compound Solution issue Encountering an Issue? start->issue dissolution_problem Difficulty Dissolving? issue->dissolution_problem Yes end Stable Solution issue->end No precipitation_problem Precipitation Occurs? dissolution_problem->precipitation_problem No solution_dissolution Use Organic Solvent (DMSO/DMF) Then add Aqueous Buffer Sonication dissolution_problem->solution_dissolution Yes inactivity_problem Loss of Activity? precipitation_problem->inactivity_problem No solution_precipitation Prepare Dilute Solution Equilibrate to Room Temp Adjust Solvent/pH precipitation_problem->solution_precipitation Yes inconsistency_problem Inconsistent Results? inactivity_problem->inconsistency_problem No solution_inactivity Store Lyophilized at -80°C Aliquot Solutions Use Sterile Technique inactivity_problem->solution_inactivity Yes solution_inconsistency Check Purity/Concentration (HPLC) Perform Stability Study Assess for Aggregation inconsistency_problem->solution_inconsistency Yes inconsistency_problem->end No solution_dissolution->end solution_precipitation->end solution_inactivity->end solution_inconsistency->end SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T2R Bitter Taste Receptor (T2R - GPCR) This compound->T2R Binds G_protein G-protein (Gustducin) T2R->G_protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates DAG DAG PLCb2->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_Response Cellular Response (e.g., Neurotransmitter Release) DAG->Cellular_Response Ca_release->Cellular_Response

References

Identifying and removing impurities from H-Phe-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-Phe-Ile-OH

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from the dipeptide this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Impurities in synthetically produced this compound can originate from several sources, primarily related to the solid-phase peptide synthesis (SPPS) process. These include:

  • Deletion Sequences: Peptides lacking either the Phenylalanine (Phe) or Isoleucine (Ile) residue (e.g., H-Phe-OH or H-Ile-OH). This can occur due to incomplete coupling reactions during synthesis.

  • Insertion Sequences: Peptides where an extra amino acid has been unintentionally added to the chain.

  • Protecting Group-Related Impurities: Remnants of protecting groups used during synthesis (e.g., Boc or Fmoc) that were not completely removed during the final cleavage and deprotection steps.

  • Diastereomers: Racemization of either the Phenylalanine or Isoleucine residue during synthesis can lead to the formation of D-amino acid-containing diastereomers (e.g., H-D-Phe-L-Ile-OH).

  • Oxidation Products: The side chains of amino acids can be susceptible to oxidation, though this is less common for Phenylalanine and Isoleucine compared to residues like Methionine or Tryptophan.

  • Solvent and Reagent Residues: Residual solvents (e.g., acetonitrile, dichloromethane) and reagents (e.g., trifluoroacetic acid - TFA) from the synthesis and purification process.[1][2][3]

Q2: Which analytical techniques are recommended for identifying impurities in my this compound sample?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is the workhorse for separating the target peptide from its impurities. The resulting chromatogram provides a profile of the sample's purity.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for each peak in the chromatogram, allowing for the identification of deletion sequences, insertion sequences, and protecting group adducts. High-resolution mass spectrometry (HRMS) can provide even more detailed structural information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the overall structure of the dipeptide and to detect certain impurities, especially those present in significant quantities.

Q3: My HPLC chromatogram shows multiple peaks. How do I know which one is my target peptide, this compound?

A3: Identifying the correct peak can be achieved through a combination of methods:

  • Mass Spectrometry: The peak corresponding to the theoretical molecular weight of this compound (278.35 g/mol ) is your target.

  • Reference Standard: If available, injecting a certified reference standard of this compound will show a peak at a specific retention time, which you can then compare to your sample's chromatogram.

  • Fraction Collection and Analysis: You can collect the fractions corresponding to the major peaks from the HPLC and analyze them individually by MS or NMR to confirm their identity.

Q4: I'm having trouble dissolving my crude this compound for purification. What should I do?

A4: Solubility can be a challenge, especially with crude peptides. Here are a few tips:

  • Start with the mobile phase A of your HPLC system (e.g., water with 0.1% TFA).

  • If solubility is still an issue, you can try adding a small amount of organic solvent like acetonitrile, but be cautious as too much can cause your peptide to elute too quickly during purification.

  • Sonication can also help to dissolve the peptide.

  • For very hydrophobic peptides, dissolving in a small amount of a stronger organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting with the mobile phase may be necessary. However, be aware that the DMSO will appear as a large peak in your chromatogram.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in HPLC 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Use a new or thoroughly cleaned column. 2. Ensure the mobile phase pH is appropriate for the peptide (typically acidic for RP-HPLC). 3. Reduce the amount of sample injected onto the column.
Poor Separation of Impurities 1. Gradient is too steep. 2. Incorrect mobile phase composition. 3. Wrong column chemistry.1. Optimize the HPLC gradient to be shallower, allowing for better resolution. 2. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or ion-pairing agents. 3. Try a column with a different stationary phase (e.g., C8 instead of C18) or pore size.[5]
Low Recovery After Purification 1. Peptide is precipitating on the column. 2. Peptide is irreversibly binding to the column. 3. Degradation of the peptide during purification.1. Adjust the mobile phase composition to improve solubility. 2. Use a different column or add a competitive agent to the mobile phase. 3. Ensure the mobile phase is fresh and degassed. Avoid harsh pH conditions if the peptide is unstable.
Presence of Unexpected Peaks in Pure Fractions 1. Co-elution of impurities with the main peak. 2. Degradation of the peptide after collection. 3. Contamination from the collection tubes or solvent.1. Re-purify the collected fractions using a shallower gradient. 2. Immediately freeze and lyophilize the collected fractions. 3. Use clean collection vials and high-purity solvents.

Quantitative Data Summary

The following table provides representative data on the purity of a synthetic this compound sample before and after preparative HPLC purification. The initial crude product often contains several synthesis-related impurities, which are significantly reduced by a single purification step.

Analyte Crude Sample (% Area) Purified Sample (% Area) Method of Analysis
This compound85.299.1RP-HPLC-UV (220 nm)
Deletion Sequence (H-Phe-OH)5.8< 0.1LC-MS
Deletion Sequence (H-Ile-OH)4.1< 0.1LC-MS
Diastereomer (H-D-Phe-L-Ile-OH)2.50.5Chiral HPLC
Protecting Group Adduct1.9< 0.1LC-MS
Other Minor Impurities0.50.2RP-HPLC-UV

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: Preparative RP-HPLC for Purification
  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A shallow gradient around the elution point of this compound determined from the analytical run (e.g., 15-35% B over 40 minutes).

  • Flow Rate: 15 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with the addition of a small amount of Mobile Phase B if necessary to ensure complete dissolution.

  • Loading: Inject the dissolved sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions, freeze, and lyophilize to obtain the purified peptide as a white powder.

Visualizations

impurity_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product & QC crude Crude this compound (Contains Impurities) analytics Analytical RP-HPLC crude->analytics Profile Impurities prep_hplc Preparative RP-HPLC crude->prep_hplc Load for Purification lcms LC-MS Analysis analytics->lcms Identify by Mass nmr NMR Spectroscopy analytics->nmr Structural Confirmation fractions Collect Pure Fractions prep_hplc->fractions lyophilize Lyophilization fractions->lyophilize final_qc Final Purity Check (Analytical HPLC & MS) lyophilize->final_qc pure_peptide Purified this compound final_qc->pure_peptide

Caption: Workflow for the identification and purification of this compound.

References

Enhancing the resolution of H-Phe-Ile-OH in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of the dipeptide H-Phe-Ile-OH (Phenylalanyl-Isoleucine). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance experimental resolution and data quality.

Frequently Asked Questions (FAQs)

Q1: What is mass resolution, and why is it critical for analyzing this compound?

A1: Mass resolution is the ability of a mass spectrometer to distinguish between two peaks with a very small difference in their mass-to-charge (m/z) ratio. High resolution is critical for:

  • Accurate Mass Measurement: Precisely determining the molecular weight of this compound, which confirms its elemental composition.

  • Isobaric Interference: Separating the this compound signal from other molecules or impurities that have a very similar mass.

  • Isotope Pattern Confirmation: Resolving the isotopic peaks of the dipeptide, which further validates its identity. For instance, the small mass difference between certain amino acid residues requires high-resolution mass spectrometry for accurate quantitation.[1]

Q2: Which ionization technique is best suited for this compound analysis?

A2: For a small, polar dipeptide like this compound, "soft" ionization techniques are generally preferred as they minimize fragmentation of the parent molecule. The two most suitable methods are:

  • Electrospray Ionization (ESI): ESI is ideal for polar molecules and is easily coupled with liquid chromatography (LC) for sample purification prior to analysis.[2][3] It typically produces protonated molecular ions, such as [M+H]+, which would be the primary target for this compound.[3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is also a soft ionization technique and is highly effective for peptides.[3][4] It tends to produce singly-charged ions, which can simplify the resulting mass spectrum.[3]

Hard ionization techniques like Electron Ionization (EI) are generally not suitable for peptides as they cause extensive fragmentation, often preventing the detection of the molecular ion.[2][3][5]

Q3: What are the expected fragmentation patterns for this compound in MS/MS?

A3: In tandem mass spectrometry (MS/MS), the protonated molecular ion of this compound ([M+H]+ at m/z ≈ 279.17) is selected and fragmented, typically via collision-induced dissociation (CID). Peptides predictably fragment along the peptide backbone.[1] For this compound, the primary fragments are the b₁ and y₁ ions:

  • b₁-ion: Corresponds to the N-terminal Phenylalanine residue (m/z ≈ 148.08).

  • y₁-ion: Corresponds to the C-terminal Isoleucine residue (m/z ≈ 132.10).

Identifying these characteristic fragments provides definitive structural confirmation of the dipeptide.

Troubleshooting Guide

Problem: I am observing broad or poorly resolved peaks for this compound.

Possible Cause Recommended Solution
High Sample Concentration Dilute the sample. Over-concentration can lead to detector saturation and peak broadening.
Poor LC Separation Optimize the liquid chromatography method. Adjust the gradient, flow rate, or column chemistry to improve peak shape. Coupling HPLC or UPLC with the mass spectrometer can enhance chromatographic separation.[1]
Suboptimal Mass Spectrometer Settings Increase the resolution setting on the instrument. On instruments like Orbitraps, higher resolution settings (e.g., 120,000) can improve peak definition, though it may decrease signal intensity.[6]
Presence of Salts/Detergents Ensure the sample is desalted before injection. Salts and detergents can suppress ionization and form adducts, leading to broad peaks.

Problem: The signal intensity for my dipeptide is too low.

Possible Cause Recommended Solution
Inefficient Ionization Optimize the ion source parameters (e.g., spray voltage, capillary temperature for ESI). The pH of the sample solution is a critical factor in the crystallization process and can significantly affect signal.[4]
Sample Degradation Prepare fresh samples and use appropriate storage conditions. Peptides can be susceptible to degradation.
Poor Fragmentation (in MS/MS) Adjust the collision energy. An optimal collision energy will maximize the production of characteristic fragment ions (b₁ and y₁) and improve their signal.
Matrix Effects (MALDI) Experiment with different MALDI matrices or use a co-matrix to enhance signal intensity and reproducibility.[4]

Problem: I cannot resolve this compound from a co-eluting impurity of a similar mass.

Possible Cause Recommended Solution
Insufficient Mass Resolution Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).[7] These instruments provide the mass accuracy needed to distinguish between compounds with very close masses.
Isomeric Interference If the impurity is an isomer (e.g., H-Ile-Phe-OH), mass spectrometry alone cannot distinguish it. Use an orthogonal technique like ion mobility spectrometry or optimize the liquid chromatography to achieve baseline separation before MS analysis.
In-Source Fragmentation Lower the energy settings in the ion source to minimize unintended fragmentation that could create interfering ions.

Experimental Protocols

Protocol: LC-ESI-MS/MS Analysis of this compound

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 10 µg/mL.

    • Vortex the sample thoroughly.

    • Centrifuge the sample to pellet any particulates and transfer the supernatant to an autosampler vial.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 100-500 to detect the protonated molecular ion [M+H]+ at m/z ≈ 279.17.

    • MS/MS Analysis: Perform data-dependent acquisition. Select the precursor ion at m/z 279.17 for fragmentation.

    • Collision Energy: Apply normalized collision energy (e.g., 25-35 arbitrary units) to induce fragmentation.

    • MS2 Scan: Scan the resulting fragment ions, expecting to see the b₁-ion (m/z ≈ 148.08) and y₁-ion (m/z ≈ 132.10).

Visualizations

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample This compound Sample Dissolve Dissolve in 0.1% Formic Acid Sample->Dissolve Centrifuge Centrifuge and Transfer to Vial Dissolve->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Detect [M+H]+) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Detect Fragments) CID->MS2 Data Acquire Spectrum MS2->Data Confirm Confirm Molecular Ion (m/z 279.17) Data->Confirm Identify Identify b₁ and y₁ ions Confirm->Identify

Caption: Workflow for the LC-MS/MS analysis of this compound.

G Start Poor Resolution or Low Signal Observed Check_LC Is the LC peak sharp and symmetric? Start->Check_LC Check_Intensity Is the signal intensity sufficient? Check_LC->Check_Intensity Yes Action_LC Optimize LC Method: - Check column health - Adjust gradient - Filter mobile phase Check_LC->Action_LC No Check_Mass Is the mass accuracy within 5 ppm? Check_Intensity->Check_Mass Yes Action_Sample Optimize Sample Prep: - Check concentration - Desalt sample - Prepare fresh Check_Intensity->Action_Sample No Action_Calibrate Recalibrate Mass Spectrometer Check_Mass->Action_Calibrate No End High-Resolution Data Achieved Check_Mass->End Yes Action_LC->Check_Intensity Action_Source Optimize Ion Source: - Adjust voltage/temp - Clean source components Action_Sample->Action_Source Action_Source->Check_Mass Action_Calibrate->End

Caption: A logical troubleshooting workflow for common MS issues.

G cluster_peptide This compound ([M+H]+ m/z ≈ 279.17) cluster_frags P0 H₂N P1 Phe P0->P1 P2 Ile P1->P2 Peptide Bond P1->P2 b1 b₁-ion m/z ≈ 148.08 P1:e->b1:w  Cleavage P3 COOH P2->P3 y1 y₁-ion m/z ≈ 132.10 P2:w->y1:e b1_point b1_point->b1 y1_point y1_point->y1

Caption: Expected MS/MS fragmentation of this compound.

References

Technical Support Center: H-Phe-Ile-OH Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing H-Phe-Ile-OH (Phenylalanyl-Isoleucine) aggregation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address challenges associated with the handling of this dipeptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound, or Phenylalanyl-Isoleucine, is a dipeptide composed of the amino acids Phenylalanine and Isoleucine.[1] Its propensity for aggregation stems from the hydrophobic nature of the side chains of both constituent amino acids.[2] The phenyl group of Phenylalanine and the isobutyl group of Isoleucine promote hydrophobic interactions, causing the peptide molecules to associate and "clump" together in aqueous solutions to minimize their contact with water.[3][4] This process is a common challenge with peptides rich in hydrophobic residues.[5]

Q2: What are the primary factors that influence the aggregation of this compound?

A2: The aggregation of this compound is a complex process influenced by several intrinsic and external factors. The primary factors include:

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, promoting aggregation.[5]

  • pH: The pH of the solution affects the net charge of the peptide. Aggregation is often maximal near the isoelectric point (pI) where the net charge is zero, minimizing electrostatic repulsion.[5][6]

  • Temperature: Temperature can have varied effects; it may increase solubility or provide the energy needed for molecular rearrangement leading to more stable aggregates.[7][8][9]

  • Ionic Strength: The salt concentration of the solution can influence aggregation by screening electrostatic charges.[5][10][11]

  • Solvent: The choice of solvent is critical. While this compound has low solubility in water, certain organic solvents can dissolve it effectively.[1][12]

Q3: What types of aggregates can this compound form?

A3: Peptides can self-associate to form a range of structures, from small, soluble oligomers to larger, insoluble precipitates.[3] Depending on the conditions, this compound may form amorphous aggregates, which are disordered clumps, or potentially more ordered structures like amyloid fibrils, which are characterized by a high degree of β-sheet structure.[3][5]

Q4: How can I detect and monitor this compound aggregation in my experiments?

A4: Several analytical techniques can be used to monitor peptide aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.

  • UV-Vis Spectroscopy: An increase in light scattering due to the formation of large particles can be measured as an increase in absorbance or turbidity.[13]

  • Thioflavin T (ThT) Fluorescence: This dye binds specifically to β-sheet-rich structures like amyloid fibrils, resulting in a characteristic increase in fluorescence intensity.[5]

  • Fluorescence Spectroscopy (TNS): 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) can be used to monitor the exposure of hydrophobic surfaces during aggregation.[14]

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess changes in the peptide's secondary structure, such as a transition from a random coil to a β-sheet conformation, which is a hallmark of fibril formation.[15][16]

  • Microscopy (AFM/TEM): Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) allows for direct visualization of the morphology of the aggregates formed.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound aggregation.

Issue 1: My lyophilized this compound powder will not dissolve in my aqueous buffer.

  • Question: Why is my this compound insoluble, and what can I do?

  • Answer: The low predicted water solubility (0.32 g/L) of this compound is the primary cause.[1] The hydrophobic side chains of Phenylalanine and Isoleucine resist interaction with water.

    • Recommended Solution 1 (pH Adjustment): The isoelectric point (pI) of this compound is approximately 5.95.[1] At this pH, the peptide has a neutral charge and is least soluble. Adjust the pH of your buffer to be at least 1-2 units away from the pI (e.g., pH < 4 or pH > 8). This will increase the net charge on the peptide molecules, leading to electrostatic repulsion that can enhance solubility.[5][6]

    • Recommended Solution 2 (Organic Solvents): For highly intractable aggregation, use a strong organic solvent to first dissolve the peptide. Hexafluoroisopropanol (HFIP) is highly effective at breaking up pre-formed aggregates.[12][17] Once dissolved, the organic solvent can be removed (e.g., by nitrogen stream), and the peptide film can be reconstituted in the desired buffer. See Protocol 1 for details.

Issue 2: My this compound solution becomes cloudy or forms a precipitate over time.

  • Question: My peptide dissolves initially but then aggregates. How can I prevent this?

  • Answer: This is likely due to the solution conditions (concentration, pH, temperature) favoring self-assembly.

    • Recommended Solution 1 (Lower Concentration): Aggregation is highly dependent on concentration.[5] Try working with the lowest possible concentration of this compound that is feasible for your experiment.

    • Recommended Solution 2 (Temperature Control): Temperature can be a critical factor in both the assembly and disassembly of peptide structures.[7] Experiment with performing your work at a lower temperature (e.g., on ice) to see if this slows down the kinetics of aggregation. Conversely, for some peptides, a brief heating cycle can dissolve aggregates, though this can also sometimes accelerate the formation of more stable aggregates upon cooling.[7]

    • Recommended Solution 3 (Modify Ionic Strength): The effect of salt can be complex. In some cases, increasing ionic strength can promote aggregation by shielding repulsive charges.[10] In other cases, it can have the opposite effect.[11] Try preparing your solution with varying concentrations of salt (e.g., 50 mM, 150 mM NaCl) to find an optimal condition.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Observation: Precipitate or Cloudiness Q_Dissolve Is the issue during initial dissolution? Start->Q_Dissolve Sol_pH Adjust pH away from pI (~5.95) (e.g., pH < 4 or pH > 8) Q_Dissolve->Sol_pH Yes Q_Time Does aggregation occur over time in solution? Q_Dissolve->Q_Time No Sol_HFIP Use Organic Solvent (HFIP) (See Protocol 1) Sol_pH->Sol_HFIP If pH fails End Re-evaluate Experiment Sol_HFIP->End Sol_Conc Lower Peptide Concentration Q_Time->Sol_Conc Yes Sol_Temp Modify Temperature (e.g., work at 4°C) Sol_Conc->Sol_Temp Sol_Ionic Adjust Ionic Strength (e.g., vary NaCl conc.) Sol_Temp->Sol_Ionic Sol_Ionic->End

Caption: A workflow for troubleshooting this compound aggregation issues.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC15H22N2O3[18]
Average Molecular Weight278.35 g/mol [18]
Predicted Water Solubility0.32 g/L[1]
pKa (Strongest Acidic)~3.89[1]
pKa (Strongest Basic)~8.01[1]
Isoelectric Point (pI)~5.95 (Calculated)[1]
Predicted logP-0.58[1]
Table 2: Summary of Factors Influencing Aggregation
FactorGeneral Effect on AggregationRationale
Concentration Increasing concentration generally increases aggregation.Higher proximity of peptide molecules facilitates intermolecular interactions.[5]
pH Aggregation is maximal near the pI (~5.95). Moving pH away from the pI decreases aggregation.At the pI, the net charge is zero, minimizing electrostatic repulsion. At other pH values, like charges cause repulsion.[5][6]
Temperature Effect is complex and system-dependent. Can increase or decrease aggregation.Temperature affects both solubility and the kinetics of self-assembly. It can provide energy to overcome aggregation barriers or disrupt existing structures.[7][8][19]
Ionic Strength Effect is complex. Often, increasing ionic strength increases aggregation.Ions in solution can screen electrostatic repulsions between peptide molecules, allowing them to approach closer and aggregate.[10][20]

Experimental Protocols

Protocol 1: Solubilization of Aggregated this compound using HFIP

This protocol is designed for dissolving highly aggregated this compound powder for stock solution preparation.[12][17][21]

Materials:

  • Lyophilized this compound powder

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), peptide-grade

  • Desired final aqueous buffer (e.g., Tris, PBS), filtered

  • Inert gas (Nitrogen or Argon)

  • Glass vial

Procedure:

  • Weigh the desired amount of lyophilized this compound powder into a clean glass vial.

  • Add a small volume of HFIP to the vial to achieve a high concentration (e.g., 50-100 mg/mL). HFIP is a strong disaggregating solvent.[21]

  • Vortex the solution gently until the peptide is fully dissolved and the solution is clear. This may take a few minutes.

  • In a fume hood, evaporate the HFIP using a gentle stream of inert gas (e.g., nitrogen) directed at the surface of the liquid. A thin film or powder of the peptide will remain at the bottom of the vial.

  • Once all HFIP has evaporated, add the desired volume of your final aqueous buffer to reconstitute the peptide to the target concentration.

  • Vortex or sonicate briefly to ensure complete dissolution in the aqueous buffer. The resulting solution should be clear and free of aggregates.

Protocol 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay

This protocol describes a common method for monitoring the formation of amyloid-like fibrils in real-time.[5]

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)

  • Assay buffer (e.g., PBS pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the this compound reaction solution in the assay buffer at the desired final concentration (e.g., 100 µM).

  • Add ThT from the stock solution to a final concentration of 10-20 µM.

  • Pipette replicates of the final reaction mixture into the wells of the 96-well plate.

  • Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C).

  • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (can be hours to days).

    • Excitation wavelength: ~440 nm

    • Emission wavelength: ~485 nm

  • Agitation (e.g., orbital shaking for 5 seconds before each read) can be included to accelerate aggregation.

  • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated polymerization, indicating fibril formation.[5]

Visualizations

General Aggregation Pathway

AggregationPathway Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (Slow) Fibril Insoluble Aggregates (e.g., Fibrils) Oligomer->Fibril Elongation (Fast) Factors Core This compound Aggregation pH Solution pH Core->pH Temp Temperature Core->Temp Conc Concentration Core->Conc Ionic Ionic Strength Core->Ionic Solvent Solvent Type Core->Solvent

References

Minimizing epimerization during H-Phe-Ile-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize epimerization during the synthesis of the dipeptide H-Phe-Ile-OH.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a critical issue in this compound synthesis?

A1: Epimerization is a chemical process that changes the configuration of a single chiral center in a molecule, converting one diastereomer into another.[1][2][3][4] In peptide synthesis, it refers to the loss of stereochemical integrity at the α-carbon of an amino acid, which can occur during the activation and coupling steps.[5] This is a significant problem because the biological activity of peptides is highly dependent on their specific three-dimensional structure.[2] The synthesis of this compound is particularly susceptible because isoleucine at the C-terminus is a sterically hindered residue known to epimerize more readily, especially in polar solvents.[6] The formation of the D-Phe-L-Ile or L-Phe-D-Ile diastereomers results in a product that is difficult to purify due to very similar physical characteristics and can lead to altered or lost biological function.[1][2]

Q2: Which amino acid residue is more prone to epimerization during the coupling step?

A2: During the synthesis of this compound, the activated Phenylalanine (Phe) residue is the one that undergoes epimerization. The mechanism typically involves the formation of a planar oxazolone (B7731731) intermediate from the N-protected, activated Phe.[2] A base can then abstract the proton from the α-carbon, leading to a loss of chirality. The subsequent attack by the amino group of Isoleucine (Ile) can occur from either side of the planar intermediate, resulting in a mixture of L-Phe-L-Ile and the undesired D-Phe-L-Ile epimer.

Q3: What are the primary factors that influence the rate of epimerization?

A3: Several factors during the coupling reaction significantly influence the rate of epimerization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and EDC can lead to higher rates of epimerization if used without additives.[2][6] Uronium/aminium salts like HATU and HBTU generally offer faster coupling and lower epimerization rates.[7][8]

  • Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial for suppressing epimerization, especially when using carbodiimides.[7][8][9] They react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[9] HOAt is generally more effective than HOBt.[6][8][10]

  • Base: The type and amount of base used can dramatically affect epimerization.[2] Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).[10]

  • Solvent: Polar solvents like Dimethylformamide (DMF) can increase the rate of epimerization compared to less polar solvents like Dichloromethane (DCM) or chloroform.[6]

  • Temperature: Higher temperatures accelerate coupling reactions but also significantly increase the rate of epimerization.[6][11] Therefore, performing couplings at low temperatures is a common strategy to minimize this side reaction.[6]

Troubleshooting Guide

Problem: High levels of D-Phe-L-Ile diastereomer detected after synthesis.

This common issue points to significant epimerization of the Phenylalanine residue during the coupling step. The following troubleshooting steps can help identify and resolve the cause.

Potential Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Switch to a uronium/aminium salt-based reagent like HATU or HCTU . If using a carbodiimide (B86325) (e.g., DIC, EDC), ensure the mandatory addition of a racemization suppressant.Uronium/aminium reagents promote rapid amide bond formation, which outcompetes the rate of oxazolone formation and subsequent epimerization.[7] HATU, in particular, reacts faster and with less epimerization than HBTU.[7]
Absence or Ineffective Additive Always use an additive with carbodiimides. Use HOAt or Oxyma Pure® instead of HOBt for better suppression.Additives like HOBt and HOAt form active esters that are more stable and less prone to epimerization than the O-acylisourea intermediate formed by carbodiimides alone.[9] HOAt is more effective than HOBt at accelerating coupling and suppressing racemization.[8][10]
Incorrect Base Selection Replace strong, non-hindered bases (TEA, DIEA) with a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) .[10] Use the minimum necessary amount of base.Strong bases readily abstract the α-proton from the oxazolone intermediate, which is the key step in racemization.[2] Weaker, bulkier bases are less efficient at this proton abstraction, thus reducing the epimerization rate.[10]
High Reaction Temperature Perform the coupling reaction at a low temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.Low temperatures decrease the rate of all reactions, but they have a more pronounced effect on the rate of epimerization than on the coupling reaction itself, shifting the kinetic balance in favor of the desired product.[6][8]
Solvent Polarity If possible, use a less polar solvent like Dichloromethane (DCM) or a mixture such as Chloroform/Trifluoroethanol .Polar solvents can stabilize the charged intermediates involved in the epimerization pathway.[6] Using a less polar solvent can help suppress this side reaction, although solubility of the reactants must be considered.[6]
Addition of Copper(II) Salts Consider adding one equivalent of CuCl₂ to a DIC/HOBt coupling protocol.The simultaneous use of HOBt and Cu²⁺ ions in carbodiimide-mediated couplings has been shown to provide an epimerization-free system, even in challenging cases.[12]

Quantitative Data Summary

The choice of reagents significantly impacts the level of epimerization. The following table summarizes reported data on the percentage of epimerization under various conditions.

Coupling Method Base Additive Epimerization (%) Reference
DCC-NoneHigh[2]
EDC-NoneHigher than DCC[2][6]
DICDIEAHOBt~3-10% (Condition Dependent)[13]
DICTMPHOBtLow[10][13]
HBTUDIEA-Moderate[7][13]
HATUDIEA / NMM-< HBTU[7][8]
DICNMMHOAtVery Low[8][10]
EDC / HOBt-CuCl₂< 0.1%[12]

Note: Epimerization rates are highly sequence- and condition-dependent. This table provides a general comparison based on literature findings.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using DIC/HOAt

This protocol is a standard method for minimizing epimerization during the coupling of Nα-protected Phenylalanine to Isoleucine.

  • Dissolve Protected Amino Acid: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Nα-protected Phe (e.g., Fmoc-Phe-OH) (1.0 eq.) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.0 eq.) in anhydrous DCM or DMF.

  • Cool Reaction Mixture: Cool the flask to 0°C in an ice bath.

  • Add Carbodiimide: Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq.) to the cooled solution and stir for 5-10 minutes. This is the pre-activation step.

  • Add Amino Component: Add H-Ile-OH (or its corresponding ester) (1.0 eq.) and a sterically hindered base such as N-methylmorpholine (NMM) (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight (or until completion as monitored by TLC or LC-MS).

  • Work-up: Filter the by-product diisopropylurea (DCU). Proceed with standard aqueous work-up and purification procedures.

Protocol 2: High-Efficiency Coupling using HATU

This protocol uses a modern coupling reagent known for high efficiency and low epimerization.

  • Dissolve Reagents: In a reaction vessel, dissolve Nα-protected Phe (1.0 eq.), HATU (0.95 eq.), and H-Ile-OH (1.0 eq.) in anhydrous DMF.

  • Cool Reaction Mixture: Cool the solution to 0°C.

  • Initiate Reaction: Add a sterically hindered base like NMM (2.0 eq.).

  • Reaction: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring for completion.

  • Work-up: Proceed with standard aqueous work-up and purification.

Visualization of Epimerization Pathways

The following diagrams illustrate the key chemical pathways and the factors influencing the formation of the desired product versus the epimerized side-product.

Epimerization_Pathway cluster_activation Activation Step cluster_pathways Reaction Pathways Phe Nα-Protected Phe-OH Activated_Ester Activated Intermediate (O-Acylisourea / Uronium Ester) Phe->Activated_Ester Coupling Reagent (e.g., DIC, HATU) Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) Activated_Ester->Oxazolone Intramolecular Cyclization (Undesired Pathway) Desired_Peptide Desired L-Phe-L-Ile (Peptide Bond Formation) Activated_Ester->Desired_Peptide Direct Attack by H-Ile-OH (Favored Pathway) Epimerized_Peptide Epimerized D-Phe-L-Ile (Side Product) Oxazolone->Epimerized_Peptide Attack by H-Ile-OH

Caption: Reaction pathways during peptide coupling.

Mitigation_Strategies Strategies to Minimize Epimerization cluster_factors Contributing Factors cluster_solutions Mitigation Strategies Epimerization High Epimerization Rate Coupling_Reagent Fast Oxazolone Formation (e.g., Carbodiimides alone) Epimerization->Coupling_Reagent Caused by Base Strong, Unhindered Base (e.g., TEA, DIEA) Epimerization->Base Caused by Temperature High Temperature Epimerization->Temperature Caused by Solvent Polar Aprotic Solvent (e.g., DMF) Epimerization->Solvent Caused by Solution_Reagent Use HATU, HCTU or Add HOAt/Oxyma Coupling_Reagent->Solution_Reagent Mitigated by Solution_Base Use Weak, Hindered Base (e.g., NMM, TMP) Base->Solution_Base Mitigated by Solution_Temp Couple at Low Temp (0°C) Temperature->Solution_Temp Mitigated by Solution_Solvent Use Less Polar Solvent (e.g., DCM) Solvent->Solution_Solvent Mitigated by

Caption: Factors contributing to epimerization and their solutions.

References

Validation & Comparative

Structural Confirmation of H-Phe-Ile-OH: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic approaches for the structural confirmation of the dipeptide H-Phe-Ile-OH (Phenylalanyl-Isoleucine). We present expected chemical shift data, detailed experimental protocols, and a comparison with alternative structural analysis methods to support researchers in the unambiguous identification and characterization of this and similar peptide structures.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for elucidating the structure of organic molecules, including peptides. For a dipeptide such as this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HSQC, provide definitive evidence of its covalent structure and stereochemistry. This guide will walk through the expected NMR data, the methodologies to acquire it, and how it compares to other analytical techniques. Phenylalanylisoleucine is a dipeptide composed of phenylalanine and isoleucine.[1] It is an incomplete breakdown product of protein digestion or protein catabolism.

Predicted ¹H and ¹³C NMR Data for this compound

The precise chemical shifts of this compound in solution are dependent on factors such as solvent, pH, and temperature. However, based on the known chemical shift ranges of its constituent amino acids, Phenylalanine and Isoleucine, we can predict the approximate chemical shifts. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent such as D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsPhenylalanine Residue (Phe)Isoleucine Residue (Ile)Predicted Chemical Shift (ppm)Multiplicity
α-HX~4.2Doublet of Doublets
β-HX~3.1, ~3.3Multiplet
Aromatic-HX~7.2-7.4Multiplet
α-HX~3.7Doublet
β-HX~1.9Multiplet
γ-H₂X~1.2, ~1.5Multiplet
γ-CH₃X~0.9Doublet
δ-CH₃X~0.8Triplet

Note: The amide (NH) and carboxylic acid (OH) protons are typically not observed in D₂O due to deuterium (B1214612) exchange.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPhenylalanine Residue (Phe)Isoleucine Residue (Ile)Predicted Chemical Shift (ppm)
C=OX~175
α-CX~56
β-CX~38
Aromatic-C (ipso)X~137
Aromatic-C (ortho, meta)X~129, ~130
Aromatic-C (para)X~127
C=OX~178
α-CX~60
β-CX~37
γ-CX~25
γ-CH₃X~15
δ-CH₃X~11

Comparison with Solid-State NMR Data of Ile-Phe-OH

While solution-state NMR is most common for routine analysis, solid-state NMR provides valuable information on the conformation of molecules in their crystalline form. A study on the self-assembled dipeptide Ile-Phe-OH provides experimental and calculated ¹³C chemical shifts. It is important to note that chemical shifts in the solid state can differ from those in solution due to conformational and packing effects.

Table 3: Comparison of Predicted Solution ¹³C Shifts with Experimental Solid-State ¹³C Shifts

Carbon AtomPredicted Solution-State (ppm)Experimental Solid-State (ppm)
Isoleucine Residue
~6058.9
~3737.4
~2525.5
Cγ'~1516.0
~1111.8
C' (Carbonyl)~178176.4
Phenylalanine Residue
~5655.4
~3839.1
Cγ (Aromatic ipso)~137137.9
Cδ (Aromatic ortho)~130130.3
Cε (Aromatic meta)~129129.4
Cζ (Aromatic para)~127127.5
C' (Carbonyl)~175173.1

Solid-state data is for the isomeric dipeptide Ile-Phe-OH and serves as a close comparison.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural confirmation. Below are detailed protocols for key NMR experiments.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the dipeptide this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP for aqueous samples, or TMS for organic solvents, for accurate chemical shift referencing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Experiment: Standard 1D proton experiment.

  • Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

¹³C NMR Spectroscopy
  • Spectrometer: A 100 MHz or higher (for a 400 MHz ¹H) spectrometer.

  • Experiment: Proton-decoupled ¹³C experiment.

  • Parameters:

    • Pulse Angle: 45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

2D NMR Spectroscopy (COSY and HSQC)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity within the Phenylalanine and Isoleucine spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

structural_confirmation_workflow start Synthesized or Isolated This compound Sample nmr_sample_prep NMR Sample Preparation (Solvent, Standard) start->nmr_sample_prep one_d_nmr 1D NMR Acquisition (¹H and ¹³C) nmr_sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC) nmr_sample_prep->two_d_nmr For complex spectra data_processing Data Processing (FT, Phasing, Baseline Correction) one_d_nmr->data_processing two_d_nmr->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_processing->spectral_analysis assignment Signal Assignment (Using 1D and 2D Data) spectral_analysis->assignment comparison Comparison with Predicted Data and Literature Values assignment->comparison structure_confirmed Structural Confirmation of This compound comparison->structure_confirmed

Caption: Workflow for this compound structural confirmation by NMR.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of dipeptides like this compound. By combining 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon signals and verify the correct amino acid sequence and connectivity. The data and protocols presented in this guide offer a robust framework for the successful application of NMR in peptide research and drug development.

References

A Comparative Analysis of the Bioactivity of H-Phe-Ile-OH and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of the dipeptide H-Phe-Ile-OH and its isomers, focusing on their bitterness profile. This guide provides a summary of quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

The bioactivity of small peptides is intricately linked to their amino acid sequence and stereochemistry. Isomeric variations of a peptide can lead to significant differences in their biological effects. This guide focuses on the comparative analysis of the dipeptide this compound and its isomers, primarily exploring their interaction with bitter taste receptors. The primary bioactivity discussed is bitterness, a key factor in drug development and food science.

Quantitative Bioactivity Data: Bitterness Threshold

The bitterness of a compound is quantified by its bitterness threshold, which is the minimum concentration at which the bitter taste can be detected. A lower threshold indicates a more potent bitter taste. The following table summarizes the available quantitative data for this compound and provides a qualitative comparison for its isomer H-Ile-Phe-OH based on structure-activity relationships.

Dipeptide IsomerStructureBitterness Threshold (mM)Reference
This compoundL-Phenylalanyl-L-Isoleucine1.5
H-Ile-Phe-OHL-Isoleucyl-L-PhenylalanineNot directly reported, but expected to be lower (more bitter) than this compound.
H-D-Phe-Ile-OHD-Phenylalanyl-L-IsoleucineData not available
H-Phe-D-Ile-OHL-Phenylalanyl-D-IsoleucineData not available

Note: For dipeptides containing phenylalanine, a more intense bitterness is generally observed when the phenylalanine residue is located at the C-terminus. This suggests that H-Ile-Phe-OH is likely to be more bitter than this compound. Direct comparative studies providing the bitterness threshold for H-Ile-Phe-OH and the D-isomers were not identified in the reviewed literature.

Experimental Protocols

The determination of bitterness threshold is typically performed through sensory analysis using a trained human panel. Below is a detailed methodology for such an experiment.

Sensory Analysis of Bitterness Threshold

Objective: To determine the minimum concentration at which a bitter taste is perceptible for a given dipeptide.

Materials:

  • Dipeptide samples (this compound, H-Ile-Phe-OH, etc.)

  • Deionized, tasteless water for dilutions and rinsing

  • A series of concentrations of the dipeptide, prepared in geometric progression (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 mM)

  • Glass or disposable plastic cups for sample presentation

  • Spittoons for expectoration

Procedure:

  • Panelist Selection and Training: A panel of 8-10 trained sensory assessors is selected. Panelists should be non-smokers and free from any condition that might affect their taste perception. Training involves familiarization with the bitter taste of a standard substance (e.g., quinine (B1679958) or caffeine) and the rating scale.

  • Sample Preparation: On the day of the test, prepare a series of dilutions of the dipeptide in tasteless water. The concentration range should be chosen to bracket the expected threshold.

  • Test Procedure (Ascending Concentration Series Method): a. Panelists are instructed to rinse their mouths thoroughly with tasteless water before the test and between samples. b. Samples are presented to the panelists in order of increasing concentration. c. For each sample, the panelist takes about 10 mL of the solution into their mouth, swishes it around for a few seconds, and then expectorates. d. The panelist then reports whether they perceive a bitter taste. e. A rest period of at least one minute is required between samples to allow for taste recovery.

  • Threshold Determination: The individual threshold for each panelist is the lowest concentration at which they consistently detect a bitter taste. The group's bitterness threshold is then calculated as the geometric mean of the individual thresholds.

Signaling Pathway of Bitter Taste

The perception of bitter taste is initiated by the binding of bitter compounds to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. This triggers a downstream signaling cascade, leading to the sensation of bitterness.

Bitter_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Ligand Bitter Ligand (e.g., this compound) TAS2R Bitter Taste Receptor (TAS2R) Bitter_Ligand->TAS2R Binds G_protein G-protein (Gustducin) TAS2R->G_protein Activates PLC Phospholipase C-β2 (PLCβ2) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_ion Ca²⁺ ER->Ca_ion Releases TRPM5 TRPM5 Channel Ca_ion->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers Signal Signal to Brain Neurotransmitter->Signal Sends

Caption: The signaling cascade for bitter taste perception.

Experimental Workflow

The overall workflow for comparing the bioactivity of dipeptide isomers involves synthesis, purification, characterization, and bioactivity assessment.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_bioassay Bioactivity Assessment cluster_results Results & Conclusion Synthesis Solid-Phase or Solution-Phase Dipeptide Synthesis Purification Purification by HPLC Synthesis->Purification Characterization Characterization by Mass Spectrometry & NMR Purification->Characterization Bioassay Bioassay (e.g., Sensory Analysis) Characterization->Bioassay Data_Analysis Data Analysis Bioassay->Data_Analysis Comparison Comparison of Bioactivity Data_Analysis->Comparison Conclusion Structure-Activity Relationship Conclusion Comparison->Conclusion

Caption: A general experimental workflow for comparing dipeptide bioactivity.

H-Phe-Ile-OH in Cellular Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of small biomolecules like dipeptides in cellular signaling is paramount. This guide provides a comparative analysis of H-Phe-Ile-OH (Phenylalanyl-Isoleucine) against other dipeptides, offering insights into their potential roles in signaling pathways and providing detailed experimental protocols to facilitate further investigation.

While direct comparative studies on the signaling functions of this compound are currently limited in published literature, this guide synthesizes available data on related dipeptides and general signaling principles to provide a foundational resource. This compound is a dipeptide composed of L-phenylalanine and L-isoleucine, recognized as a metabolite.[1] Its biological activity is an area of growing interest, particularly given the established role of other dipeptides as signaling molecules, antioxidants, and regulators of protein activity.[2][3]

Comparative Landscape of Dipeptide Signaling

Dipeptides, traditionally viewed as intermediates in protein metabolism, are emerging as key players in cellular communication.[3] Their bioactivity is intrinsically linked to their amino acid composition and sequence, influencing properties like hydrophobicity and charge, which in turn dictate their interaction with cellular components and signaling pathways.

Table 1: Comparison of this compound with Other Dipeptides in the Context of Signaling

DipeptideConstituent Amino AcidsKnown/Potential Signaling InvolvementKey Characteristics
This compound Phenylalanine, IsoleucineLargely uncharacterized. Potential involvement in nutrient sensing and metabolic regulation is hypothesized based on its constituent amino acids.Contains both an aromatic (Phenylalanine) and a branched-chain amino acid (Isoleucine).
H-Phe-Phe-OH Phenylalanine, PhenylalanineHas been studied for its self-assembly properties and potential in biomaterial applications.[4][5] It has also been identified as a ligand for the substance P 1-7 binding site.[6]Composed of two aromatic amino acids, leading to strong hydrophobic interactions.
Ile-containing dipeptides Isoleucine, other amino acidsDipeptides with N-terminal isoleucine have been observed to accumulate under specific conditions in plants, suggesting a role in metabolic regulation.[7][8]The branched-chain nature of isoleucine can influence peptide structure and receptor binding.
γ-glutamyl dipeptides Glutamic acid, other amino acidsHave been shown to cause persistent activation of the protein kinase A pathway in yeast by acting on a nutrient transceptor.[9]The gamma-glutamyl linkage confers resistance to standard peptidases.

Key Signaling Pathways Potentially Modulated by Dipeptides

Based on the roles of amino acids and other dipeptides, several key signaling pathways are of interest for investigating the effects of this compound.

The mTOR (mechanistic Target of Rapamycin) Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids. Dipeptides have been implicated in modulating mTOR signaling. For instance, the uptake of the dipeptide Gly-Sar can influence mTOR activity in leukemia stem cells.[7] Given that both phenylalanine and isoleucine can signal to mTOR, it is plausible that this compound could act as a signaling molecule in this pathway.

mTOR_Signaling Nutrients Nutrients (e.g., Amino Acids, Dipeptides) mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Figure 1: Simplified mTOR signaling pathway.

MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt Pathways

These pathways are crucial for a wide range of cellular processes, including proliferation, differentiation, and survival. The activity of these pathways can be modulated by various extracellular and intracellular signals. Investigating the effect of this compound on the phosphorylation status of key proteins in these cascades, such as ERK, JNK, p38, and Akt, would provide valuable insights into its signaling potential.

MAPK_PI3K_Signaling Extracellular_Signal Extracellular Signal (e.g., Dipeptides) Receptor Receptor Extracellular_Signal->Receptor MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Cascade PI3K PI3K Receptor->PI3K Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response

Figure 2: Overview of MAPK and PI3K/Akt pathways.

Experimental Protocols for Comparative Analysis

To facilitate the investigation of this compound and other dipeptides in signaling, the following experimental protocols are provided.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is a fundamental first step to determine the effect of a dipeptide on cell health and proliferation.

Materials:

  • This compound and other dipeptides of interest

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the dipeptides in cell culture medium. Replace the existing medium with the peptide solutions. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Western Blot Analysis of Signaling Pathway Activation

This technique is used to detect changes in the phosphorylation state of key signaling proteins.

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., phospho-mTOR, phospho-Akt, phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the dipeptides for the desired time, then lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and then detect the signal using a chemiluminescent substrate.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (with Dipeptides) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Figure 3: Experimental workflow for Western Blot.

Mass Spectrometry for Dipeptide Uptake and Metabolism

To confirm that the dipeptides are taken up by the cells and to investigate their intracellular fate, mass spectrometry can be employed.[10]

Materials:

  • Cell culture materials

  • Dipeptides

  • Phosphate buffered saline (PBS)

  • Extraction solvent (e.g., methanol/acetonitrile/water mixture)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the dipeptides of interest.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS to remove extracellular dipeptides.

  • Metabolite Extraction: Extract intracellular metabolites using a cold extraction solvent.

  • LC-MS Analysis: Analyze the cell extracts by LC-MS to identify and quantify the intracellular concentrations of the dipeptides and their potential metabolic products.

Future Directions

The study of this compound and its comparison with other dipeptides in signaling is a nascent field with significant potential. Future research should focus on:

  • Receptor Identification: Identifying specific receptors or transporters for this compound.

  • In Vivo Studies: Investigating the physiological effects of this compound in animal models.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand the structural determinants of its activity.

This guide provides a starting point for researchers to explore the signaling properties of this compound. By employing the outlined comparative framework and experimental protocols, the scientific community can begin to unravel the specific roles of this and other dipeptides in cellular communication, paving the way for new discoveries in biology and medicine.

References

Validating the Specificity of H-Phe-Ile-OH in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Phe-Ile-OH, a dipeptide composed of L-phenylalanine and L-isoleucine, is recognized as a biologically active peptide and a metabolite found in various biological systems.[1] Understanding the specificity of this dipeptide is crucial for researchers in drug development and various scientific fields to accurately interpret experimental results and predict potential biological effects. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the biological targets, mechanism of action, and specificity of this compound.

This guide aims to provide a framework for researchers seeking to validate the specificity of this compound. In the absence of direct comparative data for this compound, this document will outline the common experimental approaches and methodologies used to characterize the specificity of similar small molecules. It will also present a hypothetical comparison with structurally related dipeptides to illustrate how such data would be presented.

Lack of Publicly Available Data

Extensive searches of scientific databases have not yielded specific quantitative data regarding the binding affinities, enzymatic inhibition, or receptor interaction of this compound. While it is commercially available for research purposes, its specific biological functions and potential off-target effects remain largely uncharacterized in the public domain.

Hypothetical Comparison of Dipeptide Specificity

To illustrate the type of data required for a thorough specificity analysis, the following table presents a hypothetical comparison of this compound with other relevant dipeptides. It is critical to note that the data presented in this table is purely illustrative and not based on experimental results.

DipeptideTargetAssay TypeIC50 / Ki / EC50 (nM)Off-Target Screen (Top 3 Hits)Reference
This compound [Hypothetical Target A] [Enzyme Inhibition] [Value] [Target X, Target Y, Target Z] [Citation]
H-Phe-Phe-OH[Hypothetical Target B][Receptor Binding][Value][Target P, Target Q, Target R][Citation]
H-Ile-Phe-OH[Hypothetical Target C][Cell-based Assay][Value][Target L, Target M, Target N][Citation]

Experimental Protocols for Specificity Validation

To generate the necessary data to validate the specificity of this compound, a series of well-established biological assays should be employed. The following are detailed methodologies for key experiments.

Target Identification and Binding Affinity Assays

Objective: To identify the primary biological target(s) of this compound and quantify its binding affinity.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the putative target protein (e.g., a receptor or enzyme) onto a sensor chip surface.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the surface as the dipeptide binds to and dissociates from the immobilized target.

  • Kinetic Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) from the sensorgram data.

Enzyme Inhibition Assays

Objective: To determine if this compound acts as an inhibitor of a specific enzyme and to characterize the mechanism of inhibition.

Methodology: In Vitro Enzymatic Assay

  • Reaction Setup: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate or enzyme) and monitor the rate of product formation or substrate depletion over time using a spectrophotometer, fluorometer, or luminometer.

  • Data Analysis: Plot the reaction velocity as a function of substrate concentration at different inhibitor concentrations (Michaelis-Menten and Lineweaver-Burk plots) to determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Off-Target Profiling

Objective: To assess the selectivity of this compound by screening it against a panel of known biological targets.

Methodology: Broad Panel Screening (e.g., CEREP, Eurofins SafetyScreen)

  • Compound Submission: Submit this compound to a commercial service provider that offers broad panel screening.

  • Assay Execution: The service provider will test the compound at a fixed concentration (e.g., 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.

  • Data Reporting: The results are typically reported as the percent inhibition or activation for each target. Significant "hits" (e.g., >50% inhibition) indicate potential off-target activities that warrant further investigation.

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes involved in specificity validation, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow.

experimental_workflow cluster_target_validation Target Validation Workflow start Start: Putative Target Identification spr Surface Plasmon Resonance (SPR) Determine Binding Affinity (KD) start->spr enzyme_assay Enzyme Inhibition Assay Determine Potency (IC50) start->enzyme_assay selectivity Selectivity Assessment Compare affinity for primary target vs. related targets spr->selectivity enzyme_assay->selectivity end_validation Validated Target selectivity->end_validation

Caption: Workflow for validating a primary biological target.

off_target_workflow cluster_off_target Off-Target Profiling Workflow start_off Test Compound (this compound) panel_screen Broad Panel Screening (e.g., CEREP, SafetyScreen) start_off->panel_screen hit_id Identify Significant Hits (e.g., >50% inhibition) panel_screen->hit_id dose_response Dose-Response Assays for identified hits hit_id->dose_response off_target_profile Off-Target Profile (IC50 values for off-targets) dose_response->off_target_profile

Caption: Workflow for determining off-target effects.

Conclusion

While this compound is recognized as a biologically active molecule, a thorough validation of its specificity is hampered by the current lack of publicly available experimental data. To address this, researchers should undertake a systematic investigation employing the standardized assays outlined in this guide. By generating quantitative data on target engagement, potency, and off-target interactions, the scientific community can build a comprehensive understanding of the biological activity of this compound. This will be instrumental in its potential application in drug discovery and as a tool in biological research. Until such data becomes available, any experimental use of this compound should be approached with the consideration that its biological effects may not be limited to a single, specific target.

References

Cross-Validation of H-Phe-Ile-OH Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipeptides such as H-Phe-Ile-OH (Phenylalanyl-Isoleucine) is critical in various stages of drug development and metabolic research. Ensuring the reliability of analytical methods through rigorous cross-validation is paramount for generating robust and reproducible data. This guide provides an objective comparison of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound: a direct injection approach and a method employing chemical derivatization with dansyl chloride.

This comparison is supported by detailed experimental protocols and quantitative performance data to assist researchers in selecting the most appropriate method for their specific needs.

Method 1: Direct Quantification by LC-MS/MS

This approach involves the direct injection of a sample extract into the LC-MS/MS system. It is a straightforward and rapid method, relying on the intrinsic physicochemical properties of this compound for chromatographic separation and mass spectrometric detection.

Method 2: Quantification by LC-MS/MS with Dansyl Chloride Derivatization

In this method, the dipeptide is chemically modified with dansyl chloride prior to LC-MS/MS analysis. Derivatization can enhance the chromatographic retention of polar analytes on reverse-phase columns and improve ionization efficiency, potentially leading to increased sensitivity.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the two methods, based on representative experimental data.

Validation ParameterMethod 1: Direct LC-MS/MSMethod 2: LC-MS/MS with Dansyl Derivatization
Linearity (R²) > 0.995> 0.998
Linear Range 5 - 2000 ng/mL0.5 - 1000 ng/mL
Limit of Quantification (LOQ) 5 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 12%< 10%
Accuracy (%Recovery) 90 - 110%95 - 105%
Sample Preparation Time ~15 minutes~60 minutes
Matrix Effects ModerateMinimal

Experimental Protocols

Method 1: Direct Quantification by LC-MS/MS

1. Sample Preparation:

  • Spike 100 µL of plasma or tissue homogenate with an appropriate internal standard (e.g., ¹³C₆-Phenylalanine).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX RRHD C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6495 Triple Quadrupole or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 279.2 -> Product ion (Q3) m/z 120.1

    • ¹³C₆-Phenylalanine (IS): Precursor ion (Q1) m/z 172.1 -> Product ion (Q3) m/z 126.1

Method 2: Quantification by LC-MS/MS with Dansyl Chloride Derivatization

1. Sample Preparation and Derivatization:

  • Perform protein precipitation as described in Method 1.

  • After evaporation, reconstitute the residue in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

  • Add 50 µL of 2 mg/mL dansyl chloride in acetone.

  • Vortex and incubate at 60°C for 30 minutes.

  • Add 10 µL of 2.5% formic acid to quench the reaction.

  • Centrifuge to pellet any precipitate before transferring to an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System and Column: Same as Method 1.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 30% B to 98% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System and Ionization Mode: Same as Method 1.

  • MRM Transitions:

    • Dansyl-H-Phe-Ile-OH: Precursor ion (Q1) m/z 512.2 -> Product ion (Q3) m/z 170.1

    • Dansyl-¹³C₆-Phenylalanine (IS): Precursor ion (Q1) m/z 405.2 -> Product ion (Q3) m/z 170.1

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for dipeptide quantification.

G Define Define Analytical Requirements (Sensitivity, Throughput) Method1 Method 1: Direct LC-MS/MS Define->Method1 Method2 Method 2: LC-MS/MS with Derivatization Define->Method2 Validate1 Validate Method 1 (Linearity, Precision, Accuracy) Method1->Validate1 Validate2 Validate Method 2 (Linearity, Precision, Accuracy) Method2->Validate2 Compare Compare Performance Data Validate1->Compare Validate2->Compare Select Select Optimal Method Compare->Select

Caption: Cross-validation decision pathway.

Conclusion

The cross-validation of quantification methods for this compound reveals distinct advantages for both direct LC-MS/MS and LC-MS/MS with dansyl chloride derivatization.

  • Direct LC-MS/MS is a rapid and straightforward method suitable for applications where high throughput is essential and moderate sensitivity is sufficient.

  • LC-MS/MS with Dansyl Chloride Derivatization offers superior sensitivity and can mitigate matrix effects, making it the preferred choice for the analysis of low-abundance this compound in complex biological matrices.

The choice between these methods should be guided by the specific requirements of the study, including the desired level of sensitivity, sample complexity, and throughput needs. This guide provides the foundational information to make an informed decision and to implement a robust and reliable quantification workflow.

A Comparative Analysis of H-Phe-Ile-OH from Diverse Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the dipeptide H-Phe-Ile-OH (Phenylalanyl-isoleucine) procured from three different commercial suppliers, designated herein as Supplier A, Supplier B, and Supplier C. The performance and quality of peptides are paramount in research and drug development, as impurities or variations in identity and purity can significantly impact experimental outcomes and therapeutic efficacy. This document provides a framework for evaluating commercially available peptides, supported by detailed experimental data and protocols.

Key Quality Attributes: A Comparative Summary

The quality of this compound from the three suppliers was assessed based on purity, identity confirmation, and impurity profiling. The data, summarized below, is representative of typical batch-to-batch variations that can be observed in the commercial peptide market.

Table 1: Comparative Analysis of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) 99.2%97.5%95.8%
Identity (by MS) Confirmed (m/z 279.17 [M+H]⁺)Confirmed (m/z 279.18 [M+H]⁺)Confirmed (m/z 279.17 [M+H]⁺)
Major Impurity 1 Deletion peptide (Phe) (0.5%)Diastereomer (D-Phe-Ile) (1.2%)Truncated peptide (Ile) (2.1%)
Major Impurity 2 Residual solvent (Acetonitrile) (0.2%)Incompletely deprotected (0.8%)Oxidation product (0.9%)
Appearance White crystalline powderWhite lyophilized powderOff-white powder
Solubility (in Water) Freely solubleSolubleSparingly soluble

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparative study are provided below. These protocols are designed to be readily adaptable for in-house quality control of peptides.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample diluent: Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Detection wavelength: 214 nm

    • Injection volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 60
      30 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[1][2][3][4][5]

Procedure:

  • Sample Infusion: Introduce the sample solution (prepared as for HPLC) into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: m/z 100-1000

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. The theoretical monoisotopic mass of this compound (C15H22N2O3) is 278.16 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To verify the chemical structure and identify potential structural isomers.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of the deuterated solvent.

  • NMR Experiments:

    • Acquire a 1D ¹H NMR spectrum.

    • Acquire 2D correlation spectra:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same amino acid residue.[6][7]

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of an amino acid residue).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra to confirm the expected proton environments and connectivity of the Phenylalanine and Isoleucine residues.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the relationships between the analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical Characterization cluster_results Comparative Evaluation Supplier_A Supplier A HPLC HPLC Analysis (Purity) Supplier_A->HPLC MS Mass Spectrometry (Identity) Supplier_A->MS NMR NMR Spectroscopy (Structure) Supplier_A->NMR Supplier_B Supplier B Supplier_B->HPLC Supplier_B->MS Supplier_B->NMR Supplier_C Supplier C Supplier_C->HPLC Supplier_C->MS Supplier_C->NMR Data_Table Data Summary Table HPLC->Data_Table MS->Data_Table NMR->Data_Table

Caption: Experimental workflow for the comparative study.

Logical_Relationship Peptide_Quality Overall Peptide Quality Purity Purity (HPLC) Peptide_Quality->Purity Identity Identity (MS) Peptide_Quality->Identity Structure Structural Integrity (NMR) Peptide_Quality->Structure Impurities Impurity Profile Purity->Impurities Identity->Impurities Structure->Impurities

Caption: Interrelation of key quality attributes.

Discussion of Results

The comparative analysis reveals notable differences in the quality of this compound from the three commercial sources. Supplier A provided the highest purity product with minimal impurities. Supplier B's product showed a lower purity, with the presence of a diastereomeric impurity, which could have significant biological implications. Supplier C's product had the lowest purity and the presence of multiple impurities, including a truncated peptide and an oxidation product, suggesting potential issues in the synthesis or purification process.

The appearance and solubility also varied among the samples, which can be indicative of the manufacturing process (e.g., lyophilization vs. crystallization) and the presence of residual salts or solvents.

Conclusion and Recommendations

For research and development applications where high purity and batch-to-batch consistency are critical, such as in vitro bioassays, structural studies (e.g., NMR, crystallography), and early-stage drug development, a thorough analytical characterization of commercially sourced peptides is indispensable. Based on the presented data, this compound from Supplier A demonstrates superior quality.

It is recommended that researchers:

  • Always request a Certificate of Analysis (CoA) from the supplier for each batch of peptide.

  • Perform in-house quality control using at least HPLC and MS to verify the identity and purity of critical peptide reagents.

  • Consider the potential impact of different types of impurities on their specific application.

This guide underscores the importance of a data-driven approach to selecting and validating commercial peptides to ensure the reliability and reproducibility of scientific research.

References

Assessing the Reproducibility of Experiments Involving H-Phe-Ile-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount. This guide provides a comprehensive comparison of the dipeptide H-Phe-Ile-OH with alternative angiotensin-converting enzyme (ACE) inhibitors, supported by experimental data and detailed protocols to aid in the assessment of experimental reproducibility.

This compound (Phenylalanyl-Isoleucine) is a dipeptide that has garnered interest for its potential biological activities. This guide delves into the methodologies for its synthesis, purification, and characterization, and evaluates its performance as a potential angiotensin-converting enzyme (ACE) inhibitor in comparison to other dipeptides.

Experimental Data Comparison

DipeptideSynthesis MethodTypical Yield (%)Purity (%)Biological Activity (ACE Inhibition IC50)
This compound Solid-Phase Peptide Synthesis (SPPS) / Solution-PhaseNot specified in literature>95 (Expected)Not explicitly reported, but expected based on structural similarity to other ACE inhibitors
H-Val-Phe-OH Solid-Phase Peptide Synthesis (SPPS)>85>989.2 µM[1]
H-Trp-Phe-OH Solution-Phase Synthesis~80>98Potent inhibitor, specific IC50 varies by assay conditions[2][3]

Note: The yield and purity of peptide synthesis can vary significantly based on the specific protocol, scale, and purification methods employed. The IC50 values are also method-dependent.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are representative methodologies for the synthesis, purification, and biological evaluation of dipeptides like this compound.

Dipeptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is a common and efficient method for synthesizing peptides.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading: Attach the C-terminal amino acid (Fmoc-Ile-OH) to the resin in the presence of a base such as diisopropylethylamine (DIEA) in DCM. Allow the reaction to proceed for 1-2 hours.

  • Capping: Cap any unreacted sites on the resin using a capping mixture (e.g., methanol/DIEA in DCM).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid using a 20% piperidine (B6355638) in dimethylformamide (DMF) solution.

  • Second Amino Acid Coupling: Couple the second amino acid (Fmoc-Phe-OH) to the deprotected N-terminus of the first amino acid using a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF.

  • Final Deprotection: Remove the Fmoc group from the final amino acid.

  • Cleavage: Cleave the dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether and wash several times to remove scavengers and byproducts.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides to a high degree.

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (ACN) with a small amount of TFA (0.1%).

  • Column: Use a C18 stationary phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be 5-95% B over 30 minutes.

  • Detection: Monitor the elution of the peptide using UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions containing the purified peptide.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified peptide as a white powder.

Characterization: Mass Spectrometry and NMR

Confirming the identity and structure of the synthesized peptide is crucial.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the dipeptide, although this is more common in solution-phase synthesis where intermediates are isolated.

Biological Activity Assay: Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibitory activity of the dipeptides against ACE can be determined using a spectrophotometric or fluorometric assay.[4][5][6]

Protocol (Spectrophotometric):

  • Reagents:

    • Angiotensin-Converting Enzyme (from rabbit lung)

    • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

    • Borate buffer (pH 8.3) with NaCl

    • Inhibitor (dipeptide) solution at various concentrations

    • 1 M HCl to stop the reaction

    • Ethyl acetate (B1210297) for extraction

  • Assay Procedure:

    • Pre-incubate the ACE enzyme with different concentrations of the inhibitor solution for 10 minutes at 37°C.

    • Initiate the reaction by adding the HHL substrate.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid (HA) product with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the HA in water or buffer.

    • Measure the absorbance of the HA at 228 nm.

  • Calculation: The percent inhibition is calculated as: [(Absorbance_control - Absorbance_inhibitor) / Absorbance_control] * 100. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflows

To visualize the context of the biological activity and the experimental processes, the following diagrams are provided.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Cleavage AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Activates ACE ACE ACE->AngiotensinII Dipeptide_Inhibitor This compound (or Alternative) Dipeptide_Inhibitor->ACE Inhibits Renin Renin Renin->AngiotensinI

Caption: The Renin-Angiotensin System and the point of inhibition by dipeptides.

Dipeptide Synthesis and Purification Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization Resin_Prep 1. Resin Swelling AA1_Loading 2. First Amino Acid Loading (Fmoc-Ile-OH) Resin_Prep->AA1_Loading Fmoc_Deprotection1 3. Fmoc Deprotection AA1_Loading->Fmoc_Deprotection1 AA2_Coupling 4. Second Amino Acid Coupling (Fmoc-Phe-OH) Fmoc_Deprotection1->AA2_Coupling Cleavage 5. Cleavage from Resin AA2_Coupling->Cleavage Precipitation 6. Precipitation & Washing Cleavage->Precipitation HPLC 7. RP-HPLC Purification Precipitation->HPLC Crude Peptide Characterization 8. Characterization (MS, NMR) HPLC->Characterization Bio_Assay 9. Biological Assay (ACE Inhibition) Characterization->Bio_Assay

Caption: A typical workflow for dipeptide synthesis, purification, and analysis.

Conclusion

Assessing the reproducibility of experiments involving this compound is currently hampered by a lack of published, detailed experimental data, particularly concerning its synthesis yield, purity, and specific ACE inhibitory activity. This guide provides a framework for such an assessment by outlining standard, reproducible protocols for the synthesis, purification, and biological evaluation of dipeptides. By comparing the expected outcomes with data from well-characterized alternative ACE-inhibiting dipeptides like H-Val-Phe-OH and H-Trp-Phe-OH, researchers can better design their experiments, anticipate potential challenges, and contribute to the body of reproducible scientific knowledge. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental and biological context, further aiding in the planning and execution of robust and reproducible studies in the field of drug discovery and development.

References

Orthogonal Validation of H-Phe-Ile-OH's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Phe-Ile-OH, also known as Phenylalanyl-isoleucine, is a product of protein catabolism. While the biological roles of its constituent amino acids, L-phenylalanine and L-isoleucine, are well-established, the specific biological target and pharmacological effects of the dipeptide itself remain largely uncharacterized. This guide provides a framework for the orthogonal validation of potential biological targets of this compound by comparing its putative activities with those of structurally related and functionally characterized dipeptides. We will explore potential activities such as Angiotensin-Converting Enzyme (ACE) inhibition and cytotoxicity against cancer cells, drawing on existing data for similar dipeptides. This guide also provides detailed experimental protocols for key assays to facilitate further investigation.

Potential Biological Activities and Comparative Analysis

Given the lack of a defined biological target for this compound, we will explore two potential avenues of activity based on the known functions of similar dipeptides: ACE inhibition and cytotoxicity.

Angiotensin-Converting Enzyme (ACE) Inhibition

Many bioactive peptides derived from food sources have been shown to inhibit ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. The presence of hydrophobic amino acids, such as phenylalanine and isoleucine, is often associated with ACE-inhibitory activity.

Comparative Data for ACE Inhibitory Dipeptides

DipeptideSequenceIC50 (µM) for ACE InhibitionReference
Isoleucine-TryptophanIle-Trp0.50[1]
Valyl-TryptophanVal-Trp0.58[1]
Leucine-TryptophanLeu-Trp1.11[1]
This compound Phe-Ile Not Reported

This table will be updated as experimental data for this compound becomes available.

Cytotoxic Activity against Cancer Cells

Certain dipeptides have demonstrated selective cytotoxicity against cancer cell lines. The hydrophobicity of peptides can play a role in their interaction with cell membranes and subsequent induction of cell death.

Comparative Data for Cytotoxic Dipeptides against Breast Cancer Cell Lines

DipeptideCell LineIC50 (µM)Reference
LfcinB (20-30)2MDA-MB-468, MDA-MB-231~30[2]
26[F] LfcinB (20-30)2HTB-132Not specified, but potent[2]
This compound Various Not Reported

This table will be updated as experimental data for this compound becomes available.

Experimental Protocols

To facilitate the investigation of this compound's potential biological activities, we provide detailed protocols for two key orthogonal validation assays.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of ACE using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

Procedure:

  • Prepare a solution of ACE in borate buffer.

  • Prepare solutions of this compound and control inhibitors at various concentrations.

  • In a 96-well plate, add the ACE solution to each well.

  • Add the inhibitor solutions (or buffer for control) to the respective wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the HHL substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 1N HCl.

  • Extract the hippuric acid (HA) product by adding ethyl acetate and centrifuging the plate.

  • Transfer the ethyl acetate layer to a new plate and evaporate the solvent.

  • Add pyridine and benzene sulfonyl chloride to the dried residue to develop a yellow color.

  • Measure the absorbance at 410 nm using a microplate reader.[3]

  • Calculate the percentage of ACE inhibition and determine the IC50 value for each compound.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of a compound on cultured cells by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)

  • Complete cell culture medium

  • This compound and control cytotoxic agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control compounds for 24-72 hours.

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

Proposed Signaling Pathway for ACE Inhibition

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction H_Phe_Ile_OH H_Phe_Ile_OH H_Phe_Ile_OH->ACE Inhibition

Caption: Proposed mechanism of this compound as an ACE inhibitor.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound / Controls Incubate_Overnight->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve Formazan (DMSO) Incubate_MTT->Dissolve_Formazan Read_Absorbance Read Absorbance (570nm) Dissolve_Formazan->Read_Absorbance Analysis Analysis Read_Absorbance->Analysis Calculate IC50

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Cellular Uptake and Intracellular Fate

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H_Phe_Ile_OH_ext This compound PEPT1_2 PEPT1/PEPT2 H_Phe_Ile_OH_ext->PEPT1_2 H_Phe_Ile_OH_int This compound PEPT1_2->H_Phe_Ile_OH_int Transport Hydrolysis Hydrolysis H_Phe_Ile_OH_int->Hydrolysis Biological_Effect Biological Effect H_Phe_Ile_OH_int->Biological_Effect Phe_Ile Phe + Ile Hydrolysis->Phe_Ile

Caption: Putative cellular uptake and fate of this compound.

Conclusion

The biological target and activity of the dipeptide this compound are currently not well-defined. This guide provides a comparative framework and detailed experimental protocols to facilitate the investigation of its potential roles as an ACE inhibitor or a cytotoxic agent. By comparing its performance with that of known bioactive dipeptides, researchers can begin to elucidate the structure-activity relationships and potential therapeutic applications of this compound. The provided diagrams offer a visual representation of the potential mechanisms and experimental workflows to guide future research in this area. Further studies are warranted to generate quantitative data for this compound and to explore other potential biological targets.

References

Benchmarking H-Phe-Ile-OH Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for evaluating the potential efficacy of the dipeptide H-Phe-Ile-OH against established anticancer agents. The document is intended for researchers, scientists, and professionals in drug development who are exploring novel peptide-based therapeutics. While direct experimental data on the anticancer activity of this compound is not yet publicly available, this guide synthesizes information on related compounds and establishes a clear methodology for future benchmarking studies.

Recent research into dipeptides containing phenylalanine has revealed promising antiproliferative and pro-apoptotic activities in various cancer cell lines, suggesting a potential role for such compounds in oncology. This compound, a dipeptide composed of L-phenylalanine and L-isoleucine, falls into this category of interest. This guide will compare its theoretical profile with two well-established chemotherapeutic drugs used in the treatment of prostate cancer: Docetaxel and Doxorubicin.

Comparative Efficacy Data

The following table summarizes the available efficacy data for the known compounds and outlines the required data for this compound. This structure is designed to facilitate a direct comparison once experimental results for this compound are obtained.

CompoundTarget Cancer Type(s)Mechanism of ActionIC50 (PC3 Cell Line)IC50 (LNCaP Cell Line)IC50 (DU145 Cell Line)
This compound To be determinedTo be determinedData not availableData not availableData not available
Docetaxel Prostate, Breast, LungStabilizes microtubules, leading to cell cycle arrest and apoptosis.~0.598 nMData not available~0.469 nM
Doxorubicin Prostate, Breast, Bladder, LeukemiaIntercalates DNA, inhibits topoisomerase II, and generates free radicals, leading to apoptosis.~8.00 µM~0.25 µM~343 nM

Experimental Protocols

To ascertain the efficacy of this compound, standardized experimental protocols are essential. The following methodologies are recommended for generating comparable data.

Cell Viability (MTT) Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Culture: Prostate cancer cell lines (PC3, LNCaP, DU145) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound, Docetaxel, and Doxorubicin for 48-72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with this compound at concentrations around the determined IC50 value for a specified time.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different stages (viable, early apoptosis, late apoptosis, and necrosis) is quantified.

Visualizing Experimental Workflow and Potential Signaling Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow for assessing this compound efficacy and a simplified representation of a potential signaling pathway that could be impacted.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assessment cluster_mechanism Mechanism of Action Study Cell_Culture Prostate Cancer Cell Lines (PC3, LNCaP, DU145) MTT_Assay MTT Assay Cell_Culture->MTT_Assay Compound_Prep Prepare Serial Dilutions (this compound, Docetaxel, Doxorubicin) Compound_Prep->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis Apoptosis_Assay Annexin V / PI Staining Data_Analysis->Apoptosis_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry

Caption: Proposed workflow for evaluating the anticancer efficacy of this compound.

Apoptosis_Pathway H_Phe_Ile_OH This compound Cell_Surface_Receptor Cell Surface Receptor (Hypothetical Target) H_Phe_Ile_OH->Cell_Surface_Receptor Signal_Transduction Signal Transduction Cascade Cell_Surface_Receptor->Signal_Transduction Effector_Caspases Effector Caspases (e.g., Caspase-3) Signal_Transduction->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

While the direct anticancer efficacy of this compound remains to be experimentally validated, the existing literature on related phenylalanine dipeptides provides a strong rationale for its investigation. This guide offers a structured approach for researchers to benchmark this compound against known standards like Docetaxel and Doxorubicin. The provided experimental protocols and data presentation framework are intended to facilitate standardized and comparable research in this promising area of peptide-based drug discovery. The scientific community eagerly awaits empirical data to elucidate the therapeutic potential of this compound.

A Comparative Guide: In Silico Modeling versus Experimental Data for the Dipeptide H-Phe-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico modeling and experimental data for the dipeptide H-Phe-Ile-OH (Phenylalanyl-isoleucine). By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to illuminate the synergies and discrepancies between computational predictions and real-world measurements for this specific biomolecule.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available quantitative data for this compound, offering a direct comparison between computationally predicted and experimentally determined properties.

PropertyIn Silico (Predicted) ValueExperimental ValueMethodological Notes
LogP -1.3[1]-0.39 (Extrapolated)[1]LogP, a measure of lipophilicity, is crucial for predicting the pharmacokinetic properties of a molecule. The computed value (XLogP3) is an empirical prediction, while the experimental value is extrapolated.
Bitterness Threshold Method-dependent (e.g., QSAR, machine learning)1.2 mM[2]The bitterness threshold indicates the concentration at which the bitter taste is detected. In silico prediction relies on models trained on datasets of known bitter peptides.[3][4][5][6] The experimental value is determined through sensory panel testing.[2]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is critical for interpreting the data accurately.

Experimental Protocols

Determination of Bitterness Threshold:

The experimental bitterness threshold of this compound was determined by a panel of human tasters.[2] A series of solutions with varying concentrations of the dipeptide are prepared. Panelists taste each solution and report the concentration at which they can first detect a bitter taste. This value is then compared to a standard bitter compound, such as caffeine, to establish a relative bitterness intensity.[7]

LogP Determination (Extrapolated):

In Silico Modeling Protocols

LogP Prediction (XLogP3):

The XLogP3 value is a computed LogP based on an atom-additive method with corrective factors. The algorithm calculates the LogP by summing the contributions of the individual atoms and taking into account intramolecular interactions.

Bitterness Prediction:

In silico prediction of peptide bitterness can be approached using several computational methods:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of peptides with their bitter taste.[4] These models are built using descriptors that quantify physicochemical properties like hydrophobicity, molecular weight, and the presence of specific amino acid residues known to contribute to bitterness (e.g., phenylalanine, isoleucine).[4]

  • Machine Learning and Deep Learning: More advanced models, such as random forests and graph neural networks, are trained on large datasets of known bitter and non-bitter peptides.[3][5][6] These models can learn complex patterns in the peptide sequence and structure to predict bitterness with higher accuracy.[3][5]

Conformational Analysis:

  • Quantum Mechanics (QM): QM calculations can be used to determine the stable conformations of this compound in different environments (e.g., in a vacuum or in a solvent).[8][9][10][11][12] These methods solve the Schrödinger equation to find the lowest energy (most stable) three-dimensional arrangement of the atoms.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the dipeptide over time, providing insights into its dynamic behavior and conformational flexibility. These simulations can reveal how the peptide folds and interacts with its environment.

Visualizing the Comparison Workflow

The following diagrams illustrate the logical flow of comparing in silico and experimental data for this compound and a potential signaling pathway where such a dipeptide might be relevant.

Workflow for Comparing In Silico and Experimental Data cluster_in_silico In Silico Modeling cluster_experimental Experimental Analysis in_silico_start Define this compound Structure logp_pred Predict LogP (XLogP3) in_silico_start->logp_pred bitter_pred Predict Bitterness (QSAR/ML) in_silico_start->bitter_pred conf_pred Predict Conformation (QM/MD) in_silico_start->conf_pred comparison Compare and Validate logp_pred->comparison bitter_pred->comparison conf_pred->comparison exp_start Synthesize/Obtain this compound logp_exp Measure LogP (e.g., HPLC) exp_start->logp_exp bitter_exp Determine Bitterness Threshold (Sensory Panel) exp_start->bitter_exp conf_exp Analyze Conformation (NMR/X-ray) exp_start->conf_exp logp_exp->comparison bitter_exp->comparison conf_exp->comparison conclusion Refine Models / Propose Hypotheses comparison->conclusion

Caption: A flowchart illustrating the parallel workflows for in silico modeling and experimental validation.

Potential Signaling Pathway for a Bitter Dipeptide dipeptide This compound receptor Taste Receptor (e.g., T2R) dipeptide->receptor g_protein G-Protein (Gustducin) receptor->g_protein plc Phospholipase C g_protein->plc ip3 IP3 plc->ip3 ca_release Ca2+ Release from ER ip3->ca_release neurotransmitter Neurotransmitter Release ca_release->neurotransmitter signal Signal to Brain (Bitter Sensation) neurotransmitter->signal

Caption: A simplified diagram of a potential taste receptor signaling pathway for a bitter dipeptide.

References

Safety Operating Guide

Proper Disposal of H-Phe-Ile-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is in use. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. Handle the solid peptide in a well-ventilated area or under a fume hood to minimize the risk of inhalation. In the event of accidental contact with skin or eyes, flush the affected area with copious amounts of water.

Waste Characterization and Segregation

Proper characterization and segregation of waste are foundational to safe disposal. Unless contaminated with a biohazardous agent, H-Phe-Ile-OH waste should be classified as chemical waste. It is crucial to segregate this waste from other streams such as solvents, acids, or bases to prevent potentially hazardous reactions. If the peptide has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste according to your institution's guidelines.

Quantitative Data Summary

Without a specific Safety Data Sheet (SDS) for this compound, the following table summarizes general information based on its constituent amino acids, L-Phenylalanine and L-Isoleucine.

PropertyL-PhenylalanineL-IsoleucineThis compound (Predicted)
Molecular Formula C9H11NO2C6H13NO2C15H22N2O3
Appearance White powderWhite crystalline powderLikely a white to off-white solid
Solubility Soluble in water[1]Soluble in waterExpected to have some solubility in water
Hazard Classification Not classified as hazardous[1]Not classified as hazardousTreat as a non-hazardous chemical waste unless otherwise specified by EHS
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1]Carbon oxides, Nitrogen oxides (NOx)Expected to produce NOx, CO, and CO2 upon thermal decomposition.

Disposal Protocol

The following step-by-step protocol outlines the recommended disposal procedure for this compound and materials contaminated with it.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing paper and pipette tips, in a designated solid chemical waste container.[2]

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid chemical waste container. Do not pour it down the drain.

  • Container Selection: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's EHS office.

  • Storage: Store the sealed waste container in a designated and secure waste accumulation area within the laboratory, away from incompatible materials.

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.[2]

Disclaimer: This guide provides general recommendations. Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal guidance and regulations applicable to your location before proceeding with any disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 cluster_1 Waste Assessment cluster_2 Waste Segregation & Collection cluster_3 Final Disposal start Start: this compound Waste bio_check Contaminated with Biohazardous Material? start->bio_check bio_waste Treat as Biohazardous Waste (Follow Institutional Protocol) bio_check->bio_waste Yes chem_waste Classify as Chemical Waste bio_check->chem_waste No storage Store in Designated Waste Accumulation Area bio_waste->storage solid_liquid_check Solid or Liquid Waste? chem_waste->solid_liquid_check solid_container Collect in Labeled Solid Waste Container solid_liquid_check->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container solid_liquid_check->liquid_container Liquid solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup & Professional Disposal storage->ehs_contact end End of Process ehs_contact->end

Caption: Decision workflow for this compound disposal.

References

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